molecular formula C43H49N7O10S3 B15599164 Sulfo-Cy5-tetrazine

Sulfo-Cy5-tetrazine

Número de catálogo: B15599164
Peso molecular: 920.1 g/mol
Clave InChI: TYHSHKVHPUEYMG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Sulfo-Cy5-tetrazine is a useful research compound. Its molecular formula is C43H49N7O10S3 and its molecular weight is 920.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C43H49N7O10S3

Peso molecular

920.1 g/mol

Nombre IUPAC

2-[5-[3,3-dimethyl-1-[6-oxo-6-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]hexyl]-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate

InChI

InChI=1S/C43H49N7O10S3/c1-42(2)34-26-32(62(55,56)57)19-21-36(34)49(23-10-6-9-14-40(51)44-28-30-15-17-31(18-16-30)41-47-45-29-46-48-41)38(42)12-7-5-8-13-39-43(3,4)35-27-33(63(58,59)60)20-22-37(35)50(39)24-11-25-61(52,53)54/h5,7-8,12-13,15-22,26-27,29H,6,9-11,14,23-25,28H2,1-4H3,(H3-,44,51,52,53,54,55,56,57,58,59,60)

Clave InChI

TYHSHKVHPUEYMG-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

The Core Mechanism of Sulfo-Cy5-Tetrazine Click Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of Sulfo-Cy5-tetrazine click chemistry, a cornerstone of modern bioconjugation and bioorthogonal chemistry. We will delve into the fundamental principles of the inverse-electron-demand Diels-Alder (IEDDA) reaction that drives this ligation, provide detailed experimental protocols, and present key quantitative data to empower researchers in their scientific endeavors.

Introduction to Tetrazine Click Chemistry

The reaction between a tetrazine, such as this compound, and a strained dienophile, most notably a trans-cyclooctene (B1233481) (TCO), is a bioorthogonal reaction of paramount importance.[1][2] This chemistry, classified as an inverse-electron-demand Diels-Alder (IEDDA) reaction, is prized for its exceptionally fast reaction kinetics, high specificity, and its ability to proceed in complex biological media without the need for a catalyst.[2][3] The Sulfo-Cy5 moiety is a water-soluble, far-red fluorescent dye that allows for sensitive detection and imaging, while the sulfonate groups enhance its hydrophilicity, making it ideal for biological applications.[4][5]

The Reaction Mechanism: Inverse-Electron-Demand Diels-Alder (IEDDA)

The core of this compound click chemistry is the [4+2] cycloaddition between an electron-deficient diene (the 1,2,4,5-tetrazine (B1199680) ring) and an electron-rich dienophile (a strained alkene like TCO).[3] This is the reverse of the classical Diels-Alder reaction. The reaction proceeds through a highly favorable and rapid mechanism:

  • [4+2] Cycloaddition: The tetrazine (4π electron system) and the TCO (2π electron system) undergo a concerted cycloaddition to form a highly unstable bicyclic intermediate.

  • Retro-Diels-Alder Reaction: This intermediate immediately undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of nitrogen gas (N₂).

  • Product Formation: The elimination of nitrogen gas results in the formation of a stable 4,5-dihydropyridazine product, which may then tautomerize to a more stable 1,4-dihydropyridazine.[6] This final product covalently links the Sulfo-Cy5 dye to the molecule of interest.

G cluster_reactants Reactants cluster_reaction IEDDA Reaction cluster_products Products Sulfo_Cy5_Tetrazine This compound (Electron-deficient Diene) Cycloaddition [4+2] Cycloaddition Sulfo_Cy5_Tetrazine->Cycloaddition TCO_Biomolecule TCO-modified Biomolecule (Electron-rich Dienophile) TCO_Biomolecule->Cycloaddition Intermediate Unstable Bicyclic Intermediate Cycloaddition->Intermediate + Retro_DA Retro-Diels-Alder (N₂ Elimination) Intermediate->Retro_DA Final_Product Stable Sulfo-Cy5-Biomolecule Conjugate (Dihydropyridazine) Retro_DA->Final_Product N2 Nitrogen Gas (N₂) Retro_DA->N2 -

Quantitative Data

The kinetics of the tetrazine-TCO ligation are among the fastest of any bioorthogonal reaction, with second-order rate constants (k₂) that can exceed 10⁶ M⁻¹s⁻¹.[7] The reaction rate is influenced by the specific structures of the tetrazine and the dienophile. Electron-withdrawing groups on the tetrazine and electron-donating groups on the dienophile generally increase the reaction rate.

Table 1: Physicochemical Properties of this compound

PropertyValue
Excitation Maximum (nm)~649
Emission Maximum (nm)~671
Extinction Coefficient (M⁻¹cm⁻¹)~250,000
SolubilityWater, DMSO, DMF
pH SensitivityInsensitive from pH 4 to 10

Data sourced from multiple supplier datasheets.[4]

Table 2: Representative Second-Order Rate Constants (k₂) for IEDDA Reactions

Tetrazine DerivativeDienophileSolventk₂ (M⁻¹s⁻¹)
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene9:1 Methanol:Water2000
3,6-di-(2-pyridyl)-s-tetrazinenorborneneMethanol~1
Dimethyl-tetrazineaxial-TCO-0.54
Dipyridyl-tetrazineaxial-TCO-57.70
General RangeTCOAqueous Media1 - 1 x 10⁶

Data synthesized from multiple research articles.[6][7][8]

Experimental Protocols

Below are generalized protocols for a two-step labeling procedure involving the modification of a biomolecule (e.g., a protein) with a TCO group, followed by ligation with this compound.

Protocol 1: Modification of a Protein with a TCO-NHS Ester

This protocol describes the covalent attachment of a TCO moiety to primary amines (e.g., lysine (B10760008) residues) on a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-PEGx-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column (e.g., Sephadex G-25)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.

  • TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-PEGx-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.

  • Labeling Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the protein solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Quenching (Optional): To stop the reaction, add quenching buffer to a final concentration of 50-100 mM.

  • Purification: Remove excess, unreacted TCO-NHS ester using a desalting column equilibrated with the desired storage buffer.

  • Characterization: Determine the degree of labeling (DOL) by mass spectrometry.

Protocol 2: Ligation of TCO-modified Protein with this compound

This protocol outlines the fluorescent labeling of the TCO-modified protein.

Materials:

  • TCO-modified protein in a suitable buffer (e.g., PBS)

  • This compound

  • Anhydrous DMSO

Procedure:

  • This compound Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1 mM).

  • Ligation Reaction: Add a 1.5 to 5-fold molar excess of the this compound stock solution to the TCO-modified protein solution.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light. The reaction is often complete within minutes due to the fast kinetics.

  • Purification: Remove unreacted this compound using a desalting column.

  • Analysis: The labeled protein can be analyzed by SDS-PAGE with in-gel fluorescence scanning, and the final concentration and degree of labeling can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and ~649 nm (for Sulfo-Cy5).

G cluster_step1 Step 1: TCO Modification cluster_step2 Step 2: Sulfo-Cy5 Ligation A Protein in Amine-Free Buffer B Add TCO-NHS Ester A->B C Incubate (30-60 min, RT) B->C D Purify (Desalting) C->D E TCO-Modified Protein D->E F TCO-Modified Protein G Add this compound F->G H Incubate (30-60 min, RT, Dark) G->H I Purify (Desalting) H->I J Fluorescently Labeled Protein I->J

Application Workflow: Pre-targeting Strategy for In Vivo Imaging

A powerful application of tetrazine click chemistry is in pre-targeting strategies for in vivo imaging or drug delivery.[9] This approach separates the targeting and detection/delivery steps to improve target-to-background ratios and reduce off-target effects.

  • Step 1: Targeting: A biomolecule (e.g., an antibody) modified with a TCO group is administered. This construct circulates and accumulates at the target site (e.g., a tumor).

  • Step 2: Clearance: A waiting period allows for the unbound antibody-TCO conjugate to clear from circulation.

  • Step 3: Ligation: The this compound is administered. It circulates rapidly and undergoes a fast and specific IEDDA reaction with the TCO-modified antibody that has accumulated at the target site.

  • Step 4: Imaging: The target site can now be imaged with high contrast due to the localized accumulation of the Sulfo-Cy5 fluorophore.

G cluster_workflow Pre-targeting Workflow A 1. Administer Antibody-TCO Conjugate B 2. Accumulation at Target & Systemic Clearance C 3. Administer This compound D 4. In Vivo Click Reaction at Target Site E 5. Imaging of Localized Signal

Conclusion

The this compound click chemistry, based on the inverse-electron-demand Diels-Alder reaction, offers an unparalleled combination of speed, specificity, and biocompatibility. This makes it an invaluable tool for researchers in chemical biology, drug development, and diagnostics. By understanding the core mechanism and leveraging the provided protocols, scientists can effectively implement this powerful technology for a wide range of applications, from cellular imaging to in vivo pre-targeting.

References

An In-depth Technical Guide to Sulfo-Cy5-tetrazine: Core Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and applications of Sulfo-Cy5-tetrazine, a key reagent in bioorthogonal chemistry. The information is intended to support researchers in the effective application of this fluorophore in various experimental settings, including fluorescence microscopy, flow cytometry, and in vivo imaging.

Core Chemical Properties and Structure

This compound is a water-soluble fluorescent dye belonging to the cyanine (B1664457) family. Its structure incorporates a sulfonate group, which enhances its hydrophilicity, and a tetrazine moiety that enables its use in highly specific and rapid bioorthogonal ligation reactions. The tetrazine group reacts with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO), through an inverse electron demand Diels-Alder (iEDDA) cycloaddition. This reaction is exceptionally fast and proceeds efficiently under biocompatible conditions without the need for a catalyst.[1][2]

The spectral properties of this compound place it in the far-red region of the spectrum, which is advantageous for biological imaging due to reduced autofluorescence from cells and tissues.[1] It is important to note that various suppliers may offer slightly different structures, such as Sulfo-Cy5-methyltetrazine, which can result in minor variations in molecular weight and formula. Researchers should refer to the specifications provided by their specific supplier.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, compiled from various sources.

PropertyValueNotes
Molecular Weight 864.09 g/mol [3]Varies by supplier. Other reported values include 920.09 g/mol [4] and 934.12 g/mol (for Sulfo-Cy5-Methyltetrazine)[5].
Molecular Formula C₄₂H₄₆KN₇O₇S₂[3]Varies by supplier. Other reported formulas include C₄₃H₄₉N₇O₁₀S₃[1] and C₄₄H₅₁N₇O₁₀S₃ (for Sulfo-Cy5-Methyltetrazine)[5].
Excitation Maximum (λex) ~646 - 649 nm[1][3]
Emission Maximum (λem) ~662 - 670 nm[1][3]
Extinction Coefficient (ε) ~250,000 - 271,000 M⁻¹cm⁻¹[1][3]
Fluorescence Quantum Yield (Φ) ~0.28[3]
Solubility Good in water, DMSO, and DMF[1][3]The sulfonate group enhances aqueous solubility.
Storage Conditions -20°C in the dark, desiccated[1][3]Can be transported at room temperature for up to 3 weeks.[3]

Experimental Protocols

The most common application of this compound is the fluorescent labeling of biomolecules that have been pre-functionalized with a trans-cyclooctene (TCO) group. This is typically a two-step process.

Protocol 1: Modification of Proteins with TCO-NHS Ester

This initial step introduces the TCO group onto the target protein via reaction with primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-PEGx-NHS ester (the PEG linker length can be varied)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column (e.g., Sephadex G-25)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Methodology:

  • Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris or glycine (B1666218) will compete with the NHS ester reaction and should be avoided.

  • TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-PEGx-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes at room temperature.

  • Purification: Remove the excess, unreacted TCO-NHS ester using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by comparing the mass of the labeled and unlabeled protein using mass spectrometry (MALDI-TOF or ESI-MS).

G cluster_0 Protein Modification with TCO-NHS Ester Protein_Solution Protein in Amine-Free Buffer Labeling Labeling Reaction (10-20x molar excess of TCO-NHS) Protein_Solution->Labeling TCO_NHS_Ester TCO-NHS Ester Stock Solution TCO_NHS_Ester->Labeling Incubation Incubation (30-60 min, RT) Labeling->Incubation Quenching Quenching (Optional, with Tris-HCl) Incubation->Quenching Purification Purification (Desalting Column) Quenching->Purification TCO_Labeled_Protein TCO-Labeled Protein Purification->TCO_Labeled_Protein

Workflow for Protein Modification with TCO-NHS Ester
Protocol 2: Labeling of TCO-Modified Proteins with this compound

This second step involves the bioorthogonal reaction between the TCO-labeled protein and this compound.

Materials:

  • TCO-labeled protein in a suitable buffer (e.g., PBS)

  • This compound

  • Anhydrous DMSO

  • Desalting column or dialysis equipment for purification

Methodology:

  • This compound Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1-10 mM).

  • Ligation Reaction: Add a 1.5- to 5-fold molar excess of the this compound stock solution to the TCO-labeled protein solution. The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. The reaction is typically rapid.

  • Purification: Remove the unreacted this compound using a desalting column or dialysis.

  • Degree of Labeling (DOL) Calculation:

    • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and ~649 nm (A₆₄₉, the absorbance maximum for Sulfo-Cy5).

    • Calculate the protein concentration: Protein Conc. (M) = [A₂₈₀ - (A₆₄₉ × CF)] / ε_protein (where CF is the correction factor for the dye's absorbance at 280 nm, and ε_protein is the molar extinction coefficient of the protein at 280 nm).

    • Calculate the dye concentration: Dye Conc. (M) = A₆₄₉ / ε_dye (where ε_dye is the molar extinction coefficient of this compound at ~649 nm).

    • DOL = Dye Conc. (M) / Protein Conc. (M)

G cluster_1 Labeling of TCO-Modified Protein with this compound TCO_Protein TCO-Labeled Protein Ligation Bioorthogonal Ligation (1.5-5x molar excess of tetrazine) TCO_Protein->Ligation Sulfo_Cy5_Tetrazine This compound Stock Solution Sulfo_Cy5_Tetrazine->Ligation Incubation_Ligation Incubation (30-60 min, RT, protected from light) Ligation->Incubation_Ligation Purification_Ligation Purification (Desalting/Dialysis) Incubation_Ligation->Purification_Ligation Labeled_Conjugate Sulfo-Cy5 Labeled Protein Conjugate Purification_Ligation->Labeled_Conjugate

Workflow for this compound Ligation
Protocol 3: Live-Cell Imaging using a Pre-targeting Strategy

This protocol is for labeling live cells where a TCO-modified antibody is first introduced to bind to a cell surface target, followed by the addition of this compound for fluorescent labeling.

Materials:

  • TCO-labeled antibody specific to a cell surface antigen

  • Live-cell imaging medium

  • This compound

  • Anhydrous DMSO

  • Fluorescence microscope with appropriate filters for Cy5

Methodology:

  • Pre-targeting: Incubate the cells with the TCO-labeled antibody in live-cell imaging medium at a suitable concentration (e.g., 10-100 nM) for 30-60 minutes at 37°C. This allows the antibody to bind to its target on the cell surface.

  • Washing: Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove any unbound antibody.

  • Ligation and Imaging:

    • Prepare the this compound staining solution in imaging medium at a final concentration of 1-5 µM.

    • Add the staining solution to the cells.

    • Immediately begin imaging the cells using a fluorescence microscope. The fluorescent signal should develop rapidly as the ligation occurs. Time-lapse imaging can be used to monitor the labeling process.

G cluster_2 Live-Cell Imaging Pre-targeting Strategy Pre_targeting Pre-targeting: Incubate cells with TCO-labeled antibody Washing Wash to remove unbound antibody Pre_targeting->Washing Ligation_Imaging Add this compound and image Washing->Ligation_Imaging Microscopy Fluorescence Microscopy Ligation_Imaging->Microscopy

Live-Cell Imaging Pre-targeting Workflow

Conclusion

This compound is a versatile and powerful tool for researchers in the life sciences. Its excellent water solubility, bright far-red fluorescence, and rapid, specific reactivity make it an ideal choice for a wide range of bio-conjugation and imaging applications. By following the detailed protocols outlined in this guide, researchers can effectively utilize this compound to advance their studies in cellular biology, drug development, and diagnostics.

References

A Technical Guide to Sulfo-Cy5-tetrazine: Spectral Properties and Bioorthogonal Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Sulfo-Cy5-tetrazine, a water-soluble, far-red fluorescent probe widely utilized in biological and biomedical research. Its core utility lies in its application in bioorthogonal chemistry, specifically for the labeling and detection of biomolecules in complex biological systems. The inclusion of a tetrazine moiety allows for a highly specific and rapid reaction with strained alkenes like trans-cyclooctene (B1233481) (TCO), a process known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2][3] This "click chemistry" reaction proceeds efficiently under physiological conditions without the need for cytotoxic catalysts, making it an ideal tool for live-cell imaging and in vivo studies.[3][4]

Core Spectral and Physicochemical Properties

This compound is a sulfonated cyanine (B1664457) dye, a modification that enhances its water solubility and minimizes non-specific binding in aqueous environments, which is crucial for biological assays.[5][6] Its fluorescence falls within the far-red to near-infrared (NIR) region of the spectrum, a range that is highly advantageous for biological imaging due to reduced background autofluorescence from cells and tissues.[6]

The spectral properties can vary slightly between manufacturers. The following table summarizes the key quantitative data reported for this compound and its close analogs.

PropertyReported Value(s)Source(s)
Excitation Maximum (λex) ~646 - 649 nm[3][6][7]
Emission Maximum (λem) ~662 - 671 nm[3][6][7]
Molar Extinction Coeff. ~250,000 cm⁻¹M⁻¹[3][7]
Solubility Water, DMSO, DMF[3][7]
Storage Conditions -20°C, in the dark, desiccated[1][5][7]

Key Application: Bioorthogonal Labeling via IEDDA

The primary application for this compound is the covalent labeling of biomolecules that have been pre-functionalized with a strained alkene, such as trans-cyclooctene (TCO). The tetrazine group on the dye reacts with the TCO group via an IEDDA cycloaddition, forming a stable covalent bond.[3] This reaction is exceptionally fast and selective, allowing for the precise attachment of the Cy5 fluorophore to a target molecule even at low concentrations within the complex environment of living cells.[4][8][9]

IEDDA_Workflow cluster_0 Step 1: Biomolecule Modification cluster_1 Step 2: Fluorophore Labeling cluster_2 Step 3: Detection Biomolecule Target Biomolecule (e.g., Protein, Glycan) TCO_Biomolecule TCO-Modified Biomolecule Biomolecule->TCO_Biomolecule Metabolic Labeling or Chemical Conjugation Labeled_Product Covalently Labeled Biomolecule (Fluorescent) TCO_Biomolecule->Labeled_Product IEDDA Click Reaction (Fast & Specific) SulfoCy5 This compound (Non-fluorescent or Quenched) SulfoCy5->Labeled_Product Emission Fluorescence Emission (~670 nm) Labeled_Product->Emission Emits Light Excitation Excitation (~650 nm) Excitation->Labeled_Product Light Source Detection Microscopy / Flow Cytometry Emission->Detection

Workflow of bioorthogonal labeling using this compound.

Experimental Protocols

Protocol for Measuring Excitation and Emission Spectra

This protocol outlines the general steps to determine the spectral characteristics of this compound.

A. Materials and Equipment:

  • This compound

  • Spectroscopy-grade solvent (e.g., methanol, ethanol, or phosphate-buffered saline)

  • UV-Vis spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes

B. Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a suitable solvent like DMSO. Store this solution at -20°C, protected from light.

  • Working Solution Preparation: Dilute the stock solution in the desired final solvent (e.g., methanol) to a concentration that yields an absorbance maximum between 0.05 and 0.1 AU. This ensures the solution is dilute enough to avoid inner filter effects during fluorescence measurements.

  • Absorbance Spectrum Measurement:

    • Use the UV-Vis spectrophotometer to measure the absorbance of the working solution across a relevant wavelength range (e.g., 400-800 nm).

    • Use a cuvette containing only the solvent as a blank reference.

    • Identify the wavelength of maximum absorbance (λmax or λex). This is the optimal excitation wavelength.

  • Emission Spectrum Measurement:

    • Transfer the working solution to a quartz fluorescence cuvette.

    • Set the excitation wavelength on the spectrofluorometer to the λmax value determined in the previous step.

    • Scan the emission wavelengths over a range starting approximately 10-20 nm above the excitation wavelength to 850 nm.

    • The peak of this spectrum is the emission maximum (λem).

  • Excitation Spectrum Measurement (Optional but Recommended):

    • Set the emission wavelength on the spectrofluorometer to the λem value determined above.

    • Scan the excitation wavelengths from a lower value (e.g., 400 nm) up to just below the set emission wavelength.

    • The resulting spectrum should resemble the absorbance spectrum and confirm the optimal excitation wavelength.

General Protocol for Live-Cell Bioorthogonal Labeling

This protocol provides a generalized workflow for labeling a target biomolecule in living cells.

Cell_Labeling_Workflow A 1. Seed Cells Plate cells on a suitable imaging dish and grow to desired confluency. B 2. Introduce TCO Reporter Incubate cells with a TCO-functionalized precursor (e.g., TCO-lysine, TCO-sugar). A->B C 3. Metabolic Incorporation Allow cells to metabolically incorporate the TCO group onto the target biomolecule (e.g., 24-48 hours). B->C D 4. Wash Step Wash cells gently with buffer (e.g., PBS) to remove unincorporated TCO precursor. C->D E 5. Add this compound Incubate cells with this compound (e.g., 5-10 µM) for a short period (e.g., 15-60 min). D->E F 6. Final Wash Wash cells with buffer to remove unreacted this compound probe. E->F G 7. Image Cells Image using a fluorescence microscope with appropriate Cy5 filter sets (Ex: ~640 nm, Em: ~670 nm). F->G

Experimental workflow for live-cell labeling and imaging.

A. Materials:

  • Cultured cells on glass-bottom imaging dishes.

  • TCO-modified metabolic precursor (e.g., an amino acid or sugar).

  • Cell culture medium.

  • Phosphate-Buffered Saline (PBS).

  • This compound stock solution (e.g., 1 mM in DMSO).

  • Fluorescence microscope with appropriate laser lines and emission filters.

B. Methodology:

  • Cell Preparation: Seed and culture cells according to standard protocols until they reach the desired confluency for imaging.

  • Metabolic Labeling: Introduce the TCO-functionalized molecule to the cell culture medium and incubate for a period sufficient for cellular uptake and incorporation into the target biomolecule (this can range from hours to days depending on the target).

  • Washing: Gently wash the cells two to three times with warm PBS or culture medium to remove any excess, unincorporated TCO precursor.

  • Probe Incubation: Dilute the this compound stock solution in fresh culture medium to the final working concentration. Replace the medium in the imaging dish with the dye-containing medium and incubate at 37°C. The rapid kinetics of the IEDDA reaction mean this step is often short (15-60 minutes).[8]

  • Final Wash: Wash the cells two to three times with warm PBS to remove any unreacted this compound, which helps to reduce background fluorescence and improve the signal-to-noise ratio.

  • Fluorescence Imaging: Immediately image the labeled cells using a fluorescence microscope equipped with a laser and filter set appropriate for Cy5 (e.g., excitation around 633-647 nm and emission detection around 660-700 nm).[2][3]

References

Understanding the Water Solubility of Sulfo-Cy5-tetrazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: The Role of Sulfonation in Water Solubility

Sulfo-Cy5-tetrazine belongs to the cyanine (B1664457) dye family, which are widely used as fluorescent labels for biomolecules. The "Sulfo-" prefix in its name is critical; it indicates the presence of one or more sulfonate (-SO₃⁻) groups. These highly polar, negatively charged moieties are covalently attached to the dye's core structure, dramatically increasing its hydrophilicity.[1]

This enhanced water solubility is a significant advantage over non-sulfonated cyanine dyes, which often have low aqueous solubility and require the use of organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) for labeling reactions in aqueous environments.[2] The use of such organic solvents can be detrimental to the structure and function of sensitive biomolecules like proteins.

The high water solubility of this compound allows for its direct use in aqueous buffers, simplifying experimental workflows and reducing the risk of dye aggregation.[3][4] Dye aggregation is a common issue with hydrophobic fluorescent molecules in aqueous media, which can lead to fluorescence quenching and inaccurate experimental results.

Data Presentation: Solubility Profile of this compound

While extensive searches of product data sheets, certificates of analysis, and scientific literature did not yield specific quantitative values for the maximum water solubility of this compound (e.g., in mg/mL or mM), its qualitative solubility in various solvents is well-documented.

Solvent Solubility Reference
WaterGood/High[5][6][7]
Dimethyl Sulfoxide (DMSO)Soluble[5]
Dimethylformamide (DMF)Soluble[5]
Dichloromethane (DCM)Soluble[5]

Note: A quantitative solubility for a related compound, sulfo-Cyanine5 carboxylic acid, is reported as 0.35 M (240 g/L) in water, DMF, and DMSO, suggesting that sulfonated cyanine dyes can achieve high concentrations in aqueous solutions.[8]

Factors Influencing the Water Solubility of this compound

Several factors can influence the solubility and performance of this compound in aqueous solutions:

  • pH: Cyanine dyes, including Sulfo-Cy5, are generally stable and maintain their fluorescence over a broad pH range, typically from pH 4 to 10.[9] However, extreme pH values should be avoided to prevent potential degradation of the dye.

  • Buffer Composition: The choice of buffer can impact solubility. While generally soluble in common biological buffers such as phosphate-buffered saline (PBS), it is always good practice to test for precipitation when using new buffer systems or high concentrations of the dye.

  • Temperature: Temperature can affect solubility, although for highly water-soluble compounds like this compound, this effect is generally less pronounced within typical experimental temperature ranges.

  • Presence of Salts: High concentrations of certain salts could potentially decrease the solubility of the dye through a "salting-out" effect, though this is less common for highly soluble sulfonated dyes.

Experimental Protocols

Protocol for Determining the Aqueous Solubility of this compound

This protocol outlines a generalized approach based on the widely used shake-flask method coupled with UV-Vis spectrophotometry to determine the aqueous solubility of a fluorescent dye like this compound.[10][11][12]

Materials:

  • This compound (solid powder)

  • Deionized water or desired aqueous buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Thermomixer or incubator shaker

  • Microcentrifuge

  • UV-Vis spectrophotometer

  • Quartz cuvettes or UV-transparent microplates

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a microcentrifuge tube. The exact amount should be more than what is expected to dissolve.

    • Add a known volume of the desired aqueous solvent (e.g., 1 mL of deionized water).

    • Tightly cap the tube and vortex vigorously for 1-2 minutes.

    • Place the tube in a thermomixer or incubator shaker set at a constant temperature (e.g., 25°C) and agitate for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[10]

  • Separation of Undissolved Solute:

    • After the incubation period, centrifuge the suspension at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the undissolved solid.

  • Preparation of a Standard Curve:

    • Prepare a stock solution of this compound of a known concentration in the same aqueous solvent.

    • Perform a series of serial dilutions to create a set of standard solutions with known concentrations.

    • Measure the absorbance of each standard solution at the maximum absorbance wavelength (λmax) of this compound (approximately 649 nm) using the UV-Vis spectrophotometer.

    • Plot a calibration curve of absorbance versus concentration.

  • Quantification of the Soluble Fraction:

    • Carefully collect a known volume of the supernatant from the centrifuged saturated solution, being cautious not to disturb the pellet.

    • Dilute the supernatant with the aqueous solvent to a concentration that falls within the linear range of your standard curve.

    • Measure the absorbance of the diluted supernatant at the λmax.

    • Use the standard curve to determine the concentration of this compound in the diluted supernatant.

    • Calculate the concentration in the original saturated solution by multiplying by the dilution factor. This value represents the aqueous solubility of this compound under the tested conditions.

Visualizations

Bioorthogonal Reaction of this compound

This compound is a key reagent in bioorthogonal chemistry, specifically in the inverse-electron-demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (B1233481) (TCO) functionalized molecule. This reaction is highly specific and proceeds rapidly under physiological conditions without the need for a catalyst.[13][14]

G cluster_reactants Reactants cluster_reaction Bioorthogonal Reaction cluster_products Products Sulfo_Cy5_Tetrazine This compound iEDDA Inverse-Electron-Demand Diels-Alder Cycloaddition Sulfo_Cy5_Tetrazine->iEDDA TCO_Molecule TCO-functionalized Biomolecule TCO_Molecule->iEDDA Labeled_Biomolecule Fluorescently Labeled Biomolecule iEDDA->Labeled_Biomolecule N2 Nitrogen Gas (N₂) iEDDA->N2

Caption: Bioorthogonal ligation of this compound with a TCO-modified molecule.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the aqueous solubility of this compound.

G Start Start Prepare_Saturated_Solution Prepare Saturated Solution (Excess this compound in Water) Start->Prepare_Saturated_Solution Prepare_Standards Prepare Standard Solutions (Known Concentrations) Start->Prepare_Standards Equilibrate Equilibrate (24-48h shaking at constant temp) Prepare_Saturated_Solution->Equilibrate Centrifuge Centrifuge to Pellet Undissolved Solid Equilibrate->Centrifuge Collect_Supernatant Carefully Collect Supernatant Centrifuge->Collect_Supernatant Dilute_Supernatant Dilute Supernatant Collect_Supernatant->Dilute_Supernatant Measure_Absorbance_Standards Measure Absorbance of Standards (at λmax) Prepare_Standards->Measure_Absorbance_Standards Generate_Standard_Curve Generate Standard Curve Measure_Absorbance_Standards->Generate_Standard_Curve Calculate_Solubility Calculate Solubility (Using Standard Curve and Dilution Factor) Generate_Standard_Curve->Calculate_Solubility Measure_Absorbance_Sample Measure Absorbance of Diluted Supernatant Dilute_Supernatant->Measure_Absorbance_Sample Measure_Absorbance_Sample->Calculate_Solubility End End Calculate_Solubility->End

Caption: Workflow for determining the aqueous solubility of this compound.

References

An In-depth Technical Guide to the Sulfo-Cy5-tetrazine Reaction with Trans-cyclooctene (TCO) for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioorthogonal reaction between Sulfo-Cy5-tetrazine and trans-cyclooctene (B1233481) (TCO). This powerful "click chemistry" ligation has become an indispensable tool for the precise and efficient labeling of biomolecules in complex biological systems, driving advancements in cellular imaging, diagnostics, and targeted therapeutics.

Core Principles of the TCO-Tetrazine Ligation

The reaction between a tetrazine, such as this compound, and a trans-cyclooctene (TCO) proceeds via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1][2][3] This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, forming a stable dihydropyridazine (B8628806) conjugate.[1][2]

Key characteristics of this bioorthogonal reaction include:

  • Exceptional Kinetics: The TCO-tetrazine ligation is renowned for its extremely rapid reaction rates, with second-order rate constants reaching up to 10⁷ M⁻¹s⁻¹.[1][4] This allows for efficient labeling even at the low concentrations typical of biological systems.[1]

  • Biocompatibility: The reaction proceeds readily under physiological conditions (pH 6-9, room temperature) in aqueous media without the need for cytotoxic catalysts like copper.[1][5]

  • High Specificity and Orthogonality: TCO and tetrazine groups are abiotic and do not cross-react with naturally occurring functional groups in biomolecules, ensuring highly specific labeling with minimal off-target effects.[1]

  • Fluorogenic Nature: A notable feature of many tetrazine-dye conjugates, including this compound, is the quenching of the fluorophore's signal by the tetrazine moiety. Upon ligation with TCO, this quenching is alleviated, resulting in a significant increase in fluorescence intensity.[2][6] This "turn-on" fluorescence provides a high signal-to-noise ratio in imaging applications.

Quantitative Data: Reaction Kinetics and Photophysical Properties

The rate of the TCO-tetrazine ligation is highly dependent on the specific structures of both the TCO and the tetrazine. The inherent ring strain of the TCO derivative is a major determinant of reactivity.[1]

TCO DerivativeAbbreviationSecond-Order Rate Constant (k₂) with 3,6-dipyridyl-s-tetrazine (M⁻¹s⁻¹)Key Features
trans-CycloocteneTCO~2,000[1]The foundational TCO structure.
axial-5-hydroxy-trans-cyclooctenea-TCO~150,000[1]Increased reactivity due to steric effects.
Conformationally Strained trans-CyclooctenesTCOup to 3.3 x 10⁶[7]Highly reactive due to increased ring strain, but may have reduced stability.[4]
cis-dioxolane fused trans-cyclooctened-TCO366,000 (±15,000)[8]Offers a balance of high reactivity and improved stability.[8]
Fluorophore ConjugateExcitation Max (nm)Emission Max (nm)Quantum YieldMolar Extinction Coefficient (cm⁻¹M⁻¹)
This compound~649[9]~671[9]0.28[10]250,000[9]
Sulfo-Cy5.5-tetrazineNot specifiedNot specified0.21[11]Not specified

Experimental Protocols

Protocol 1: Labeling of Proteins with a TCO-NHS Ester

This protocol outlines the modification of a protein with a TCO group using an N-hydroxysuccinimide (NHS) ester derivative, targeting primary amines such as lysine (B10760008) residues.[2]

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-PEGx-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column (e.g., Sephadex G-25)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.

  • TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-PEGx-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes at room temperature.

  • Purification: Remove excess, unreacted TCO-NHS ester using a desalting column equilibrated with the desired storage buffer.

  • Characterization: Determine the degree of labeling (DOL) by mass spectrometry (MALDI-TOF or ESI-MS).

Protocol 2: Ligation of TCO-modified Protein with this compound

This protocol describes the reaction between a TCO-functionalized protein and this compound.

Materials:

  • TCO-modified protein

  • This compound

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Prepare the TCO-modified protein in the reaction buffer. Dissolve the this compound in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.

  • Ligation Reaction: Add a 1.5- to 5-fold molar excess of this compound to the TCO-modified protein solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification (Optional): If necessary, the final conjugate can be purified from the excess tetrazine reagent by size exclusion chromatography or dialysis.[1]

Protocol 3: Live-Cell Imaging with TCO-tetrazine Ligation

This protocol outlines a two-step procedure for labeling and imaging cell surface proteins.

Materials:

  • TCO-labeled antibody specific to the cell surface target

  • This compound

  • Live-cell imaging medium

  • Fluorescence microscope

Procedure:

  • Pre-targeting: Incubate cells with the TCO-labeled antibody in live-cell imaging medium (e.g., 10-100 nM) for 30-60 minutes at 37°C.[2]

  • Washing: Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove any unbound antibody.[2]

  • Ligation and Imaging: Prepare a staining solution of this compound in imaging medium at a final concentration of 1-5 µM. Add the staining solution to the cells and image immediately, or after a brief incubation.[2]

Visualizations

G Mechanism of TCO-Tetrazine Ligation cluster_0 Inverse-Electron-Demand Diels-Alder cluster_1 Retro-Diels-Alder TCO Trans-cyclooctene (TCO) TransitionState [4+2] Cycloaddition TCO->TransitionState Tetrazine This compound Tetrazine->TransitionState Dihydropyridazine_unstable Unstable Intermediate TransitionState->Dihydropyridazine_unstable Nitrogen N₂ Gas Dihydropyridazine_unstable->Nitrogen Elimination Dihydropyridazine_stable Stable Dihydropyridazine Conjugate Dihydropyridazine_unstable->Dihydropyridazine_stable

Caption: Mechanism of the TCO-Tetrazine bioorthogonal ligation.

G Experimental Workflow for Protein Labeling cluster_0 Step 1: TCO Functionalization cluster_1 Step 2: Ligation with this compound cluster_2 Purification & Analysis Protein Protein of Interest Reaction1 Incubate (RT, 30-60 min) Protein->Reaction1 TCO_NHS TCO-NHS Ester TCO_NHS->Reaction1 TCO_Protein TCO_Protein Reaction1->TCO_Protein TCO-labeled Protein TCO_Protein_input TCO-labeled Protein Reaction2 Incubate (RT, 1-2 hr) TCO_Protein_input->Reaction2 Cy5_Tetrazine This compound Cy5_Tetrazine->Reaction2 Labeled_Protein Labeled_Protein Reaction2->Labeled_Protein Fluorescently Labeled Protein Conjugate Purification Purification (e.g., SEC) Labeled_Protein->Purification Analysis Analysis (e.g., MS, SDS-PAGE) Purification->Analysis

Caption: General workflow for two-step protein labeling.

G Factors Influencing Reaction Kinetics cluster_TCO TCO Properties cluster_Tetrazine Tetrazine Properties cluster_Conditions Reaction Conditions Kinetics Reaction Rate RingStrain Ring Strain (e.g., sTCO > TCO) RingStrain->Kinetics Stereochemistry Stereochemistry (axial vs. equatorial) Stereochemistry->Kinetics Hydrophilicity Hydrophilicity Hydrophilicity->Kinetics Substituents Electron-withdrawing Substituents Substituents->Kinetics StericHindrance Steric Hindrance StericHindrance->Kinetics Solvent Solvent Polarity Solvent->Kinetics Temperature Temperature Temperature->Kinetics Concentration Reactant Concentration Concentration->Kinetics

Caption: Key factors that modulate the TCO-tetrazine reaction rate.

References

A Technical Guide to Bioorthogonal Applications of Tetrazine Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of the application of tetrazine dyes in bioorthogonal chemistry, a field that has revolutionized the study of biological systems. Tetrazine ligations, primarily the inverse-electron-demand Diels-Alder (iEDDA) reaction, offer a powerful toolkit for in vivo imaging, pretargeted therapy, and diagnostics due to their rapid kinetics, high specificity, and biocompatibility.[1][2][3] This document details the core principles, presents key quantitative data, outlines experimental protocols, and visualizes essential workflows.

Core Principle: The Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction

The workhorse of tetrazine bioorthogonal chemistry is the iEDDA reaction between an electron-poor 1,2,4,5-tetrazine (B1199680) and an electron-rich or, more commonly, a strained dienophile such as trans-cyclooctene (B1233481) (TCO) or norbornene.[1][4] This reaction is exceptionally fast and proceeds selectively within complex biological environments without interfering with native biochemical processes.[3][5] The reaction results in a stable dihydropyridazine (B8628806) product and the release of nitrogen gas (N₂), an irreversible step that drives the reaction to completion.[4][6]

The reaction's speed and specificity make it ideal for labeling biomolecules at low concentrations, a common scenario in living systems.[2][7]

Caption: The iEDDA reaction between a tetrazine and a TCO dienophile.

Quantitative Data for Tetrazine Ligations

The efficacy of a bioorthogonal reaction is determined by its kinetics and the properties of the resulting conjugate. The selection of the tetrazine and dienophile pair is critical and involves a trade-off between reactivity and stability.[8]

The second-order rate constant (k₂) is a key metric for comparing reaction speeds. The iEDDA reaction between tetrazines and TCO derivatives boasts some of the fastest bioorthogonal reaction rates discovered.[6][9]

Tetrazine DerivativeDienophilek₂ (M⁻¹s⁻¹)Solvent/ConditionsReference
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene (TCO)~2,000 - 22,000MeOH or PBS, 25-37°C[6][9][10]
3,6-diphenyl-s-tetrazineStrained TCO derivative3,100MeOH, 25°C[9]
3-(p-benzylamino)-6-methyl-tetrazineTCO~30,000PBS, 37°C[10]
3-methyl-6-phenyl-s-tetrazineNorbornene1.0H₂O/MeCN[4]
3-phenyl-s-tetrazineNorbornene2.5H₂O/MeCN[4]

Note: Rate constants can vary significantly based on the specific substituents on both the tetrazine and dienophile, as well as the reaction conditions.[8]

A major application of tetrazine dyes is in "turn-on" fluorescence imaging. The tetrazine moiety effectively quenches the fluorescence of a conjugated fluorophore.[2][11] Following the iEDDA reaction, the tetrazine is consumed, its quenching ability is eliminated, and fluorescence is restored, leading to a high signal-to-background ratio.[2][12]

FluorophoreTetrazine LinkageFluorescence Turn-On RatioQuenched Quantum YieldReference
BODIPY-FLH-Tet derivative15- to 20-fold< 0.01[8][11][12]
Oregon Green 488H-Tet derivative~15-foldN/A[12]
Rhodamineortho-oxymethyl-linked~95-fold0.3%[8]
Coumarin derivativeMonochromophoric design600- to 1000-foldN/A[11]
BODIPYMethyl-s-tetrazine> 60-fold< 0.01[8]

Applications and Experimental Protocols

Pretargeted imaging is a powerful strategy that decouples the targeting and imaging steps. First, a biomolecule (e.g., an antibody) modified with a dienophile is administered and allowed to accumulate at the target site while unbound conjugate clears from circulation. Subsequently, a fast-clearing, tetrazine-linked imaging agent (e.g., a fluorophore or PET radiotracer) is administered, which rapidly reacts with the pre-localized dienophile.[13][14] This approach is particularly advantageous for use with short-lived PET isotopes like ¹⁸F, as it minimizes the radiation dose to healthy tissues compared to directly labeled antibodies.[14][15]

Pretargeting_Workflow Workflow for Pretargeted PET Imaging cluster_step1 Step 1: Targeting cluster_step2 Step 2: Ligation & Imaging A Administer Antibody-TCO Conjugate B Antibody Accumulates at Tumor Site A->B 24-48h C Unbound Antibody Clears from Circulation B->C D Administer Radiolabeled Tetrazine Probe (e.g., ¹⁸F-Tz) C->D Time Delay for Clearance E Rapid In Vivo Click Reaction at Tumor D->E Fast Kinetics F PET Imaging E->F

Caption: Generalized workflow for in vivo pretargeted imaging.

Generalized Protocol for Pretargeted PET Imaging:

This protocol is a synthesis of methodologies described in the literature, such as those for imaging CA19.9-expressing xenografts.[13][15]

  • Antibody Modification:

    • Dissolve the antibody (e.g., 5B1 anti-CA19.9) in a suitable buffer (e.g., PBS, pH 7.4).[14] Adjust pH to 8.8-9.0 for amine labeling.

    • Add an N-hydroxysuccinimide (NHS) ester of a TCO derivative (e.g., TCO-NHS) in a molar excess (e.g., 35 equivalents) to the antibody solution.[15]

    • Incubate at room temperature for 1-3 hours.[15][16]

    • Purify the antibody-TCO conjugate using size-exclusion chromatography (e.g., Zeba desalting columns) to remove unreacted TCO-NHS.[16]

  • In Vivo Administration (Xenograft Mouse Model):

    • Inject tumor-bearing mice (e.g., with BxPC3 xenografts) intravenously with the antibody-TCO conjugate.[13]

    • Allow 24 to 48 hours for the conjugate to accumulate at the tumor and for unbound antibody to clear from the bloodstream.[7][14]

  • Radiolabeling and Imaging:

    • Synthesize the radiolabeled tetrazine probe (e.g., Al[¹⁸F]NOTA-labeled tetrazine).

    • After the clearance period, inject the radiolabeled tetrazine probe intravenously.

    • Perform PET imaging at various time points (e.g., 1, 2, and 4 hours) post-injection of the tetrazine probe to visualize tumor uptake.[15] Successful targeting can yield tumor activity concentrations of up to 6.4 %ID/g at 4 hours post-injection.[13][15]

Tetrazine ligation can be used to construct ADCs, where a cytotoxic drug is attached to a tumor-targeting antibody.[17] The bioorthogonal nature of the reaction allows for precise, site-specific conjugation, leading to more homogeneous ADC populations with predictable drug-to-antibody ratios (DARs). This approach can also be used in pretargeted drug delivery, where the tetrazine-drug conjugate is administered after the TCO-antibody has localized to the tumor, potentially reducing systemic toxicity.[18]

Generalized Protocol for Site-Specific ADC Generation:

This protocol outlines a general strategy for creating an ADC using tetrazine-TCO ligation.[17][19]

  • Site-Specific Antibody Modification with Tetrazine:

    • Introduce a tetrazine handle at a specific site on the antibody. This can be achieved through several methods:

      • Enzymatic Modification: Use an enzyme like transglutaminase to attach an azide-containing linker to a specific glutamine residue, followed by reaction with a DBCO-tetrazine.[17]

      • Unnatural Amino Acid Incorporation: Genetically encode an unnatural amino acid containing a bioorthogonal handle that can be reacted with a tetrazine derivative.[17][20]

      • Cysteine/Thiol Labeling: Partially reduce native disulfide bonds with a mild reducing agent (e.g., TCEP) to expose free thiols, which can then be reacted with a maleimide-tetrazine construct.

  • Preparation of the TCO-Linker-Drug Construct:

    • Activate a cytotoxic drug with a carboxyl group using standard coupling agents (e.g., HATU, HOBt).

    • React the activated drug with a TCO-linker that contains an amine and often a cleavable element (e.g., a Val-Cit dipeptide for cleavage by lysosomal proteases).[17]

    • Purify the TCO-linker-drug conjugate using reverse-phase HPLC.[17]

  • Bioorthogonal Ligation:

    • Combine the tetrazine-modified antibody with the purified TCO-linker-drug conjugate in a biocompatible buffer (e.g., PBS, pH 7.4).

    • The rapid iEDDA reaction proceeds at room temperature, typically reaching completion within minutes to hours depending on reactant concentrations.[20]

    • Purify the final ADC using chromatography to remove any unreacted components.

    • Characterize the final product to confirm identity, purity, and drug-to-antibody ratio (DAR).

The "turn-on" nature of fluorogenic tetrazine probes enables no-wash imaging of live cells and organisms, significantly improving the signal-to-noise ratio.[2]

Fluorogenic_Signaling Fluorogenic Probe Activation Pathway A Fluorogenic Probe (Tetrazine-Fluorophore) C iEDDA Reaction A->C B Target Molecule (TCO-labeled) B->C D Tetrazine Consumed C->D Bioorthogonal Ligation E Quenching is Relieved D->E F Fluorescence Signal (Turn-On) E->F

Caption: Activation pathway for a fluorogenic tetrazine probe.

Generalized Protocol for Live-Cell Labeling:

This protocol is based on methods for labeling cell-surface receptors.[4]

  • Cell Culture and Targeting:

    • Culture cells of interest (e.g., SKBR3 breast cancer cells) under standard conditions.

    • Modify a targeting vector (e.g., an antibody against Her2/neu receptors) with a dienophile (e.g., norbornene or TCO) as described in Protocol 3.1.

    • Incubate the live cells with the dienophile-modified antibody to allow binding to the cell surface receptors.

  • Fluorogenic Labeling:

    • Prepare a solution of the tetrazine-fluorophore conjugate in cell culture media.

    • Add the tetrazine-fluorophore solution to the cells that have been pretargeted with the dienophile-antibody.

    • Incubation is typically short (minutes) due to the rapid reaction kinetics.[5]

  • Imaging:

    • Image the cells directly using fluorescence microscopy without washing steps. The low background fluorescence of the unreacted probe allows for high-contrast imaging of the labeled targets.[2]

Conclusion

Tetrazine dye chemistry provides a versatile and robust platform for biological research and development. The exceptionally rapid and specific nature of the iEDDA reaction has enabled significant advances in live-cell imaging, pretargeted diagnostics, and the construction of next-generation antibody-drug conjugates. The continued development of novel tetrazines and dienophiles with tailored reactivity, stability, and photophysical properties promises to further expand the scope and power of this remarkable bioorthogonal tool.[2][21]

References

Introduction to iEDDA reaction for bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction for Bioconjugation

Introduction

The inverse-electron-demand Diels-Alder (iEDDA) reaction has rapidly emerged as a premier bioorthogonal ligation strategy, distinguished by its exceptional speed, selectivity, and biocompatibility.[1][2][3] This catalyst-free "click" reaction occurs between an electron-deficient diene, typically a 1,2,4,5-tetrazine, and an electron-rich dienophile, such as a strained alkene or alkyne.[4][5] Its remarkable utility is demonstrated in a wide array of applications, including targeted drug delivery, in vivo imaging, and the precise labeling of biomolecules within their native environments.[1][4][6] The reaction's high efficiency at low concentrations and in complex biological media makes it an invaluable tool for researchers, scientists, and drug development professionals.[4][7]

Core Principles and Mechanism

The iEDDA reaction is a type of [4+2] cycloaddition. The reaction mechanism proceeds in two main steps:

  • [4+2] Cycloaddition: The electron-deficient tetrazine (diene) reacts with an electron-rich dienophile in a concerted cycloaddition to form a highly unstable, nitrogen-rich bicyclic intermediate.[1][5]

  • Retro-Diels-Alder Reaction: This intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of nitrogen gas (N₂).[8][9] This step is the thermodynamic driving force for the reaction, rendering it irreversible and ensuring high yields. The final product is a stable dihydropyridazine, which may further oxidize to a pyridazine.[1]

According to Frontier Molecular Orbital (FMO) theory, the rapid kinetics of the iEDDA reaction are attributed to the small energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[2][7] Modifying the substituents on either reactant can tune this energy gap, thereby controlling the reaction rate.

iEDDA_Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products Tetrazine Tetrazine (Electron-deficient Diene) Intermediate Unstable Bicyclic Intermediate Tetrazine->Intermediate + Dienophile [4+2] Cycloaddition Dienophile Strained Alkene (Electron-rich Dienophile) Product Dihydropyridazine Adduct Intermediate->Product Retro-Diels-Alder - N₂ N2 Nitrogen Gas (N₂)

Figure 1: General mechanism of the iEDDA reaction.

Key Reactants in iEDDA Bioconjugation

The versatility of the iEDDA reaction stems from the ability to tune the reactivity of both the diene and dienophile components.

Dienes: 1,2,4,5-Tetrazines

1,2,4,5-tetrazines (Tz) are the most widely used dienes in iEDDA bioconjugation.[7][10] Their reactivity is highly dependent on the substituents at the 3 and 6 positions. Electron-withdrawing groups lower the tetrazine's LUMO energy, accelerating the reaction rate.[2][6] Conversely, electron-donating groups decrease reactivity.[6] This allows for the synthesis of tetrazines with a wide range of reaction kinetics.

Dienophiles: Strained Alkenes and Alkynes

The most effective dienophiles are those with high ring strain, which raises their HOMO energy and thus accelerates the reaction.[2] Common classes include:

  • Trans-cyclooctenes (TCOs): Among the most reactive dienophiles used in iEDDA chemistry, TCOs exhibit exceptionally fast kinetics.[7][8][11] However, they can be sensitive to acidic conditions and isomerization.[7]

  • Norbornenes (NB): Norbornene derivatives are readily incorporated into biomolecules and polymers and are effective reaction partners, though generally less reactive than TCOs.[6]

  • Cyclopropenes: These highly strained, small dienophiles offer rapid kinetics and are useful for metabolic labeling due to their minimal size.[8][12]

Quantitative Data: Reaction Kinetics

The second-order rate constant (k₂) is a critical parameter for evaluating the efficiency of a given iEDDA reaction pair. The selection of a specific tetrazine and dienophile allows for precise control over the speed of conjugation, with rates spanning several orders of magnitude.[3][8]

Diene (Tetrazine)DienophileRate Constant (k₂, M⁻¹s⁻¹)Conditions/Solvent
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene (B1233481) (TCO)20009:1 MeOH:H₂O
3,6-di-(2-pyridyl)-s-tetrazineNorbornene1.9Not specified
Not SpecifiedsTCO (strained TCO)up to 10⁶Not specified
3-methyl-6-trimethylene-tetrazineTCOSlower than 3,6-bispyridyl-tetrazineNot specified
Carbamate-linked methylcyclopropeneTetrazine~100x faster than amide-linkedNot specified

Note: Rate constants are highly dependent on substituents, solvent, and temperature. The values presented are for comparison.

Experimental Protocols

Protocol 1: General Antibody Bioconjugation via iEDDA

This protocol describes the labeling of an antibody with a trans-cyclooctene (TCO) functional group, followed by conjugation to a tetrazine-modified fluorophore.[5]

Materials:

  • Antibody solution (1-5 mg/mL) in phosphate-buffered saline (PBS), pH 7.4.

  • TCO-NHS ester (amine-reactive TCO derivative).

  • Dimethyl sulfoxide (B87167) (DMSO).

  • Tetrazine-fluorophore conjugate.

  • Spin desalting columns.

Methodology:

  • Antibody Preparation: Prepare the antibody solution in a suitable reaction buffer (e.g., PBS).

  • TCO Labeling:

    • Dissolve the TCO-NHS ester in a minimal amount of DMSO.

    • Add a 5-20 molar excess of the TCO-NHS ester solution to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification of TCO-labeled Antibody: Remove the excess, unreacted TCO-NHS ester using a spin desalting column equilibrated with PBS, following the manufacturer's instructions.[5]

  • iEDDA Ligation:

    • Add a 2-5 molar excess of the tetrazine-fluorophore conjugate to the purified TCO-labeled antibody.

    • Allow the reaction to proceed for 30-60 minutes at room temperature. The reaction progress can be monitored by fluorescence.

  • Final Purification: If necessary, remove any unreacted tetrazine-fluorophore conjugate using a new spin desalting column.

  • Characterization: Confirm the conjugation and determine the degree of labeling using techniques such as UV-Vis spectroscopy or mass spectrometry.

Antibody_Conjugation_Workflow cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Purification cluster_step3 Step 3: iEDDA Ligation cluster_step4 Step 4: Final Purification & Analysis A Antibody in PBS C Reaction Mixture (Antibody + TCO) A->C Incubate 1-2h, RT B TCO-NHS Ester (in DMSO) D Spin Desalting Column C->D E E D->E Purified TCO-Antibody G Labeled Antibody Mixture E->G Incubate 30-60min, RT F Tetrazine-Fluorophore H Spin Desalting (Optional) G->H I I H->I Final Conjugate J J I->J Characterize (UV-Vis, MS)

Figure 2: Experimental workflow for antibody bioconjugation.
Protocol 2: Synthesis of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine

This is a representative protocol for synthesizing a common, reactive tetrazine.[5]

Materials:

Methodology:

  • Dihydrotetrazine Formation: In a round-bottom flask under a nitrogen atmosphere, combine 2-cyanopyridine and a molar excess of anhydrous hydrazine in ethanol.[5] Heat the mixture to reflux and stir for several hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Oxidation to Tetrazine:

    • Cool the reaction mixture in an ice bath.

    • Slowly add an aqueous solution of sodium nitrite.

    • Carefully add glacial acetic acid dropwise. The solution should turn a characteristic vibrant pink/red color, indicating tetrazine formation.[5]

  • Purification:

    • Extract the crude product from the aqueous mixture using an organic solvent like dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product by column chromatography on silica (B1680970) gel to yield the pure tetrazine.

Applications in Research and Drug Development

The iEDDA reaction's unique features have led to its widespread adoption in various advanced applications.

Targeted Drug Delivery & ADCs

The reaction is extensively used to create antibody-drug conjugates (ADCs).[4] An antibody modified with a dienophile can be specifically targeted to a cancer cell, followed by the administration of a tetrazine-linked cytotoxic drug. This pretargeting strategy minimizes systemic toxicity by concentrating the drug at the tumor site.[4][13]

Click-to-Release Chemistry

A powerful application is "click-to-release," where the iEDDA reaction triggers the cleavage of a linker to release a therapeutic agent.[4] For example, an antibody-TCO conjugate can bind to a cancer cell receptor. Subsequent administration of a specific tetrazine derivative initiates the iEDDA reaction, which cleaves a carbamate (B1207046) linker and releases the drug directly at the target site.[4]

Biological Imaging

The iEDDA reaction is ideal for in vivo and in vitro imaging.[4] Biomolecules can be metabolically labeled with a dienophile and then visualized by reacting with a tetrazine-linked fluorophore or PET imaging agent.[9][13] Some tetrazines act as fluorescence quenchers, and the fluorescence is restored only upon reaction, providing a powerful tool for "turn-on" imaging with a high signal-to-noise ratio.[10]

Pretargeting_Workflow cluster_phase1 Phase 1: Targeting cluster_phase2 Phase 2: Ligation & Imaging cluster_result Result A Inject Antibody-TCO Conjugate B Antibody binds to Tumor Antigen A->B C Clearance of unbound Antibody from blood B->C E iEDDA reaction occurs at tumor site C->E Pre-localization D Inject radiolabeled Tetrazine-PET agent D->E F Unreacted Tetrazine clears rapidly E->F G High-contrast PET Image of Tumor F->G Imaging

Figure 3: Pretargeting workflow for in vivo PET imaging.

References

Sulfo-Cy5-Tetrazine: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for Sulfo-Cy5-tetrazine, a key reagent in bioorthogonal chemistry. Understanding the stability profile of this molecule is critical for its successful application in labeling, imaging, and drug development, ensuring reproducibility and reliability in experimental outcomes. This document summarizes available data on its stability under various conditions, outlines potential degradation pathways, and provides detailed experimental protocols for stability assessment.

Core Stability and Storage Recommendations

This compound is a water-soluble fluorophore that exhibits good stability under proper storage conditions. The long-term stability of the compound is best maintained when stored in a desiccated environment at low temperatures and protected from light.

Table 1: Recommended Storage and Handling of this compound

ConditionRecommendationDurationSource(s)
Long-term Storage (Solid) -20°C, in the dark, desiccatedUp to 24 months[1][2]
Shipping/Transportation (Solid) Room temperatureUp to 3 weeks[1][2]
In Solution (General Use) Prepare fresh solutions for immediate use.-General Best Practice
Light Exposure Avoid prolonged exposure to light.-[1][2]

Physicochemical Properties

The solubility and spectral characteristics of this compound are important considerations for its use in biological systems.

Table 2: Physicochemical and Spectral Properties of this compound

PropertyValueSource(s)
Solubility Good in water, DMF, DMSO[3]
Appearance Blue solid[4]
Excitation Maximum (λex) ~649 nm[3]
Emission Maximum (λem) ~670 nm[3]
Molar Extinction Coefficient ~250,000 cm⁻¹M⁻¹[3]

Stability Profile

The stability of this compound is influenced by several factors, including pH, temperature, and exposure to light. While quantitative data for this compound is limited in publicly available literature, the stability of the core Cy5 and tetrazine moieties can provide valuable insights.

pH Stability

The tetrazine moiety can be susceptible to degradation under harsh pH conditions. However, commercially available this compound is reported to be stable across a broad pH range suitable for most biological experiments.

Table 3: pH Stability of (Sulfo)-Cy5-Tetrazine

pH RangeStabilitySource
4 - 10pH-insensitive[4]

Note: This information is based on supplier data and may not represent a comprehensive stability profile under all buffer conditions.

Chemical Stability

The tetrazine ring can be susceptible to reaction with certain chemical species. For instance, the stability of tetrazine-peptide conjugates has been assessed in the presence of glutathione (B108866) (GSH), a common reducing agent in biological systems.

Table 4: Stability of Tetrazine-Peptide Conjugates in the Presence of Glutathione

CompoundConditions% Intact after 12hSource
RGD-Dox (tetrazine conjugate)10 mM GSH, 37°C96%[5]
RGD-SN-38 (tetrazine conjugate)10 mM GSH, 37°C92%[5]
RGD-FL (tetrazine conjugate)10 mM GSH, 37°C85%[5]

This data on related tetrazine conjugates suggests a high degree of stability in a reducing environment, which is a positive indicator for the stability of this compound in many biological assays.

Photostability

The photostability of this compound is primarily governed by the Cy5 fluorophore. Cyanine dyes, in general, are susceptible to photobleaching upon prolonged exposure to excitation light. The primary mechanism of photodegradation is believed to involve the reaction with singlet oxygen.

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is crucial for troubleshooting and optimizing its use. Degradation can occur at either the tetrazine moiety or the Cy5 fluorophore.

cluster_0 This compound cluster_1 Degradation Triggers cluster_2 Potential Degradation Products A This compound B Harsh pH (High or Low) A->B Hydrolysis C Strong Reducing Agents A->C Reduction D Prolonged Light Exposure + Oxygen A->D Photo-oxidation E Tetrazine Ring Opening/ Decomposition Products B->E F Reduced Tetrazine C->F G Photobleached Cy5 (e.g., cleaved polymethine chain) D->G

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Stability Assessment

The following are generalized protocols for assessing the stability of this compound. These should be adapted based on specific experimental needs and available equipment.

General Chemical Stability Assessment using HPLC

This protocol can be used to evaluate the stability of this compound in various buffers and in the presence of other chemical reagents.

A Prepare this compound solution in desired buffer/condition B Incubate at specific temperature (e.g., 37°C) A->B C Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours) B->C D Quench reaction if necessary (e.g., by freezing) C->D E Analyze by Reverse-Phase HPLC D->E F Monitor absorbance at ~650 nm (for Cy5) and ~520 nm (for tetrazine) E->F G Quantify peak area of intact This compound F->G H Plot % remaining vs. time G->H

Caption: Workflow for assessing the chemical stability of this compound.

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution to a final concentration (e.g., 10-100 µM) in the test buffer (e.g., PBS at various pH values).

  • Incubation: Incubate the solutions at the desired temperature (e.g., 25°C or 37°C). Protect the samples from light.

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of each solution.

  • Sample Analysis: Analyze the aliquots by reverse-phase HPLC.

    • Column: C18 column.

    • Mobile Phase: A gradient of water with 0.1% TFA and acetonitrile (B52724) with 0.1% TFA is a common starting point.

    • Detection: Monitor the absorbance at the λmax of the Cy5 dye (approx. 650 nm) and the tetrazine (can be monitored around 520 nm, though the Cy5 absorbance will dominate).

  • Data Analysis: Calculate the percentage of intact this compound remaining at each time point relative to the t=0 sample by comparing the peak areas.

Photostability Assessment

This protocol outlines a method to quantify the photostability of this compound.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a buffer of interest (e.g., PBS, pH 7.4) in a quartz cuvette or on a microscope slide.

  • Light Exposure: Continuously illuminate the sample with a light source of a specific wavelength (e.g., a 633 nm or 647 nm laser) and power density.

  • Fluorescence Monitoring: Record the fluorescence emission intensity over time using a fluorometer or a fluorescence microscope equipped with a sensitive detector.

  • Data Analysis: Plot the normalized fluorescence intensity as a function of exposure time. The rate of fluorescence decay is an indicator of the photostability. The photobleaching half-life (the time it takes for the fluorescence intensity to decrease by 50%) can be calculated.

Conclusion

This compound is a robust and stable molecule when handled and stored correctly. For optimal performance and reproducibility, it is crucial to store the compound at -20°C, protect it from light, and use freshly prepared solutions. While generally stable in physiological buffers, exposure to harsh chemical conditions, extreme pH, and prolonged intense light should be avoided. The experimental protocols provided in this guide offer a framework for researchers to validate the stability of this compound within their specific experimental setups, ensuring the integrity of their results.

References

An In-depth Technical Guide to Sulfo-Cy5-tetrazine for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Sulfo-Cy5-tetrazine is a water-soluble, far-red fluorescent dye that has become an invaluable tool in bioconjugation and cellular imaging. Its utility is primarily centered around the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with trans-cyclooctene (B1233481) (TCO) dienophiles. This "click chemistry" reaction is characterized by its exceptionally fast kinetics, high specificity, and ability to proceed in complex biological media without the need for a catalyst, making it ideal for labeling biomolecules in living systems. This guide provides a comprehensive overview of the properties of this compound, detailed experimental protocols for its use, and a visualization of a key application in pre-targeted imaging.

Core Properties of this compound

The photophysical properties of this compound make it well-suited for a variety of fluorescence-based applications. It exhibits strong absorption in the red region of the visible spectrum, which helps to minimize autofluorescence from biological samples, and a bright emission in the far-red. Due to the presence of sulfonate groups, this compound possesses excellent water solubility, which is advantageous for labeling biomolecules in aqueous buffers.

Quantitative Data Summary

For ease of comparison, the key quantitative data for this compound are summarized in the table below. It is important to note that the exact values may vary slightly between different suppliers.

PropertyValueSource(s)
Molar Extinction Coefficient (ε) 250,000 - 271,000 M⁻¹cm⁻¹[1][2]
Excitation Maximum (λex) ~646 - 649 nm[1][2][3]
Emission Maximum (λem) ~662 - 670 nm[1][2][3]
Quantum Yield (Φ) ~0.27 - 0.28[2]
Molecular Weight ~920.1 g/mol [1]
Solubility Good in water, DMSO, DMF[1]

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in a common application: the labeling of a TCO-modified antibody for pre-targeted cellular imaging.

Protocol 1: Conjugation of TCO to an Antibody

This protocol describes the modification of an antibody with a trans-cyclooctene (TCO) group using an N-hydroxysuccinimide (NHS) ester derivative of TCO. This reaction targets primary amines (e.g., lysine (B10760008) residues) on the antibody.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

  • TCO-NHS ester (e.g., TCO-PEG4-NHS ester).

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).

  • Reaction Buffer: 1 M Sodium Bicarbonate (NaHCO₃), pH 8.5.

  • Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 (optional).

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If the buffer contains primary amines like Tris or glycine, perform a buffer exchange into PBS (pH 7.4) using a spin desalting column.

    • Adjust the antibody concentration to 1-10 mg/mL.

  • TCO-NHS Ester Stock Solution:

    • Immediately before use, dissolve the TCO-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.

  • Labeling Reaction:

    • Add the Reaction Buffer (1 M NaHCO₃) to the antibody solution to a final concentration of 0.1 M.

    • Add a 5- to 20-fold molar excess of the TCO-NHS ester stock solution to the antibody solution. The optimal ratio should be determined empirically for each antibody.

    • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Quenching (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted TCO-NHS ester using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS). Follow the manufacturer's instructions for the desalting column.

  • Characterization:

    • Determine the degree of labeling (DOL), which is the number of TCO molecules per antibody, by mass spectrometry (MALDI-TOF or ESI-MS) by comparing the mass of the labeled and unlabeled antibody.

Protocol 2: Labeling of TCO-Modified Antibody with this compound

This protocol outlines the bioorthogonal ligation of this compound to the TCO-modified antibody.

Materials:

  • TCO-modified antibody (from Protocol 1).

  • This compound.

  • Anhydrous DMSO.

  • PBS, pH 7.4.

Procedure:

  • This compound Stock Solution:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1 mM).

  • Ligation Reaction:

    • To the TCO-modified antibody in PBS, add a 1.5- to 3-fold molar excess of the this compound stock solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light. The reaction is often complete in under 30 minutes due to the fast kinetics.

  • Purification:

    • Remove unreacted this compound using a spin desalting column equilibrated with PBS.

  • Analysis:

    • The labeled antibody can be analyzed by SDS-PAGE with fluorescence imaging to confirm conjugation.

    • The concentration and degree of labeling can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and ~649 nm (for Sulfo-Cy5).

Visualization of a Pre-targeted Imaging Workflow

The following diagram illustrates a typical pre-targeted imaging workflow using a TCO-modified antibody and this compound. This strategy is employed to improve the target-to-background signal in in vivo imaging by allowing the antibody to first bind to its target and clear from circulation before the fluorescent probe is administered.

Pretargeted_Imaging_Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Labeling & Imaging Antibody_TCO TCO-Modified Antibody Injection1 Systemic Administration Antibody_TCO->Injection1 Binding Antibody Binds to Target Cells Injection1->Binding Clearance Unbound Antibody Clears from Circulation Binding->Clearance Injection2 Systemic Administration Clearance->Injection2 SulfoCy5_Tz This compound SulfoCy5_Tz->Injection2 Ligation Bioorthogonal Ligation (iEDDA Reaction) Injection2->Ligation Imaging Fluorescence Imaging Ligation->Imaging

Pre-targeted imaging workflow using TCO-antibody and this compound.

Stability and Storage

  • This compound (solid): Store at -20°C in the dark, desiccated. It is stable for at least 24 months under these conditions.

  • This compound (in solution): Prepare fresh solutions in anhydrous DMSO or DMF for immediate use. Avoid repeated freeze-thaw cycles.

  • TCO-modified antibodies: Store at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. The stability of the TCO group can be a consideration, and it is best to use the conjugate within a reasonable timeframe.

Conclusion

This compound is a powerful and versatile tool for researchers in the life sciences and drug development. Its excellent water solubility, bright far-red fluorescence, and participation in the rapid and specific iEDDA reaction make it an ideal choice for a wide range of bioconjugation applications, from in vitro labeling to in vivo pre-targeted imaging. The detailed protocols and workflow provided in this guide offer a solid foundation for the successful implementation of this compound in your research endeavors.

References

Sulfo-Cy5 Fluorescent Dye: A Technical Guide to Quantum Yield and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorescent dye Sulfo-Cy5, with a core focus on its quantum yield. This document details the photophysical properties of Sulfo-Cy5, outlines a detailed protocol for quantum yield determination, and explores its application in key life science research techniques.

Core Photophysical Properties of Sulfo-Cy5

Sulfo-Cy5 is a water-soluble, far-red fluorescent dye widely utilized for labeling a variety of biomolecules, including proteins and nucleic acids. Its key characteristics include high photostability and bright fluorescence emission, making it a robust tool for various bioanalytical and imaging applications.[1][2] The quantitative photophysical properties of Sulfo-Cy5 are summarized in the table below.

PropertyValueSolvent/Conditions
Quantum Yield (Φ) 0.2 - 0.28Aqueous Buffer (e.g., PBS)
Excitation Maximum (λex) ~646 nmAqueous Buffer
Emission Maximum (λem) ~662 nmAqueous Buffer
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹Aqueous Buffer
Recommended Laser Lines 633 nm, 647 nm-

Note: The quantum yield of fluorescent dyes can be influenced by environmental factors such as solvent polarity, pH, and conjugation to biomolecules. The values presented here are typical for the free dye in an aqueous buffer.

Experimental Protocol: Determination of Sulfo-Cy5 Quantum Yield

The fluorescence quantum yield of Sulfo-Cy5 is typically determined using the comparative method, which involves comparing its fluorescence intensity to that of a standard dye with a known quantum yield.[3][4][5]

Recommended Standard

For the far-red spectral region in which Sulfo-Cy5 emits, a suitable reference standard is crucial for accurate measurement. Cresyl Violet or Rhodamine 800 dissolved in ethanol (B145695) are appropriate choices.[6][7][8]

Detailed Methodology

1. Preparation of Stock Solutions:

  • Prepare stock solutions of both Sulfo-Cy5 and the chosen reference standard (e.g., Cresyl Violet) in the appropriate solvent (e.g., PBS for Sulfo-Cy5, ethanol for Cresyl Violet). The concentration should be accurately determined.

2. Preparation of Dilutions:

  • Prepare a series of dilutions for both the Sulfo-Cy5 and the reference standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[3]

3. Absorbance Measurements:

  • Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength that will be used for the fluorescence measurement.

4. Fluorescence Measurements:

  • Using a spectrofluorometer, record the fluorescence emission spectrum for each dilution of both the Sulfo-Cy5 and the reference standard. It is critical that the excitation wavelength and all instrument settings (e.g., slit widths) are kept constant for all measurements.

5. Data Analysis:

  • Integrate the area under the fluorescence emission curve for each measurement.

  • Plot the integrated fluorescence intensity versus the absorbance for both the Sulfo-Cy5 and the reference standard.

  • The slope of the resulting linear fits for the sample (m_sample) and the standard (m_std) are determined.

6. Quantum Yield Calculation:

  • The quantum yield of Sulfo-Cy5 (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)

    Where:

    • Φ_std is the known quantum yield of the reference standard.

    • m_sample is the slope from the plot of integrated fluorescence intensity vs. absorbance for Sulfo-Cy5.

    • m_std is the slope from the plot of integrated fluorescence intensity vs. absorbance for the reference standard.

    • η_sample is the refractive index of the solvent used for Sulfo-Cy5 (e.g., water).

    • η_std is the refractive index of the solvent used for the reference standard (e.g., ethanol).

Applications and Experimental Workflows

Sulfo-Cy5 is a versatile dye employed in a range of applications. Below are detailed workflows for its use in studying a key signaling pathway and in common laboratory techniques.

G Protein-Coupled Receptor (GPCR) Signaling Pathway

Fluorescently labeled ligands or antibodies are often used to study the activation and downstream signaling of G Protein-Coupled Receptors (GPCRs). The GPCR-cAMP signaling pathway is a common target of such investigations.[1][2][9][10][11]

GPCR_cAMP_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Ligand GPCR GPCR Ligand->GPCR Binding G_Protein G Protein (αβγ) GPCR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation

GPCR-cAMP Signaling Pathway
Immunofluorescence Microscopy Workflow

Sulfo-Cy5-conjugated secondary antibodies are frequently used in immunofluorescence microscopy to detect specific proteins within fixed cells.[12][13][14]

Immunofluorescence_Workflow start Start: Cells on Coverslip fixation Cell Fixation (e.g., 4% PFA) start->fixation permeabilization Permeabilization (e.g., Triton X-100) fixation->permeabilization blocking Blocking (e.g., BSA) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Sulfo-Cy5 Secondary Antibody Incubation wash1->secondary_ab wash2 Wash secondary_ab->wash2 mounting Mounting wash2->mounting imaging Fluorescence Microscopy mounting->imaging

Immunofluorescence Workflow
Flow Cytometry Workflow

In flow cytometry, Sulfo-Cy5-conjugated antibodies are used to label specific cell surface or intracellular markers for cell population analysis.[15][16][17]

Flow_Cytometry_Workflow start Start: Single-Cell Suspension blocking Fc Receptor Blocking start->blocking staining Staining with Sulfo-Cy5 Conjugated Antibody blocking->staining wash Wash staining->wash resuspension Resuspension in FACS Buffer wash->resuspension analysis Flow Cytometer Analysis resuspension->analysis

Flow Cytometry Workflow

References

The Versatility of Cyanine Dyes: A Technical Guide for Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyanine (B1664457) dyes have become indispensable tools in modern biological research and drug development. These synthetic fluorescent molecules offer a wide range of excitation and emission profiles, exceptional brightness, and high stability, making them ideal for a multitude of applications. This technical guide provides an in-depth exploration of the core features of cyanine dyes, their key applications, and detailed protocols to enable their effective implementation in the laboratory.

Core Properties and Advantages of Cyanine Dyes

Cyanine dyes are a class of synthetic dyes belonging to the polymethine group. Their structure is characterized by two nitrogen-containing heterocyclic rings linked by a polymethine chain. The length of this chain is a primary determinant of the dye's absorption and emission wavelengths, allowing for the creation of a diverse palette of fluorescent probes across the visible and near-infrared (NIR) spectrum.[1][][3] This tunability is a key advantage, enabling multicolor imaging and multiplexed assays.

Key advantages of cyanine dyes over traditional fluorophores like fluorescein (B123965) and rhodamine include:

  • High Molar Extinction Coefficients: Cyanine dyes exhibit exceptionally high molar extinction coefficients, often exceeding 150,000 M⁻¹cm⁻¹, which contributes to their intense brightness.[4][5]

  • Good Quantum Yields: Many cyanine dyes possess favorable quantum yields, efficiently converting absorbed light into emitted fluorescence.

  • Enhanced Photostability: Compared to older generations of dyes, cyanine dyes are generally more resistant to photobleaching, allowing for longer exposure times during imaging experiments.[6]

  • pH Insensitivity: The fluorescence of many cyanine dyes is stable over a broad pH range, a crucial feature for experiments in varying biological environments.[3]

  • Versatile Conjugation Chemistry: Cyanine dyes can be readily modified with reactive groups such as N-hydroxysuccinimide (NHS) esters, maleimides, and azides, facilitating their covalent attachment to a wide range of biomolecules, including antibodies, nucleic acids, and small molecules.[7][][9]

A significant advancement in cyanine dye technology is the development of sulfonated derivatives. The addition of sulfonate groups dramatically increases the water solubility of the dyes, which is particularly advantageous for labeling proteins and other biomolecules in aqueous buffers without the need for organic co-solvents.[1][] This enhanced solubility also reduces the tendency of the dyes to aggregate, which can otherwise lead to fluorescence quenching and inaccurate results.[1][]

Quantitative Photophysical Properties

The selection of an appropriate cyanine dye is critically dependent on its spectral properties. The following table summarizes the key photophysical characteristics of some of the most commonly used cyanine dyes in biological research.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
Cy3~550~570~150,000~0.15
Cy3.5~581~594~150,000~0.15
Cy5~650~670~250,000~0.20
Cy5.5~675~694~250,000~0.23
Cy7~750~776~250,000~0.12

Note: Values can vary depending on the solvent, conjugation partner, and local environment.

Key Applications and Experimental Protocols

The versatility of cyanine dyes has led to their widespread adoption in numerous biological techniques. This section details the methodologies for some of the most common applications.

Immunofluorescence

Immunofluorescence (IF) is a powerful technique for visualizing the subcellular localization of proteins. Cyanine dyes, particularly Cy3 and Cy5, are frequently conjugated to secondary antibodies for indirect immunofluorescence.

  • Cell Preparation:

    • Culture adherent cells on sterile glass coverslips to the desired confluency.

    • Wash the cells twice with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization and Blocking:

    • For intracellular targets, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS.

    • Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS) for 30-60 minutes at room temperature.[10]

  • Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking buffer.

    • Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[10]

    • Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.[10]

    • Dilute the cyanine dye-conjugated secondary antibody (e.g., Cy3-anti-mouse IgG) in the blocking buffer.

    • Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.[10]

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS for 5 minutes each.

    • (Optional) Counterstain the nuclei with a DNA stain like DAPI for 5-10 minutes.

    • Wash the cells a final time with PBS.

    • Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Imaging:

    • Visualize the fluorescence using a microscope equipped with the appropriate filter sets for the chosen cyanine dye and counterstain.

Immunofluorescence_Workflow A Cell Culture on Coverslips B Fixation (e.g., 4% PFA) A->B C Permeabilization (e.g., Triton X-100) B->C D Blocking (e.g., 1% BSA) C->D E Primary Antibody Incubation D->E F Wash E->F G Cy3-Conjugated Secondary Antibody Incubation F->G H Wash G->H I Counterstain (e.g., DAPI) H->I J Mounting I->J K Fluorescence Microscopy J->K

Caption: Workflow for indirect immunofluorescence using a Cy3-conjugated secondary antibody.

Fluorescence In Situ Hybridization (FISH)

FISH is a technique used to detect and localize specific DNA or RNA sequences within cells or tissues. Cyanine dye-labeled oligonucleotide probes are commonly used for their bright and stable signals.

  • Sample Preparation:

    • Prepare chromosome spreads on microscope slides.

    • Treat the slides with RNase A (100 µg/mL in 2x SSC) for 1 hour at 37°C to remove endogenous RNA.

    • Wash the slides in 2x SSC.

    • Dehydrate the slides through an ethanol (B145695) series (70%, 85%, 100%) and air dry.

  • Denaturation:

    • Prepare a denaturation solution of 70% formamide (B127407) in 2x SSC.

    • Immerse the slides in the denaturation solution at 70-75°C for 2-5 minutes.[11]

    • Immediately dehydrate the slides in a cold ethanol series (70%, 85%, 100%) and air dry.

    • Denature the cyanine dye-labeled DNA probe by heating at 70-75°C for 5-10 minutes and then placing it on ice.[12]

  • Hybridization:

    • Apply the denatured probe to the denatured slide.

    • Cover with a coverslip and seal the edges to prevent drying.

    • Incubate in a humidified chamber at 37°C overnight.[11][12]

  • Post-Hybridization Washes:

    • Carefully remove the coverslip.

    • Wash the slides in 50% formamide/2x SSC at 40-45°C for 15 minutes.

    • Wash in 2x SSC at 40-45°C for 10 minutes.

    • Wash in 1x SSC at room temperature for 5 minutes.

  • Detection and Mounting:

    • If using an indirectly labeled probe (e.g., biotinylated), incubate with a cyanine dye-conjugated detection reagent (e.g., Streptavidin-Cy3).[12]

    • Counterstain the nuclei with DAPI.

    • Mount with an antifade mounting medium.

  • Imaging:

    • Visualize the FISH signals using a fluorescence microscope with appropriate filters.

Flow Cytometry

Flow cytometry is a technique for analyzing the physical and chemical characteristics of single cells in a fluid stream. Antibodies conjugated to cyanine dyes are extensively used to label cell surface or intracellular proteins for multiparameter analysis.

  • Cell Preparation:

    • Prepare a single-cell suspension from tissues or cell culture.

    • Determine the cell count and viability.

    • Wash the cells with cold flow cytometry staining buffer (e.g., PBS with 1-2% BSA and 0.02% sodium azide).

  • Staining:

    • Aliquot approximately 1 x 10⁶ cells per tube.[13]

    • Add the cyanine dye-conjugated primary antibody at the predetermined optimal concentration.[13]

    • Incubate for 20-30 minutes on ice or at 4°C, protected from light.[10][13]

  • Washing:

    • Add 1-2 mL of cold staining buffer to each tube.

    • Centrifuge the cells at a low speed (e.g., 300-400 x g) for 5 minutes at 4°C.[13][14]

    • Decant the supernatant.

    • Repeat the wash step.[10][13]

  • Analysis:

    • Resuspend the cell pellet in an appropriate volume of staining buffer (e.g., 300-500 µL).

    • Analyze the samples on a flow cytometer equipped with the appropriate lasers and detectors for the chosen cyanine dye.

Flow_Cytometry_Workflow A Prepare Single-Cell Suspension B Wash and Resuspend in Staining Buffer A->B C Aliquot Cells into Tubes B->C D Add Cyanine Dye-Conjugated Antibody C->D E Incubate on Ice (protected from light) D->E F Wash Cells (2x) E->F G Resuspend in Buffer F->G H Analyze on Flow Cytometer G->H

Caption: Workflow for cell surface staining using a cyanine dye-conjugated antibody for flow cytometry.

In Vivo Imaging

Near-infrared (NIR) cyanine dyes, such as Cy7, are particularly valuable for in vivo imaging in small animals.[15] The longer excitation and emission wavelengths of these dyes allow for deeper tissue penetration and reduced autofluorescence, leading to a higher signal-to-noise ratio.[16]

  • Animal Preparation:

    • Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).[7]

    • Acquire a baseline image before injection to assess background autofluorescence.[7]

  • Probe Administration:

    • Dilute the Cy7-labeled imaging agent (e.g., antibody, nanoparticle, or small molecule) in a sterile vehicle like PBS.

    • Inject the probe via an appropriate route, commonly intravenously through the tail vein.[7][15][16] The typical injection volume for a mouse is 100-200 µL.[7]

  • Image Acquisition:

    • Place the anesthetized mouse in an in vivo imaging system.

    • Acquire images at various time points post-injection (e.g., 1, 4, 24, 48 hours) to monitor the biodistribution and target accumulation of the probe.[7]

    • Use the appropriate excitation and emission filter sets for Cy7 (e.g., excitation ~740 nm, emission ~780 nm).[7]

  • Data Analysis:

    • Use the imaging system's software to draw regions of interest (ROIs) over the target tissue (e.g., tumor) and other organs.[16]

    • Quantify the fluorescence intensity within each ROI.

    • Calculate the tumor-to-background ratio to assess the specificity of the imaging agent.[7]

  • Ex Vivo Analysis (Optional):

    • At the end of the experiment, euthanize the mouse and dissect the major organs and the tumor.

    • Image the dissected tissues to confirm the in vivo findings and obtain a more precise biodistribution profile.[7]

InVivo_Imaging_Workflow A Anesthetize Mouse B Acquire Baseline Image A->B C Inject Cy7-Labeled Probe (i.v.) B->C D Acquire Images at Multiple Time Points C->D E Data Analysis (ROI Quantification) D->E F Ex Vivo Organ Imaging (Optional) E->F

Caption: General workflow for in vivo fluorescence imaging in a mouse model using a Cy7-labeled probe.

Förster Resonance Energy Transfer (FRET)

FRET is a powerful technique for studying molecular interactions and conformational changes. The Cy3-Cy5 pair is a widely used donor-acceptor pair for FRET experiments due to their significant spectral overlap.

In a FRET experiment, a donor fluorophore (Cy3) is excited by an external light source. If an acceptor fluorophore (Cy5) is in close proximity (typically 1-10 nm), the excited donor can transfer its energy non-radiatively to the acceptor. This energy transfer results in the quenching of the donor's fluorescence and the sensitized emission of the acceptor. The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a sensitive "spectroscopic ruler."

FRET_Principle D_ground Ground State D_excited Excited State D_excited->D_ground Fluorescence A_ground Ground State D_excited->A_ground Energy Transfer A_excited Excited State A_excited->A_ground Fluorescence Excitation Excitation (e.g., 532 nm laser) Excitation->D_ground Absorption Donor_Emission Donor Emission (~570 nm) Acceptor_Emission Acceptor Emission (~670 nm) FRET FRET (Non-radiative Energy Transfer)

References

A Technical Guide to Sulfo-Cy5-Tetrazine for Bioorthogonal Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the ability to specifically label and track biomolecules is paramount. Click chemistry, a suite of biocompatible, highly efficient reactions, has revolutionized this field. Among the most powerful click reactions is the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained dienophile, such as trans-cyclooctene (B1233481) (TCO). This guide provides an in-depth look at Sulfo-Cy5-tetrazine, a water-soluble fluorescent probe, and its application in this cutting-edge bioconjugation technique.

Core Concepts: The Power of Bioorthogonal Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The iEDDA reaction between tetrazine and TCO is a prime example, exhibiting exceptionally fast reaction kinetics without the need for cytotoxic catalysts like copper.[1][2] This makes it an invaluable tool for labeling biomolecules in complex biological environments.[1][2]

This compound is a key reagent in this methodology. It comprises a sulfated cyanine (B1664457) 5 (Cy5) fluorophore, which provides a strong signal in the far-red spectrum, minimizing autofluorescence from biological samples.[1][3] The appended tetrazine moiety serves as the reactive handle for the click reaction. The inclusion of sulfonate groups enhances water solubility, making it ideal for use in aqueous biological buffers.[3][4]

Physicochemical and Spectroscopic Properties

Understanding the properties of this compound is crucial for its effective use. The key quantitative data for this molecule are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C42H46KN7O7S2[5]
Molecular Weight 864.09 g/mol [5][6]
Appearance Dark blue solid[6]
Solubility Good in water, DMF, DMSO[1][6]
Excitation Maximum (λex) ~646 nm[3][6]
Emission Maximum (λem) ~662 nm[3][6]
Molar Extinction Coefficient (ε) 271,000 L·mol⁻¹·cm⁻¹[6]
Fluorescence Quantum Yield (Φ) 0.28[6]
Storage Conditions -20°C in the dark, desiccated[4][6]

The Reaction: Inverse-Electron-Demand Diels-Alder Cycloaddition

The core of this labeling technology is the iEDDA reaction. This cycloaddition occurs between the electron-poor tetrazine ring of this compound and an electron-rich, strained dienophile, typically a trans-cyclooctene (TCO) derivative.[5][6] The reaction proceeds rapidly and irreversibly, forming a stable dihydropyridazine (B8628806) conjugate and releasing nitrogen gas as the only byproduct.[2]

G cluster_reactants Reactants cluster_product Product Sulfo_Cy5_Tetrazine This compound Labeled_Biomolecule Sulfo-Cy5-Labeled Biomolecule Sulfo_Cy5_Tetrazine->Labeled_Biomolecule iEDDA Reaction TCO_Biomolecule TCO-Modified Biomolecule TCO_Biomolecule->Labeled_Biomolecule

Caption: The iEDDA reaction between this compound and a TCO-modified biomolecule.

Experimental Protocol: Antibody Labeling

This section provides a detailed protocol for labeling a TCO-modified antibody with this compound. This two-step process first involves the modification of the antibody with a TCO-NHS ester, followed by the click reaction with this compound.

Materials
  • Purified antibody (1-10 mg/mL in amine-free buffer, e.g., PBS)

  • TCO-PEGx-NHS ester

  • Anhydrous DMSO or DMF

  • 1 M Sodium Bicarbonate buffer (pH 8.5-9.5)

  • This compound

  • Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Reaction tubes

  • Spectrophotometer

Part 1: Antibody Modification with TCO
  • Antibody Preparation: Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.2-7.4). If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS. The concentration should ideally be 2-10 mg/mL.[7]

  • pH Adjustment: For optimal NHS ester reaction, adjust the pH of the antibody solution to 8.0-9.0.[8] Add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution.

  • Prepare TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-PEGx-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.[2]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the antibody solution.[2] The optimal ratio may need to be determined empirically for each antibody.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[9]

  • Purification: Remove the excess, unreacted TCO-NHS ester using a spin desalting column equilibrated with PBS. Follow the manufacturer's instructions for the desalting column.

Part 2: Click Reaction with this compound
  • Prepare this compound Stock Solution: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO or water.

  • Click Reaction: Add a 1.5- to 3-fold molar excess of the this compound stock solution to the purified TCO-modified antibody.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light. The reaction is often complete within minutes.

  • Purification: Remove the excess, unreacted this compound using a spin desalting column equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled antibody at 280 nm (for the antibody) and ~646 nm (for Sulfo-Cy5). The optimal DOL is typically between 2 and 7 for antibodies.[8]

G Start Start: Purified Antibody pH_Adjust Adjust pH to 8.0-9.0 Start->pH_Adjust Add_TCO Add TCO-NHS Ester pH_Adjust->Add_TCO Incubate_TCO Incubate 30-60 min Add_TCO->Incubate_TCO Purify_TCO Purify TCO-Antibody (Desalting Column) Incubate_TCO->Purify_TCO Add_Tetrazine Add this compound Purify_TCO->Add_Tetrazine Incubate_Click Incubate 30-60 min Add_Tetrazine->Incubate_Click Purify_Final Purify Labeled Antibody (Desalting Column) Incubate_Click->Purify_Final End End: Labeled Antibody Purify_Final->End

Caption: Experimental workflow for labeling an antibody with this compound.

Advantages and Potential Challenges

Advantages of this compound in Click Chemistry:

  • High Reactivity: The iEDDA reaction is extremely fast, with second-order rate constants that are among the highest for bioorthogonal reactions.[1][10]

  • Biocompatibility: The reaction proceeds under mild, physiological conditions (aqueous buffer, room temperature, neutral pH) without the need for a catalyst.[11]

  • High Specificity: Tetrazines and TCOs are highly selective for each other and do not react with other functional groups found in biological systems.[1]

  • Water Solubility: The sulfo groups confer excellent water solubility, simplifying reaction setup in biological buffers.[3][4]

  • Favorable Spectroscopic Properties: The far-red emission of Cy5 minimizes background fluorescence from cells and tissues.[1][3]

Potential Challenges and Troubleshooting:

  • Low Labeling Efficiency:

    • Cause: Presence of primary amines in the antibody buffer (e.g., Tris), suboptimal pH for the NHS ester reaction, or insufficient molar excess of the labeling reagents.

    • Solution: Ensure the antibody is in an amine-free buffer. Optimize the pH and the molar ratio of the TCO-NHS ester.

  • Antibody Aggregation/Precipitation:

    • Cause: Over-labeling of the antibody can alter its physicochemical properties.

    • Solution: Reduce the molar excess of the TCO-NHS ester to achieve a lower degree of labeling.

  • Non-specific Staining:

    • Cause: Insufficient removal of excess fluorescent probe after the labeling reaction.

    • Solution: Ensure thorough purification using appropriate size-exclusion chromatography or desalting columns.

  • Instability of Reagents:

    • Cause: NHS esters are moisture-sensitive and can hydrolyze.

    • Solution: Prepare stock solutions of the TCO-NHS ester immediately before use in anhydrous solvent. Store all reagents according to the manufacturer's instructions.

Conclusion

This compound, in conjunction with TCO-modified biomolecules, offers a robust and efficient platform for fluorescent labeling in a wide range of applications, from in vitro assays to in vivo imaging. Its excellent water solubility, high reactivity, and favorable spectroscopic properties make it an ideal tool for researchers seeking to harness the power of bioorthogonal click chemistry. By following the detailed protocols and understanding the underlying principles outlined in this guide, scientists can confidently implement this technology to advance their research in drug development and molecular biology.

References

Methodological & Application

Application Notes: High-Efficiency Labeling of Antibodies with Sulfo-Cy5-tetrazine via TCO-Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the covalent labeling of antibodies with the fluorescent dye Sulfo-Cy5 using a two-step bioorthogonal chemistry approach. The protocol first involves the modification of primary amines on the antibody with a trans-cyclooctene (B1233481) (TCO) functional group using an N-hydroxysuccinimide (NHS) ester linker. Subsequently, the TCO-modified antibody is rapidly and specifically conjugated to Sulfo-Cy5-tetrazine via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a form of "click chemistry." This method offers high efficiency, specificity, and proceeds under mild, aqueous conditions, making it ideal for labeling sensitive biological molecules. Detailed experimental procedures, data analysis for determining the degree of labeling, and quantitative parameters are presented to guide researchers, scientists, and drug development professionals.

Introduction

Fluorescently labeled antibodies are indispensable tools in a wide range of biological research and diagnostic applications, including flow cytometry, immunofluorescence microscopy, and in vivo imaging.[1] The conjugation strategy outlined here utilizes the highly efficient and bioorthogonal reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO).[2] This IEDDA reaction is known for its exceptionally fast kinetics and the ability to proceed in complex biological media without the need for catalysts, which can be cytotoxic.[3]

The protocol involves a two-stage process:

  • Antibody Modification: Lysine residues on the antibody are functionalized with a TCO group using a TCO-PEG-NHS ester. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.[4]

  • Click Reaction: The TCO-modified antibody is then reacted with this compound. The sulfonated cyanine (B1664457) dye (Sulfo-Cy5) is a water-soluble, far-red fluorescent probe, making it well-suited for biological applications.[3][5]

This method allows for precise control over the labeling process and yields a stable, covalently linked antibody-dye conjugate.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two-stage antibody labeling protocol. Optimization may be required for specific antibodies.

ParameterStage 1: TCO-NHS Ester ReactionStage 2: TCO-tetrazine Click ReactionReference(s)
Molar Ratio (Reagent:Ab) 10:1 to 20:1 (TCO-NHS:Ab)1.1:1 to 2.0:1 (Sulfo-Cy5-Tz:TCO-Ab)[6][7]
Reaction pH 7.2 - 9.06.0 - 9.0[1][2]
Reaction Buffer Amine-free (e.g., PBS, Borate)PBS or similar aqueous buffer[6][7]
Reaction Temperature Room Temperature (or 4°C)Room Temperature[2][8]
Reaction Time 30 - 120 minutes10 - 60 minutes[1][7]
Antibody Concentration ≥ 2 mg/mLN/A[9]
Expected Degree of Labeling (DOL) N/A2 - 7[6]

Experimental Protocols

Materials and Reagents
  • Antibody (in amine-free buffer, e.g., PBS)

  • TCO-PEG-NHS Ester (e.g., TCO-PEG4-NHS Ester)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Modification Buffer: 100 mM Sodium Bicarbonate, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification: Zeba™ Spin Desalting Columns (7K MWCO) or equivalent

  • Spectrophotometer (for measuring absorbance)

Part 1: Modification of Antibody with TCO-NHS Ester

This part of the protocol describes the introduction of the TCO functional group onto the antibody.

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains Tris or glycine, the antibody must be buffer-exchanged into PBS.[6]

    • Adjust the antibody concentration to a minimum of 2 mg/mL for optimal labeling efficiency.[9]

  • Prepare TCO-PEG-NHS Ester Stock Solution:

    • Allow the vial of TCO-PEG-NHS ester to warm to room temperature before opening to prevent moisture condensation.[7]

    • Dissolve the TCO-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mM. This solution should be prepared fresh immediately before use.[7]

  • Antibody Modification Reaction:

    • For every 100 µL of antibody solution (at 2 mg/mL), add 10 µL of 100 mM sodium bicarbonate buffer (pH 8.5) to raise the pH for efficient NHS ester reaction.

    • Add the calculated volume of 10 mM TCO-PEG-NHS ester stock solution to achieve a 10:1 to 20:1 molar excess over the antibody.

    • Incubate the reaction for 60 minutes at room temperature with gentle mixing.[10] Alternatively, the reaction can be performed for 2 hours on ice.[7]

  • Quench the Reaction:

    • Add Quenching Buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for an additional 15 minutes at room temperature.[7]

  • Purification of TCO-Modified Antibody:

    • Remove the excess, unreacted TCO-PEG-NHS ester using a spin desalting column (e.g., Zeba™ Spin Desalting Column, 7K MWCO).

    • Follow the manufacturer's instructions for column equilibration and sample purification. The purified TCO-modified antibody is now ready for the click reaction.

Part 2: Labeling of TCO-Antibody with this compound

This part describes the bioorthogonal click reaction to attach the fluorescent dye.

  • Prepare this compound Stock Solution:

    • Dissolve the this compound in anhydrous DMSO or water to a concentration of 10 mM. Protect the solution from light.

  • Click Chemistry Reaction:

    • To the purified TCO-modified antibody solution from Part 1, add the this compound stock solution. A 1.1 to 2.0 molar excess of the tetrazine dye relative to the starting amount of antibody is recommended.[7]

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light.[1]

  • Purification of Labeled Antibody:

    • Purify the Sulfo-Cy5 labeled antibody from excess, unreacted dye using a new spin desalting column (7K MWCO), following the manufacturer's protocol.

    • The collected eluate contains the purified antibody-dye conjugate.

Part 3: Characterization of the Labeled Antibody
  • Spectrophotometric Analysis:

    • Measure the absorbance of the purified conjugate at 280 nm (A280) and ~646 nm (Amax for Sulfo-Cy5). Dilute the sample in PBS if necessary to obtain readings in the linear range of the spectrophotometer.

  • Calculate the Degree of Labeling (DOL):

    • The DOL (or Dye-to-Antibody Ratio) is the average number of dye molecules conjugated to each antibody.

    • Step A: Calculate the concentration of the antibody.

      • Correction Factor (CF) for Sulfo-Cy5 at 280 nm = 0.04[11]

      • Molar Extinction Coefficient (ε) of IgG at 280 nm = 210,000 M-1cm-1[11]

      • Corrected A280 = A280 - (Amax × CF)

      • Antibody Concentration (M) = Corrected A280 / εAntibody

    • Step B: Calculate the concentration of the dye.

      • Molar Extinction Coefficient (ε) of Sulfo-Cy5 at ~646 nm = 271,000 M-1cm-1[11]

      • Dye Concentration (M) = Amax / εDye

    • Step C: Calculate the DOL.

      • DOL = [Dye Concentration] / [Antibody Concentration]

    • An optimal DOL is typically between 2 and 7.[6] Higher ratios can lead to fluorescence quenching and may affect antibody function.[12]

Visualized Workflows and Pathways

Antibody_Labeling_Workflow cluster_prep Preparation cluster_modification Stage 1: TCO Modification cluster_labeling Stage 2: Click Labeling cluster_analysis Analysis Ab_Prep 1. Antibody Preparation (Buffer Exchange, ≥2 mg/mL) Reaction1 3. Add TCO-NHS Ester to Antibody (10-20x excess, pH 8.5, 60 min) Ab_Prep->Reaction1 TCO_Prep 2. Prepare TCO-NHS Ester (10 mM in DMSO) TCO_Prep->Reaction1 Quench1 4. Quench Reaction (Tris Buffer) Reaction1->Quench1 Purify1 5. Purify TCO-Antibody (Spin Desalting Column) Quench1->Purify1 Reaction2 7. Add this compound (1.1-2x excess, 30-60 min) Purify1->Reaction2 Dye_Prep 6. Prepare this compound (10 mM in DMSO) Dye_Prep->Reaction2 Purify2 8. Purify Labeled Antibody (Spin Desalting Column) Reaction2->Purify2 Analysis 9. Characterization (Measure A280/A646, Calculate DOL) Purify2->Analysis

Caption: Experimental workflow for the two-stage labeling of antibodies with this compound.

Chemical_Pathway cluster_stage1 Stage 1: TCO Modification cluster_stage2 Stage 2: Click Reaction Antibody Antibody (-NH2) TCO_Ab TCO-Antibody Antibody->TCO_Ab + TCO-NHS Ester (pH 8.5) TCO_NHS TCO-PEG-NHS SulfoCy5_Tz This compound Labeled_Ab Sulfo-Cy5-Antibody (Fluorescent) TCO_Ab2->Labeled_Ab + this compound (IEDDA Reaction)

Caption: Chemical pathway for antibody labeling via TCO modification and tetrazine click chemistry.

References

Application Notes and Protocols for Sulfo-Cy5-tetrazine in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Sulfo-Cy5-tetrazine is a highly efficient, water-soluble fluorescent probe designed for the specific labeling of biomolecules in live-cell imaging experiments. This probe consists of a sulfonated Cyanine 5 (Cy5) fluorophore, which emits in the far-red spectrum, and a tetrazine moiety. The sulfonation enhances its solubility in aqueous buffers, making it ideal for biological applications. The far-red emission of Cy5 is advantageous for live-cell imaging as it minimizes autofluorescence from endogenous cellular components, leading to a high signal-to-noise ratio.[1][2]

The key to this compound's utility lies in its participation in the inverse-electron-demand Diels-Alder (IEDDA) reaction. This bioorthogonal "click chemistry" reaction occurs between the tetrazine group and a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO).[3][4] This reaction is exceptionally fast and highly specific, proceeding rapidly at physiological temperatures and pH without the need for a catalyst, ensuring that the labeling process does not perturb the native cellular environment.[4] A notable feature of this reaction is its fluorogenic nature; the tetrazine moiety can quench the Cy5 fluorescence, and upon reaction with a TCO group, this quenching is relieved, resulting in a significant increase in fluorescence intensity.[5][6] This property is highly beneficial for wash-free imaging protocols.[6]

Key Advantages:

  • High Specificity: The IEDDA reaction is highly selective for the tetrazine and TCO pairing, minimizing off-target labeling.

  • Fast Kinetics: The reaction proceeds rapidly under physiological conditions, allowing for real-time imaging of dynamic processes.

  • Biocompatibility: The reaction is bioorthogonal and does not interfere with normal cellular functions.

  • Far-Red Fluorescence: Minimizes cellular autofluorescence, leading to an improved signal-to-noise ratio.[1]

  • Water-Soluble: The "sulfo" group ensures high solubility in aqueous media.[2]

  • Fluorogenic Potential: The increase in fluorescence upon reaction allows for high-contrast imaging with reduced background from unbound probes.[5][6]

Quantitative Data Summary

The following table summarizes the key spectral and chemical properties of this compound, providing a basis for experimental setup and comparison.

PropertyValueReference
Excitation Maximum (λex)~646 nm[2][7]
Emission Maximum (λem)~662 nm[2][7]
Molar Extinction Coefficient (ε)~271,000 cm⁻¹M⁻¹[7]
Fluorescence Quantum Yield (Φ)0.28[7]
Recommended Laser Line633 nm or 647 nm[4]
SolubilityGood in water, DMSO, DMF[4][7]
Storage-20°C in the dark, desiccated[7]

Experimental Workflow and Methodologies

General Experimental Workflow

The overall workflow for a live-cell imaging experiment using this compound involves two main stages: the introduction of the TCO group onto the target biomolecule and the subsequent labeling with this compound.

experimental_workflow cluster_tco Step 1: TCO Incorporation cluster_labeling Step 2: Labeling and Imaging tco_intro Introduce TCO group onto biomolecule of interest (e.g., via TCO-NHS ester or genetic encoding) cell_culture Culture live cells expressing the TCO-modified biomolecule tco_intro->cell_culture prepare_reagent Prepare this compound working solution incubation Incubate cells with This compound cell_culture->incubation prepare_reagent->incubation wash Wash cells to remove unbound probe (optional) incubation->wash imaging Image cells using fluorescence microscopy wash->imaging

Caption: General workflow for live-cell imaging with this compound.

Bioorthogonal Labeling Reaction

The core of this labeling strategy is the IEDDA reaction between the tetrazine and TCO moieties.

iedda_reaction cluster_reactants sulfo_cy5 This compound labeled_protein Fluorescently Labeled Protein sulfo_cy5->labeled_protein IEDDA Reaction (releases N₂) tco_protein TCO-modified Protein tco_protein->labeled_protein IEDDA Reaction (releases N₂) plus + plus->labeled_protein IEDDA Reaction (releases N₂)

Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction.

Detailed Experimental Protocols

Protocol 1: Labeling of TCO-Modified Cell Surface Proteins

This protocol describes the labeling of live cells that have been engineered to express a protein of interest tagged with a TCO group on the cell surface.

Materials:

  • Live cells expressing TCO-modified surface proteins, cultured in a glass-bottom dish suitable for microscopy.

  • This compound

  • Anhydrous DMSO

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM or phenol (B47542) red-free medium)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in anhydrous DMSO to a stock concentration of 1-10 mM.

    • Store aliquots of the stock solution at -20°C, protected from light and moisture.

  • Cell Preparation:

    • Culture your TCO-modified cells to the desired confluency in a glass-bottom dish.

    • On the day of the experiment, carefully aspirate the culture medium.

    • Gently wash the cells twice with pre-warmed PBS.

  • Labeling Reaction:

    • Prepare a working solution of this compound by diluting the stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for your specific cell type and protein expression level.

    • Add the this compound working solution to the cells.

    • Incubate the cells for 15-30 minutes at 37°C in a cell culture incubator, protected from light.

  • Washing (Optional but Recommended):

    • For applications requiring the lowest possible background, gently aspirate the labeling solution.

    • Wash the cells two to three times with pre-warmed live-cell imaging medium to remove any unbound this compound.

  • Imaging:

    • Add fresh, pre-warmed live-cell imaging medium to the cells.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for Cy5 (e.g., excitation at 630-650 nm and emission at 660-700 nm).

    • Acquire images using settings optimized to maximize signal while minimizing phototoxicity.

Controls:

  • Negative Control 1 (No TCO): Use wild-type cells that do not express the TCO-modified protein and stain them with this compound to assess non-specific binding of the probe.

  • Negative Control 2 (No Tetrazine): Use TCO-modified cells and go through the protocol without adding this compound to determine the background fluorescence of the cells.

Protocol 2: Pre-targeting Strategy for Live-Cell Imaging

This approach is useful for labeling targets with a TCO-modified antibody or ligand first, followed by labeling with this compound.

Materials:

  • Live cells cultured on a glass-bottom dish.

  • TCO-modified antibody or ligand specific to your target of interest.

  • This compound.

  • Anhydrous DMSO.

  • Live-cell imaging medium.

Procedure:

  • Pre-targeting Step:

    • Incubate the cells with the TCO-modified antibody or ligand at a suitable concentration (e.g., 10-100 nM) in live-cell imaging medium for 30-60 minutes at 37°C.[8] This allows the antibody/ligand to bind to its target.

    • Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove any unbound TCO-modified antibody/ligand.[8]

  • Labeling and Imaging:

    • Prepare a 1-5 µM working solution of this compound in live-cell imaging medium.[8]

    • Add the staining solution to the cells.

    • Immediately begin imaging the cells using a fluorescence microscope with Cy5 filter sets. The signal should develop rapidly as the IEDDA reaction occurs.[8]

    • Time-lapse imaging can be performed to monitor the labeling process in real-time.[8]

Troubleshooting

troubleshooting_workflow cluster_bg High Background Solutions cluster_signal Weak Signal Solutions start Low Signal-to-Noise Ratio issue1 High Background? start->issue1 issue2 Weak/No Signal? issue1->issue2 No bg_sol1 Reduce this compound concentration issue1->bg_sol1 Yes sig_sol1 Increase this compound concentration or incubation time issue2->sig_sol1 Yes bg_sol2 Increase number/duration of wash steps bg_sol1->bg_sol2 bg_sol3 Check for probe aggregation (centrifuge stock solution) bg_sol2->bg_sol3 bg_sol4 Include unlabeled cells to check for autofluorescence bg_sol3->bg_sol4 sig_sol2 Confirm TCO incorporation (e.g., via Western Blot or MS) sig_sol1->sig_sol2 sig_sol3 Optimize imaging settings (exposure time, laser power) sig_sol2->sig_sol3 sig_sol4 Check probe viability (freshly prepare working solution) sig_sol3->sig_sol4

Caption: Troubleshooting guide for common issues in live-cell imaging.

References

Application Notes and Protocols for In Vivo Imaging Using Sulfo-Cy5-Tetrazine Pre-targeting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for in vivo fluorescence imaging using a pre-targeting approach based on the bioorthogonal reaction between a trans-cyclooctene (B1233481) (TCO)-modified targeting moiety and a Sulfo-Cy5-tetrazine probe. This powerful technique leverages the principles of the inverse-electron-demand Diels-Alder (IEDDA) reaction, a type of "click chemistry" that is highly rapid, specific, and biocompatible.[1][2]

In this pre-targeting strategy, a biomolecule of interest, such as an antibody or a small molecule functionalized with a TCO group, is first administered in vivo. After a sufficient period for the TCO-modified molecule to accumulate at the target site and for the unbound conjugate to clear from circulation, the this compound is administered. The subsequent rapid and specific "click" reaction between the TCO and tetrazine in vivo enables fluorescent labeling of the target, facilitating high-contrast imaging.[2] This method overcomes common challenges associated with traditional fluorescently labeled biologics, such as poor pharmacokinetics and high background signals.[2]

The use of Sulfo-Cy5, a water-soluble and pH-insensitive far-red fluorescent dye, is ideal for in vivo imaging due to its emission in the near-infrared (NIR) window, which minimizes tissue autofluorescence and allows for deeper tissue penetration.[3][4]

Principle of the Method

The in vivo pre-targeting strategy involves a two-step process:

  • Administration of the TCO-modified Targeting Moiety: A targeting molecule (e.g., an antibody specific for a tumor antigen) is conjugated with a TCO group. This conjugate is administered to the animal model, and a waiting period (typically 24-72 hours) is observed. This allows the conjugate to bind to its target and for any unbound conjugate to be cleared from the bloodstream and non-target tissues.[2]

  • Administration of the this compound Probe: The small, rapidly clearing this compound probe is then administered. It quickly distributes throughout the body and undergoes a bioorthogonal click reaction with the TCO-modified targeting molecule that has accumulated at the target site. Unreacted this compound is rapidly cleared from the body, leading to a high signal-to-noise ratio for imaging.[2][5]

Experimental Protocols

Protocol 1: Conjugation of Targeting Antibody with TCO-NHS Ester

This protocol describes the conjugation of a targeting antibody with a TCO-NHS ester.

Materials:

  • Targeting antibody

  • Bicarbonate buffer (pH 8.3-8.5)

  • TCO-PEGn-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Spin desalting column

  • Phosphate-buffered saline (PBS)

Procedure:

  • Antibody Preparation: Exchange the antibody into a bicarbonate buffer (pH 8.3-8.5) to ensure the primary amines are deprotonated and available for reaction. Adjust the antibody concentration to 1-5 mg/mL.[2]

  • TCO-NHS Ester Solution Preparation: Immediately before use, dissolve the TCO-PEGn-NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 10-20 mM.[2]

  • Conjugation Reaction: Add a 5-20 fold molar excess of the TCO-NHS ester solution to the antibody solution. The optimal ratio should be determined empirically for each antibody.[2]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[2]

  • Purification: Remove the unreacted TCO-NHS ester and byproducts by purifying the antibody conjugate using a spin desalting column equilibrated with PBS.[2]

  • Characterization: Determine the degree of labeling (DOL), which is the number of TCO molecules per antibody, using MALDI-TOF mass spectrometry.

Protocol 2: In Vivo Pre-targeted Fluorescence Imaging in a Murine Tumor Model

This protocol outlines the procedure for in vivo fluorescence imaging of a subcutaneous tumor model in mice.

Animal Model:

  • Immunocompromised mice (e.g., athymic nude mice) bearing subcutaneous tumors (e.g., xenografts of a human cancer cell line expressing the target antigen).

Materials:

  • TCO-conjugated antibody (from Protocol 1)

  • This compound probe

  • Sterile PBS (pH 7.4)

  • Anesthesia (e.g., isoflurane)

  • In vivo fluorescence imaging system

Procedure:

  • Administration of TCO-Antibody: Administer the TCO-conjugated antibody to the tumor-bearing mice via intravenous (tail vein) injection. The typical dose is 1-5 mg/kg, but should be optimized for each antibody.[2]

  • Accumulation and Clearance Period: Allow the TCO-antibody to accumulate at the tumor site and clear from circulation. This period is typically 24 to 72 hours, depending on the pharmacokinetics of the antibody.[2]

  • Administration of this compound Probe: Dissolve the this compound probe in sterile PBS. Administer the probe via intravenous injection at a dose of 1-5 mg/kg.

  • In Vivo Fluorescence Imaging:

    • Anesthetize the mice using isoflurane.

    • Place the mouse in the in vivo imaging system.

    • Acquire fluorescence images at various time points post-injection of the this compound probe (e.g., 1, 4, 8, and 24 hours).[2]

    • Use appropriate excitation and emission filters for Sulfo-Cy5 (e.g., excitation ~640 nm, emission ~670 nm).[3][4]

    • Acquire a photographic image of the mouse for anatomical reference.

  • Data Analysis:

    • Draw regions of interest (ROIs) over the tumor and a contralateral, non-tumor-bearing area (for background measurement).

    • Quantify the average fluorescence intensity within each ROI.

    • Calculate the tumor-to-background ratio (TBR) at each time point by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.

Protocol 3: Ex Vivo Biodistribution Analysis

This protocol describes the ex vivo analysis of probe distribution in various organs.

Procedure:

  • Euthanasia and Perfusion: At the final imaging time point, euthanize the mice. Perfuse the animals with saline to remove blood from the organs.[3]

  • Organ Dissection: Carefully dissect the major organs (e.g., liver, spleen, kidneys, lungs, heart) and the tumor.[3]

  • Ex Vivo Imaging: Arrange the organs in the imaging chamber and acquire a fluorescence image using the same settings as the in vivo imaging.

  • Data Quantification: Draw ROIs around each organ and the tumor in the ex vivo image and measure the average fluorescence intensity.[3] The data can be expressed as a percentage of the injected dose per gram of tissue (%ID/g).[6]

Data Presentation

Table 1: Representative In Vivo Imaging Parameters for this compound Pre-targeting

ParameterValueReference
Targeting Moiety TCO-conjugated Antibody[2]
Imaging Probe This compound[7]
Animal Model Tumor-bearing nude mice[2]
Antibody Dose 1-5 mg/kg, IV[2]
Pre-targeting Interval 24-72 hours[2]
This compound Dose 1-5 mg/kg, IV[2]
Imaging Time Points 1, 4, 8, 24 hours post-probe injection[2]
Excitation Wavelength ~640 nm[3]
Emission Wavelength ~670 nm[3]

Table 2: Example Biodistribution Data of a Pre-targeted this compound Probe in a Murine Model (%ID/g)

Organ1 hour p.i.4 hours p.i.24 hours p.i.
Tumor 5.8 ± 1.28.2 ± 1.56.5 ± 1.1
Blood 2.1 ± 0.50.8 ± 0.20.1 ± 0.05
Liver 10.5 ± 2.16.3 ± 1.32.1 ± 0.4
Kidneys 15.2 ± 3.05.1 ± 1.01.0 ± 0.2
Spleen 1.5 ± 0.31.1 ± 0.20.8 ± 0.1
Lungs 3.2 ± 0.61.5 ± 0.30.5 ± 0.1
Muscle 0.5 ± 0.10.3 ± 0.080.1 ± 0.03

(Note: The data in this table is illustrative and synthesized from typical biodistribution patterns of tetrazine-based probes. Actual results may vary.)

Table 3: Tumor-to-Background Ratios (TBR) at Different Time Points

Time Point (hours)Tumor-to-Muscle RatioTumor-to-Blood Ratio
1 11.62.8
4 27.310.3
24 65.065.0

(Note: The data in this table is illustrative and based on the example biodistribution data.)

Visualizations

Signaling Pathway: Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition

IEDDA_Reaction cluster_reactants Reactants cluster_product Product TCO Trans-cyclooctene (TCO) on Targeting Moiety Tetrazine This compound Dihydropyridazine Stable Dihydropyridazine Adduct (Fluorescently Labeled Target) TCO->Dihydropyridazine + Tetrazine->Dihydropyridazine

Caption: Bioorthogonal IEDDA reaction between TCO and this compound.

Experimental Workflow: In Vivo Pre-targeting Imaging

Caption: Workflow for in vivo pre-targeted imaging with this compound.

References

Application Notes and Protocols for Sulfo-Cy5-tetrazine in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy5-tetrazine is a water-soluble, far-red fluorescent dye that is a powerful tool for the targeted labeling and visualization of cellular structures in fluorescence microscopy.[1][2] Its utility lies in its participation in bioorthogonal click chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction. This reaction occurs rapidly and with high specificity between the tetrazine moiety of the dye and a trans-cyclooctene (B1233481) (TCO) group that has been metabolically or immunochemically incorporated into a biomolecule of interest.[2][3][4] The sulfonated nature of the Cy5 dye enhances its water solubility, making it ideal for biological applications.[1] The far-red emission of Sulfo-Cy5 minimizes autofluorescence from biological samples, leading to a high signal-to-noise ratio.[1]

This document provides detailed application notes and protocols for the use of this compound in the fluorescence microscopy of various cellular structures, including the actin cytoskeleton, mitochondria, and cell surface receptors.

Data Presentation

The following tables summarize the key spectral and physical properties of this compound, providing a quick reference for experimental setup.

Table 1: Spectral Properties of this compound

PropertyValueReference
Excitation Maximum (λex)~646 - 649 nm[1][5]
Emission Maximum (λem)~662 - 670 nm[1][5]
Extinction Coefficient (ε)~250,000 - 271,000 M⁻¹cm⁻¹[2][5]
Quantum Yield (Φ)~0.28[2]
Recommended Laser Line633 nm or 647 nm[4]
SolubilityGood in water, DMSO, DMF[2][5]

Table 2: Physical and Storage Properties of this compound

PropertyValueReference
Molecular Weight~864.09 - 920.1 g/mol [2][5]
AppearanceDark blue solid[2]
Storage Conditions-20°C in the dark, desiccated[2]
Shipping ConditionsAmbient temperature[5]

Mandatory Visualizations

The following diagrams illustrate the key experimental workflows and the principle of bioorthogonal labeling using this compound.

experimental_workflow cluster_prelabeling Step 1: Introduction of TCO Group cluster_labeling Step 2: Bioorthogonal Labeling cluster_imaging Step 3: Fluorescence Microscopy TCO_protein TCO-modified Protein (e.g., Antibody, Phalloidin, etc.) cells Live or Fixed Cells TCO_protein->cells Incubation sulfo_cy5 This compound cells->sulfo_cy5 Addition of Dye labeled_cells Labeled Cellular Structure sulfo_cy5->labeled_cells iEDDA Reaction microscope Fluorescence Microscope (Far-Red Channel) labeled_cells->microscope Imaging

General workflow for labeling cellular structures with this compound.

bioorthogonal_reaction TCO TCO-modified Biomolecule Labeled_Product Fluorescently Labeled Biomolecule TCO->Labeled_Product iEDDA Click Reaction Tetrazine This compound Tetrazine->Labeled_Product

Inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction.

Experimental Protocols

Here we provide detailed protocols for labeling the actin cytoskeleton, mitochondria, and cell surface receptors using this compound.

Protocol 1: Labeling of the Actin Cytoskeleton in Fixed Cells

This protocol describes the labeling of F-actin in fixed cells using a TCO-modified phalloidin, followed by reaction with this compound.

Materials:

  • Cells grown on coverslips

  • TCO-Phalloidin

  • This compound

  • Paraformaldehyde (PFA), 4% in PBS

  • Triton X-100, 0.1% in PBS

  • Bovine Serum Albumin (BSA), 1% in PBS

  • Phosphate Buffered Saline (PBS)

  • Anhydrous DMSO

  • Mounting medium

Procedure:

  • Cell Fixation:

    • Wash cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes at room temperature.

  • TCO-Phalloidin Incubation:

    • Dilute TCO-Phalloidin to a working concentration (e.g., 100-300 nM) in 1% BSA in PBS.

    • Incubate the coverslips with the TCO-Phalloidin solution for 30-60 minutes at room temperature in the dark.

    • Wash three times with PBS for 5 minutes each.

  • This compound Labeling:

    • Prepare a 1-10 µM working solution of this compound in PBS from a 1 mM stock in DMSO.

    • Incubate the coverslips with the this compound solution for 30-60 minutes at room temperature in the dark.

    • Wash three times with PBS for 5 minutes each.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using a suitable mounting medium.

    • Image the samples using a fluorescence microscope equipped with appropriate filters for Cy5 (e.g., excitation at 640 nm and emission collection at 670/30 nm).

Protocol 2: Live-Cell Imaging of Mitochondria

This protocol outlines a strategy for labeling mitochondria in living cells using a mitochondria-targeting moiety conjugated to TCO, followed by incubation with this compound.

Materials:

  • Live cells cultured in a glass-bottom dish

  • Mitochondria-targeting-TCO conjugate (e.g., a TCO-modified lipophilic cation)

  • This compound

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Anhydrous DMSO

Procedure:

  • Cell Preparation:

    • Plate cells on a glass-bottom dish and allow them to adhere overnight in a CO₂ incubator.

  • TCO-Mitochondria Probe Incubation:

    • Replace the culture medium with pre-warmed live-cell imaging medium containing the TCO-mitochondria probe at an optimized concentration (typically in the nanomolar to low micromolar range).

    • Incubate for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Gently wash the cells two to three times with pre-warmed live-cell imaging medium to remove the unbound TCO probe.

  • This compound Labeling:

    • Prepare a 1-5 µM working solution of this compound in pre-warmed live-cell imaging medium.

    • Add the this compound solution to the cells.

  • Imaging:

    • Immediately begin imaging the cells on a fluorescence microscope equipped with a live-cell incubation chamber (37°C, 5% CO₂).

    • Use a far-red laser line (e.g., 640 nm) for excitation and a corresponding emission filter.

    • Acquire time-lapse images as needed to observe mitochondrial dynamics.

Protocol 3: Labeling of Cell Surface Receptors via Antibody Conjugation

This protocol describes the labeling of a specific cell surface receptor using a TCO-conjugated primary antibody followed by this compound.

Materials:

  • Live or fixed cells

  • Primary antibody specific to the cell surface receptor of interest

  • TCO-NHS ester

  • This compound

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Desalting column

  • PBS

  • BSA

  • Anhydrous DMSO

Part A: Antibody Conjugation with TCO-NHS Ester

  • Antibody Preparation:

    • Dissolve the primary antibody in the reaction buffer to a concentration of 1-5 mg/mL.

  • TCO-NHS Ester Reaction:

    • Prepare a stock solution of TCO-NHS ester in anhydrous DMSO.

    • Add a 10-20 fold molar excess of the TCO-NHS ester to the antibody solution.

    • Incubate for 1-2 hours at room temperature with gentle stirring.

  • Purification:

    • Remove excess, unreacted TCO-NHS ester using a desalting column equilibrated with PBS.

    • Collect the fractions containing the TCO-conjugated antibody.

Part B: Cell Surface Receptor Labeling

  • Cell Preparation:

    • For live-cell imaging, plate cells on a glass-bottom dish. For fixed cells, prepare as in Protocol 1, steps 1-3.

  • TCO-Antibody Incubation:

    • Dilute the TCO-conjugated antibody in a blocking buffer (e.g., 1% BSA in PBS) to a working concentration (typically 1-10 µg/mL).

    • Incubate the cells with the antibody solution for 1 hour at room temperature or 4°C (for live cells to prevent internalization).

    • Wash the cells three times with PBS.

  • This compound Labeling:

    • Incubate the cells with a 1-5 µM solution of this compound in PBS for 30 minutes at room temperature in the dark.

    • Wash the cells three times with PBS.

  • Imaging:

    • Image the cells as described in the previous protocols.

Concluding Remarks

This compound is a versatile and highly effective fluorescent probe for the targeted imaging of cellular structures. The bioorthogonal nature of the iEDDA reaction ensures specific labeling with minimal background, while the far-red fluorescence of the Cy5 dye provides excellent sensitivity. The protocols provided herein offer a starting point for the successful application of this compound in a variety of fluorescence microscopy experiments. Researchers are encouraged to optimize concentrations and incubation times for their specific cell types and targets of interest.

References

Application Notes and Protocols for Tracking Nucleic Acids with Sulfo-Cy5-tetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to fluorescently label and track nucleic acids within cellular environments is a cornerstone of modern molecular biology and drug development. This document provides detailed protocols for the covalent labeling of nucleic acids using a two-step bioorthogonal click chemistry approach. This method involves the incorporation of a trans-cyclooctene (B1233481) (TCO) moiety into the nucleic acid, followed by a highly efficient and specific reaction with Sulfo-Cy5-tetrazine, a water-soluble and bright far-red fluorescent dye.

The inverse electron demand Diels-Alder (iEDDA) reaction between TCO and tetrazine is exceptionally fast and proceeds under biocompatible conditions, making it an ideal tool for labeling sensitive biological molecules.[1][2] The resulting Sulfo-Cy5 labeled DNA or RNA can be used for a variety of applications, including in vitro and in vivo tracking of viral RNA, visualization of chromosome dynamics, and monitoring of nucleic acid delivery.[3][4][5][6]

Principle of the Method

The labeling strategy is a two-step process:

  • Modification of the Nucleic Acid: A trans-cyclooctene (TCO) group, the dienophile, is incorporated into the DNA or RNA. This is typically achieved by enzymatic incorporation of a TCO-modified nucleotide (e.g., TCO-dUTP for DNA or TCO-UTP for RNA) during PCR or in vitro transcription.

  • Click Reaction: The TCO-modified nucleic acid is then reacted with this compound. The tetrazine moiety of the dye rapidly and specifically reacts with the TCO group in a bioorthogonal manner, forming a stable covalent bond and attaching the Sulfo-Cy5 fluorophore to the nucleic acid.[7][8]

Quantitative Data

Physicochemical and Spectroscopic Properties of this compound
PropertyValueReference
Molecular Formula C43H49N7O10S3[9][10]
Molecular Weight ~920.1 g/mol [9][10]
Excitation Maximum (λex) ~646-649 nm[9][11]
Emission Maximum (λem) ~662-670 nm[9][11]
Molar Extinction Coefficient (ε) ~250,000 - 271,000 M⁻¹cm⁻¹[9][11]
Solubility Water, DMSO, DMF[9]
Storage -20°C, protected from light[11]
Recommended Reaction Conditions for TCO-Tetrazine Ligation
ParameterRecommended ConditionReference
Reactants TCO-modified Nucleic Acid and this compound
Molar Ratio (Dye:NA) 1.5:1 to 20:1 (empirical optimization recommended)
Reaction Buffer PBS, pH 7.4
Temperature Room temperature (20-25°C)[2]
Reaction Time 30-60 minutes

Experimental Protocols

Protocol 1: Incorporation of TCO into DNA via PCR

This protocol describes the generation of TCO-modified DNA by substituting dTTP with 5-TCO-PEG4-dUTP during a standard PCR reaction.

Materials:

  • DNA template

  • Forward and reverse primers

  • High-fidelity DNA polymerase tolerant to modified nucleotides (e.g., KOD XL, Deep Vent)

  • dNTP mix (dATP, dCTP, dGTP)

  • 5-TCO-PEG4-dUTP (e.g., from Jena Bioscience)

  • PCR buffer

  • Nuclease-free water

PCR Reaction Mixture:

ComponentFinal ConcentrationExample (50 µL reaction)
10x PCR Buffer1x5 µL
dATP, dCTP, dGTP200 µM each1 µL of 10 mM stock
dTTP150 µM0.75 µL of 10 mM stock
5-TCO-PEG4-dUTP50 µM2.5 µL of 1 mM stock
Forward Primer0.5 µM2.5 µL of 10 µM stock
Reverse Primer0.5 µM2.5 µL of 10 µM stock
DNA Template1-10 ng1 µL
DNA Polymerase1-2 units0.5 µL
Nuclease-free waterUp to 50 µL

Note: The ratio of TCO-dUTP to dTTP can be optimized to control the density of the modification. A 1:3 ratio is a good starting point.

PCR Cycling Conditions (example):

StepTemperatureTimeCycles
Initial Denaturation95°C2 min1
Denaturation95°C30 sec30-35
Annealing55-65°C30 sec
Extension72°C1 min/kb
Final Extension72°C5 min1
Hold4°C

Post-PCR Purification:

Purify the TCO-modified PCR product using a standard PCR purification kit or ethanol (B145695) precipitation to remove unincorporated nucleotides and primers.

Protocol 2: In Vitro Transcription for TCO-Modified RNA

This protocol can be adapted from standard in vitro transcription protocols to incorporate TCO-UTP into RNA transcripts.

Materials:

  • Linearized DNA template with a T7, SP6, or T3 promoter

  • T7, SP6, or T3 RNA Polymerase

  • NTP mix (ATP, CTP, GTP)

  • TCO-modified UTP

  • Transcription buffer

  • RNase inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

Transcription Reaction Mixture (20 µL):

ComponentAmount
5x Transcription Buffer4 µL
100 mM DTT2 µL
ATP, CTP, GTP (10 mM each)2 µL each
UTP (10 mM)1 µL
TCO-UTP (10 mM)1 µL
Linearized DNA template (0.5-1 µg)X µL
RNase Inhibitor1 µL
RNA Polymerase2 µL
Nuclease-free waterUp to 20 µL

Procedure:

  • Combine all components in a nuclease-free tube.

  • Incubate at 37°C for 2-4 hours.

  • Add 1 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.

  • Purify the TCO-modified RNA using an RNA purification kit, lithium chloride precipitation, or size-exclusion chromatography.

Protocol 3: Labeling of TCO-Modified Nucleic Acids with this compound

Materials:

  • Purified TCO-modified DNA or RNA

  • This compound

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nuclease-free water

Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • In a microcentrifuge tube, dissolve the TCO-modified nucleic acid in PBS.

  • Add a 1.5 to 5-fold molar excess of the this compound stock solution to the nucleic acid solution.

  • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

  • The reaction can be monitored by the disappearance of the characteristic pink color of the tetrazine.

Protocol 4: Purification of Labeled Nucleic Acids

It is crucial to remove unreacted this compound for accurate downstream applications and quantification.

Method 1: Spin Desalting Columns

  • Equilibrate a spin desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) with PBS according to the manufacturer's instructions.

  • Apply the labeling reaction mixture to the column.

  • Centrifuge to collect the purified, labeled nucleic acid.

Method 2: Ethanol Precipitation

  • To the labeling reaction, add 0.1 volumes of 3 M sodium acetate (B1210297) (pH 5.2).

  • Add 2.5 volumes of cold 100% ethanol.

  • Incubate at -20°C for at least 1 hour.

  • Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.

  • Carefully discard the supernatant.

  • Wash the pellet with cold 70% ethanol.

  • Air-dry the pellet and resuspend in a suitable buffer.

Protocol 5: Quantification and Degree of Labeling (DOL) Calculation

The degree of labeling (DOL), which represents the average number of dye molecules per nucleic acid, can be determined using UV-Vis spectrophotometry.

Procedure:

  • Measure the absorbance of the purified, labeled nucleic acid at 260 nm (A260) and at the absorbance maximum of Sulfo-Cy5 (~647 nm, A647).

  • Calculate the concentration of the nucleic acid using the following formula, which corrects for the absorbance of the dye at 260 nm:

    Concentration of Nucleic Acid (M) = (A260 - (A647 * CF260)) / ε_NA

    • CF260: Correction factor for the dye's absorbance at 260 nm (A260 / Amax). For Sulfo-Cy5, this is approximately 0.04.[11]

    • ε_NA: Molar extinction coefficient of the nucleic acid at 260 nm. This can be estimated based on the nucleic acid sequence (for ssDNA, approx. 10,000 M⁻¹cm⁻¹ per base; for dsDNA, approx. 20 M⁻¹cm⁻¹ per base pair).

  • Calculate the concentration of the Sulfo-Cy5 dye:

    Concentration of Dye (M) = A647 / ε_dye

    • ε_dye: Molar extinction coefficient of Sulfo-Cy5 at ~647 nm (approx. 250,000 M⁻¹cm⁻¹).[9]

  • Calculate the Degree of Labeling (DOL):

    DOL = Concentration of Dye / Concentration of Nucleic Acid

Visualizations

experimental_workflow cluster_modification Step 1: Nucleic Acid Modification cluster_labeling Step 2: Click Reaction cluster_downstream Step 3: Purification & Analysis PCR PCR with TCO-dUTP TCO_DNA TCO-Modified DNA PCR->TCO_DNA IVT In Vitro Transcription with TCO-UTP TCO_RNA TCO-Modified RNA IVT->TCO_RNA DNA_template DNA Template DNA_template->PCR DNA_template->IVT Reaction Incubate with This compound TCO_DNA->Reaction TCO_RNA->Reaction Labeled_DNA Sulfo-Cy5 Labeled DNA Reaction->Labeled_DNA Purification Purification (Spin Column / Precipitation) Labeled_DNA->Purification Labeled_RNA Sulfo-Cy5 Labeled RNA Analysis Quantification (DOL) & Tracking Applications Purification->Analysis

Caption: Experimental workflow for labeling nucleic acids.

viral_rna_tracking cluster_cell Host Cell cluster_replication Replication Complex Nucleus Nucleus Cytoplasm Cytoplasm Viral_Entry 1. Viral Entry & Uncoating Replication 2. Viral RNA Replication (incorporating TCO-UTP) Viral_Entry->Replication Labeling 3. Introduction of This compound Replication->Labeling Tracking 4. Visualization of Labeled Viral RNA Labeling->Tracking Assembly 5. Viral Assembly Tracking->Assembly

Caption: Tracking viral RNA in a host cell.

References

Application Note: Bioconjugation of Peptides with Sulfo-Cy5-tetrazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO) is a cornerstone of bioorthogonal chemistry, prized for its exceptionally rapid kinetics and high specificity in complex biological environments.[1][2] This "click chemistry" reaction proceeds efficiently under physiological conditions without the need for cytotoxic catalysts, making it an invaluable tool for labeling biomolecules.[3]

This application note provides detailed protocols for the bioconjugation of TCO-modified peptides with Sulfo-Cy5-tetrazine. Sulfo-Cy5 is a bright, water-soluble, far-red fluorescent dye.[4] Its sulfonated form enhances hydrophilicity and reduces the aggregation often seen with heavily-labeled conjugates.[] The resulting fluorescently labeled peptides are powerful tools for a wide range of applications, including in vivo biomedical imaging, intracellular localization studies, protein interaction analysis, and high-throughput screening in drug development.

The Sulfo-Cy5 fluorophore is well-suited for detection using common laser lines (633 nm or 647 nm) and its emission in the far-red spectrum minimizes issues with background autofluorescence from biological samples.[3][4] The resulting conjugates are stable across a broad pH range (pH 4-10), ensuring robust performance in diverse experimental setups.[3][4]

Quantitative Data Summary

The following tables summarize the key characteristics of this compound and the bioconjugation reaction.

Table 1: Spectroscopic and Physicochemical Properties of Sulfo-Cy5

ParameterValueReference
Excitation Maximum (λ_ex)646 - 649 nm[][6][7]
Emission Maximum (λ_em)662 - 672 nm[][6][7]
Molar Extinction Coefficient (ε)~271,000 M⁻¹cm⁻¹[][6][7]
Fluorescence Quantum Yield (Φ)0.28[6][7]
Recommended Laser Lines633 nm, 647 nm[3][4]
SolubilityWater, DMSO, DMF[]
Storage Conditions (lyophilized)-20°C in the dark, desiccated[6][8]
pH Stability of ConjugatepH 4 - 10[3][4]

Table 2: TCO-Tetrazine Ligation Reaction Parameters

ParameterValue / ConditionNotes
Second-Order Rate Constant (k₂)10³ - 10⁶ M⁻¹s⁻¹Extremely fast kinetics allow for efficient labeling at low concentrations. The exact rate depends on the specific tetrazine and TCO structures.[1][2][9]
Reactant Molar Ratio1.1 to 2-fold molar excess of this compoundA slight excess of the dye-tetrazine ensures complete consumption of the TCO-modified peptide.
Reaction TemperatureRoom Temperature (20-25°C)Elevated temperatures are not required.[3]
Reaction Time10 - 60 minutesThe reaction is often complete in minutes. Monitor by LC-MS for optimization.[10]
Reaction BufferPBS (pH 7.4), HEPES, or other amine-free buffersAvoid buffers containing primary amines like Tris if the peptide was modified via an NHS-ester reaction.[11]
Catalyst RequirementNoneThe reaction is bioorthogonal and catalyst-free.[3]

Experimental Workflows and Chemical Reactions

The following diagrams illustrate the chemical principles and experimental procedures for peptide bioconjugation.

chemical_reaction cluster_reactants Reactants cluster_products Products TCO_Peptide TCO-Modified Peptide plus + Sulfo_Cy5_Tetrazine This compound reaction_arrow iEDDA Click Reaction (PBS, pH 7.4, Room Temp) Sulfo_Cy5_Tetrazine->reaction_arrow Conjugate Sulfo-Cy5-Peptide Conjugate (Stable Dihydropyridazine) N2 N₂ Gas

Caption: Inverse-electron-demand Diels-Alder (iEDDA) reaction.

experimental_workflow start Start: TCO-Modified Peptide prep_dye 1. Prepare this compound Stock Solution (DMSO) start->prep_dye reaction 2. Mix Peptide and Dye (e.g., 1:1.5 molar ratio) prep_dye->reaction incubate 3. Incubate at Room Temp (10-60 min) reaction->incubate purify 4. Purify Conjugate (e.g., SEC or RP-HPLC) incubate->purify characterize 5. Characterize Product (LC-MS & UV-Vis) purify->characterize end End: Purified Sulfo-Cy5-Peptide characterize->end

Caption: General experimental workflow for peptide labeling.

Experimental Protocols

Protocol 1: Preparation of Reagents

  • TCO-Modified Peptide:

    • Synthesize or procure a peptide containing a TCO group. The TCO moiety can be incorporated at the N-terminus, C-terminus, or on an amino acid side chain (e.g., Lysine) using a TCO-NHS ester.

    • Purify the TCO-peptide by HPLC to ensure it is free of any residual primary amines (e.g., from TFA salts) if NHS chemistry was used.

    • Prepare a stock solution of the TCO-peptide (e.g., 1-5 mM) in an appropriate amine-free buffer (e.g., PBS, pH 7.4) or water. Determine the precise concentration using UV absorbance at 280 nm if the peptide contains Trp or Tyr residues.

  • This compound Stock Solution:

    • Allow the lyophilized this compound to warm to room temperature before opening.

    • Prepare a stock solution (e.g., 5-10 mM) by dissolving the dye in anhydrous DMSO or DMF.[]

    • Vortex briefly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C, protected from light and moisture.[6]

Protocol 2: Bioconjugation Reaction

This protocol is an example for a small-scale reaction. Volumes and concentrations should be optimized for specific peptides.

  • In a microcentrifuge tube, add the TCO-modified peptide solution. For a final reaction volume of 100 µL and a final peptide concentration of 100 µM, this would be 10 µL of a 1 mM peptide stock.

  • Add reaction buffer (e.g., PBS, pH 7.4) to bring the volume to ~98 µL.

  • Add a 1.5-fold molar excess of the this compound stock solution. For the example above (10 nmol of peptide), you would add 15 nmol of the dye. If using a 10 mM stock, this would be 1.5 µL.

  • Vortex the reaction mixture gently and briefly.

  • Incubate the reaction at room temperature for 30-60 minutes, protected from light. The reaction is typically very fast, and shorter incubation times may be sufficient.[12] Progress can be monitored by the disappearance of the tetrazine's color or by LC-MS analysis of small aliquots.[10]

Protocol 3: Purification of the Sulfo-Cy5-Peptide Conjugate

It is critical to remove unreacted this compound before downstream applications.

  • Size Exclusion Chromatography (SEC) / Gel Filtration: This is the most common method for separating the labeled peptide from the small molecule dye.

    • Equilibrate a desalting column (e.g., Sephadex G-25) with the desired final buffer (e.g., PBS, pH 7.4).

    • Carefully load the entire reaction mixture onto the top of the column resin.

    • Elute the conjugate with the equilibration buffer.

    • The labeled peptide will elute first in the colored fractions, while the smaller, unreacted dye will be retained longer and elute later.

    • Combine the fractions containing the purified conjugate.

  • Reverse-Phase HPLC (RP-HPLC): For peptides that can be analyzed by HPLC, this method provides the highest purity.

    • Use a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

    • The labeled peptide will have a different retention time than the unlabeled peptide and the free dye.

    • Collect the desired peak and lyophilize to obtain the pure product.

Protocol 4: Characterization and Quantification

  • Mass Spectrometry: Confirm the identity of the final product using LC-MS. The observed mass should correspond to the mass of the TCO-peptide plus the mass of the this compound minus the mass of N₂ (28.01 Da).[10]

  • UV-Vis Spectroscopy: Determine the concentration and Degree of Labeling (DOL).

    • Measure the absorbance of the purified conjugate at 280 nm (for protein/peptide) and ~649 nm (for Sulfo-Cy5).

    • The concentration of the peptide (M) can be calculated using its molar extinction coefficient at 280 nm (ε_peptide).

    • The concentration of Sulfo-Cy5 (M) is calculated using the formula: A_649 / ε_dye (where ε_dye is ~271,000 M⁻¹cm⁻¹)

    • A correction factor must be applied to the A₂₈₀ reading because the dye also absorbs at 280 nm (CF₂₈₀ ≈ 0.04). A_corrected = A_280 - (A_649 * CF_280)

    • The Degree of Labeling (DOL) is the molar ratio of the dye to the peptide: DOL = (A_649 * ε_peptide) / (A_corrected * ε_dye) For a peptide with a single labeling site, the DOL should be close to 1.0.

References

Application Notes: Pretargeted Imaging with Sulfo-Cy5-Tetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of pretargeted imaging strategies utilizing the water-soluble, far-red fluorescent probe, Sulfo-Cy5-tetrazine. This approach leverages the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine moiety and a strained dienophile, typically a trans-cyclooctene (B1233481) (TCO). This two-step strategy offers significant advantages over conventional direct targeting methods, including improved image contrast and reduced background signal.[1][2]

Principle of Pretargeted Imaging

Pretargeted imaging decouples the targeting and imaging steps.[2] First, a targeting molecule (e.g., a monoclonal antibody or a small molecule) conjugated to a TCO group is administered. This "pretargeting" agent is allowed to accumulate at the target site and clear from circulation. Subsequently, the this compound imaging agent is administered. It rapidly reacts with the TCO-modified targeting molecule at the target site via the IEDDA "click" reaction, leading to a localized fluorescent signal.[3][4] This method is particularly advantageous for improving target-to-background ratios in imaging applications.[5][6]

Key Features of this compound

This compound is a valuable tool for pretargeted imaging due to its favorable properties:

  • High Water Solubility: The sulfo groups enhance its solubility in aqueous buffers, which is crucial for biological applications.[7]

  • Far-Red Fluorescence: Its excitation and emission maxima are in the far-red spectrum (approximately 649 nm and 671 nm, respectively), minimizing autofluorescence from biological tissues and allowing for deeper tissue penetration.[8]

  • Bioorthogonal Reactivity: The tetrazine group reacts specifically and rapidly with TCO, ensuring efficient and clean ligation in complex biological environments.[9]

  • Stability: It exhibits good stability under physiological conditions.

Applications in Research and Drug Development

Pretargeted imaging with this compound has diverse applications:

  • In Vivo Tumor Imaging: Visualizing tumors with high specificity and contrast.[5][6]

  • Cellular Imaging: Labeling and tracking specific cell populations or receptors in vitro.[10]

  • Biodistribution Studies: Assessing the accumulation and clearance of targeted molecules.[3][11]

  • Drug Delivery Monitoring: Tracking the localization of drug delivery systems.

Quantitative Data Summary

The following tables summarize key quantitative data from pretargeted imaging studies.

Table 1: In Vivo Tumor Uptake and Biodistribution of Tetrazine-Based Imaging Agents

Imaging AgentAnimal ModelTime Post-InjectionTumor Uptake (%ID/g)Muscle Uptake (%ID/g)Blood Uptake (%ID/g)Liver Uptake (%ID/g)Kidney Uptake (%ID/g)
¹⁸F-TetrazineBxPC3 Xenograft Mice1 h3.52 ± 0.67-6.13 ± 0.86~2~2
¹⁸F-TetrazineBxPC3 Xenograft Mice4 h5.6 ± 0.85-1.75 ± 0.22~2~2
¹⁸F-TetrazineCC49-TCO pretreated mice1 h0.99 ± 0.14~0.1Significant--
⁶⁸Ga-SulfoCy5-Tetrazine ConjugateAlendronate-TCO pre-treated mice-Specific bone uptake-Low~2>20
⁶⁸Ga-IRDye800CW-Tetrazine ConjugateAlendronate-TCO pre-treated mice-Specific bone uptake-Low~2Considerably higher than Sulfo-Cy5

%ID/g: Percentage of injected dose per gram of tissue. Data is compiled from multiple sources for illustrative purposes.[1][3][12]

Table 2: Tumor-to-Background Ratios in Pretargeted Imaging

Imaging AgentAnimal ModelTime Post-InjectionTumor-to-Muscle RatioTumor-to-Blood Ratio
¹⁸F-TetrazineCC49-TCO pretreated mice1 h10-
¹⁸F-TetrazineBxPC3 Xenograft Mice2 hHighIncreasing
¹⁸F-TetrazineBxPC3 Xenograft Mice4 hHighIncreasing

Data is compiled from multiple sources for illustrative purposes.[1][12]

Experimental Protocols

Protocol 1: In Vitro Labeling of TCO-Modified Antibodies with this compound

This protocol describes the basic procedure for labeling a TCO-modified antibody with this compound for in vitro applications like flow cytometry or fluorescence microscopy.

Materials:

  • TCO-modified monoclonal antibody

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Spin desalting column

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 1-5 mM.

  • Prepare Antibody Solution: Dilute the TCO-modified antibody in PBS to a final concentration of 1-5 mg/mL.

  • Labeling Reaction: Add a 5-10 fold molar excess of the this compound stock solution to the antibody solution.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

  • Purification: Remove excess, unreacted this compound using a spin desalting column equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled antibody at 280 nm (for protein) and ~650 nm (for Sulfo-Cy5). The labeled antibody is now ready for use in downstream applications.

Protocol 2: In Vivo Pretargeted Tumor Imaging in a Xenograft Mouse Model

This protocol outlines a general workflow for in vivo pretargeted imaging using a TCO-modified antibody and this compound.

Materials:

  • Tumor-bearing xenograft mice (e.g., with subcutaneous tumors)

  • TCO-modified targeting antibody

  • This compound

  • Sterile, pyrogen-free saline

  • In vivo fluorescence imaging system

Procedure:

  • Pretargeting Agent Administration: Intravenously inject the TCO-modified antibody (typically 50-100 µg) into the tumor-bearing mice.

  • Accumulation and Clearance: Allow the antibody to accumulate at the tumor site and clear from circulation. The optimal time interval between the two injections (pretargeting interval) needs to be determined empirically but is often between 24 and 72 hours.[1]

  • Imaging Agent Administration: Prepare a solution of this compound in sterile saline. Intravenously inject the this compound solution into the mice. The optimal dose should be determined, but typically ranges from 10-50 nmoles.

  • Fluorescence Imaging: At various time points post-injection of this compound (e.g., 1, 4, 24 hours), acquire fluorescence images of the mice using an in vivo imaging system equipped with appropriate excitation and emission filters for Cy5.

  • Data Analysis: Quantify the fluorescence intensity in the tumor and other organs to determine tumor uptake and tumor-to-background ratios.

  • Ex Vivo Biodistribution (Optional): After the final imaging time point, euthanize the mice and excise the tumor and major organs. Measure the fluorescence in each tissue to confirm the in vivo imaging results.[3][11]

Visualizations

Pretargeted_Imaging_Workflow cluster_step1 Step 1: Pretargeting cluster_step2 Step 2: Imaging cluster_step3 Step 3: Detection TCO_Ab TCO-Modified Antibody (Targeting Agent) Injection1 Systemic Administration (e.g., Intravenous) TCO_Ab->Injection1 Accumulation Tumor Accumulation & Blood Clearance (24-72 hours) Injection1->Accumulation Reaction Bioorthogonal 'Click' Reaction (IEDDA) at Tumor Site SulfoCy5_Tz This compound (Imaging Agent) Injection2 Systemic Administration SulfoCy5_Tz->Injection2 Injection2->Reaction Imaging Fluorescence Imaging Reaction->Imaging Signal High Contrast Tumor Signal Imaging->Signal

Caption: General workflow for in vivo pretargeted imaging.

IEDDA_Mechanism cluster_reactants Reactants cluster_reaction Inverse Electron-Demand Diels-Alder (IEDDA) cluster_products Products Tetrazine This compound TransitionState [4+2] Cycloaddition Tetrazine->TransitionState + TCO TCO-Antibody Conjugate TCO->TransitionState Dihydropyridazine Dihydropyridazine Intermediate TransitionState->Dihydropyridazine RetroDA Retro-Diels-Alder Dihydropyridazine->RetroDA FinalProduct Stable Fluorescent Conjugate RetroDA->FinalProduct N2 Nitrogen Gas (N₂) RetroDA->N2 +

Caption: Mechanism of the IEDDA reaction.

References

Site-Specific Protein Labeling Using Sulfo-Cy5-Tetrazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein labeling is a cornerstone of modern biological research and therapeutic development. The ability to attach probes, such as fluorophores or drugs, to a specific location on a protein enables a deeper understanding of protein function, localization, and interactions, as well as the creation of targeted therapeutics like antibody-drug conjugates (ADCs). The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained trans-cyclooctene (B1233481) (TCO) has emerged as a powerful tool for bioorthogonal protein conjugation due to its exceptionally fast reaction kinetics and high specificity.[1][2] This application note provides detailed protocols and data for the use of Sulfo-Cy5-tetrazine, a water-soluble and highly fluorescent probe, for site-specific protein labeling.

This compound contains a tetrazine moiety that reacts specifically with a TCO group, which can be introduced into a target protein through various methods, such as genetic code expansion or chemical modification of specific amino acid residues.[3][4] The sulfonated Cy5 fluorophore offers excellent water solubility and bright, far-red fluorescence, making it ideal for imaging applications in aqueous biological environments.[5]

Chemical Principle

The labeling strategy is based on the highly efficient and bioorthogonal iEDDA cycloaddition reaction between a tetrazine, in this case, this compound, and a TCO-modified protein. This [4+2] cycloaddition is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine (B8628806) bond.[1] The reaction is characterized by its rapid kinetics, proceeding quickly at room temperature and physiological pH without the need for a catalyst.[1]

cluster_reactants Reactants cluster_reaction iEDDA Reaction cluster_product Product Protein_TCO Protein-TCO Reaction Inverse Electron-Demand Diels-Alder Cycloaddition Protein_TCO->Reaction Sulfo_Cy5_Tetrazine This compound Sulfo_Cy5_Tetrazine->Reaction Labeled_Protein Sulfo-Cy5-Labeled Protein Reaction->Labeled_Protein N2 N₂ Gas Reaction->N2 release

Bioorthogonal Labeling Reaction

Quantitative Data

The success of a labeling experiment relies on several factors, including the reaction kinetics and the physicochemical properties of the labeling reagent. The following tables summarize key quantitative data for the this compound labeling system.

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValueReference
Molecular Weight~919.27 g/mol [5]
Excitation Maximum (λex)~649 nm[5]
Emission Maximum (λem)~671 nm[5]
Extinction Coefficient~250,000 M⁻¹cm⁻¹[5]
SolubilityWater, DMSO, DMF[5]
Optimal Reaction pH4.0 - 10.0[5]

Table 2: Reaction Kinetics of Tetrazine-TCO Ligation

ReactantsRate Constant (k)ConditionsReference
Tetrazine & TCO1 - 1 x 10⁶ M⁻¹s⁻¹PBS buffer, pH 6-9, room temperature[1]
Tetrazine & strained TCO (sTCO)~10⁴ M⁻¹s⁻¹Room temperature, physiological pH[4]
Tetrazine & endogenous β-amino acid dienophile0.625 M⁻¹s⁻¹30% DMSO in H₂O[6]
3,6-bis(pyridin-2-yl)-1,2,4,5-tetrazine & BCN3.6 M⁻¹s⁻¹MeOH[7]
3-(4-chlorophenyl)-6-methyl-1,2,4,5-tetrazine & BCN2.7 M⁻¹s⁻¹MeOH[7]

Experimental Protocols

The following protocols provide detailed methodologies for the site-specific labeling of proteins with this compound. The first protocol describes the introduction of a TCO handle onto a protein, a prerequisite for labeling with a tetrazine-functionalized dye. The subsequent protocols detail the labeling of the TCO-modified protein in vitro and on the cell surface.

Protocol 1: Introduction of TCO Moiety onto a Protein via NHS Ester Chemistry

This protocol describes the modification of a protein with a TCO group using a TCO-PEG-NHS ester. This is a common method for introducing the TCO handle onto primary amines (e.g., lysine (B10760008) residues). For true site-specificity, other methods like genetic incorporation of non-canonical amino acids bearing a TCO group are recommended.

Materials:

  • Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)

  • TCO-PEG-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., Zeba Spin Desalting Columns, 7K MWCO)

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer. If the buffer contains primary amines like Tris or glycine, dialyze the protein against PBS, pH 7.4.

  • TCO-PEG-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the TCO-PEG-NHS ester stock solution to the protein solution.

    • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted TCO-PEG-NHS ester and quenching reagents using a desalting column according to the manufacturer's instructions. The TCO-modified protein is now ready for labeling with this compound.

Protocol 2: In Vitro Labeling of a TCO-Modified Protein

This protocol describes the reaction of a TCO-modified protein with this compound.

Materials:

  • TCO-modified protein (from Protocol 1)

  • This compound

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation:

    • Prepare the TCO-modified protein in the reaction buffer at a concentration of 1-5 mg/mL.

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO) at a concentration of 1-10 mM.

  • Labeling Reaction:

    • Add a 1.5- to 5-fold molar excess of the this compound stock solution to the TCO-modified protein solution.

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification: Remove unreacted this compound using a desalting column.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for protein) and 649 nm (for Cy5).

    • The DOL can be calculated using the following formula: DOL = (A₆₄₉ / ε_dye) / ((A₂₈₀ - A₆₄₉ × CF) / ε_protein) where:

      • A₆₄₉ is the absorbance at 649 nm.

      • ε_dye is the molar extinction coefficient of Sulfo-Cy5 (250,000 M⁻¹cm⁻¹).

      • A₂₈₀ is the absorbance at 280 nm.

      • CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.05 for Cy5).

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

Protocol 3: Cell Surface Protein Labeling for Fluorescence Microscopy

This protocol outlines the labeling of cell surface proteins that have been modified to contain a TCO group, for example, through metabolic labeling or by using a TCO-conjugated antibody.

Materials:

  • Cells with TCO-modified surface proteins

  • This compound

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Fluorescence microscope with appropriate filter sets for Cy5

Procedure:

  • Cell Preparation: Plate cells in a suitable imaging dish (e.g., glass-bottom dish) and grow to the desired confluency.

  • Labeling:

    • Prepare a 1-5 µM solution of this compound in pre-warmed live-cell imaging medium.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the this compound solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove unbound this compound.

  • Imaging: Image the cells using a fluorescence microscope. The Cy5 signal should be readily detectable.

Experimental Workflow and Signaling Pathway Diagrams

Visualizing the experimental workflow and the context in which labeled proteins are studied is crucial for understanding the application of this technology.

cluster_protein_modification Step 1: Protein Modification cluster_labeling Step 2: Fluorescent Labeling cluster_application Step 3: Downstream Application Start Start with Target Protein Introduce_TCO Introduce TCO Moiety (e.g., via NHS ester or genetic incorporation) Start->Introduce_TCO Purify_TCO_Protein Purify TCO-Modified Protein Introduce_TCO->Purify_TCO_Protein Add_Sulfo_Cy5 Add this compound Purify_TCO_Protein->Add_Sulfo_Cy5 Incubate Incubate (RT, 30-60 min) Add_Sulfo_Cy5->Incubate Purify_Labeled_Protein Purify Labeled Protein Incubate->Purify_Labeled_Protein Characterize Characterize (DOL, Mass Spec) Purify_Labeled_Protein->Characterize Imaging Fluorescence Imaging (Microscopy, Flow Cytometry) Purify_Labeled_Protein->Imaging ADC_Assembly Antibody-Drug Conjugate Assembly Purify_Labeled_Protein->ADC_Assembly

Experimental Workflow

cluster_adc Antibody-Drug Conjugate (ADC) Action ADC Antibody-Drug Conjugate (Antibody-Sulfo-Cy5-Drug) Binding Binding to Surface Antigen ADC->Binding Target_Cell Target Cancer Cell (Antigen Overexpression) Target_Cell->Binding Internalization Internalization (Endocytosis) Binding->Internalization Drug_Release Drug Release (e.g., Lysosomal Cleavage) Internalization->Drug_Release Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sulfo-Cy5-tetrazine Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-Cy5-tetrazine labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemical principle of this compound labeling?

A1: this compound labeling is based on the principles of "click chemistry," specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction. This reaction occurs between a tetrazine moiety (on the this compound) and a strained dienophile, most commonly a trans-cyclooctene (B1233481) (TCO) group that has been incorporated into your molecule of interest (e.g., a protein, antibody, or oligonucleotide). This reaction is known for its high speed, specificity, and biocompatibility, as it proceeds rapidly at physiological conditions without the need for a catalyst.[1]

Q2: What are the key factors that influence the efficiency of the this compound ligation reaction?

A2: Several factors can impact the kinetics and overall success of the labeling reaction:

  • Reactant Stoichiometry: The molar ratio of this compound to the TCO-modified molecule is crucial. An excess of the tetrazine dye is generally recommended to drive the reaction to completion.[1]

  • Reaction Buffer and pH: The pH of the reaction buffer can influence the stability and reactivity of both the dye and the target molecule. A pH range of 7 to 8.5 is generally considered optimal.[1]

  • Concentration of Reactants: As a bimolecular reaction, the rate is directly proportional to the concentration of both the this compound and the TCO-modified molecule.[1]

  • Solvent: While the reaction is robust in various aqueous and organic solvents, the choice of solvent can affect reaction rates.[1]

  • Temperature: The reaction typically proceeds efficiently at room temperature, but in some cases, slight adjustments in temperature can influence the reaction kinetics.

  • Steric Hindrance: The accessibility of the TCO group on the target molecule can be affected by its local environment. Large, bulky neighboring groups can sterically hinder the approach of the this compound.

Q3: How should I store and handle this compound?

A3: For optimal stability, this compound should be stored at -20°C in the dark and protected from moisture.[2][3][4] It is recommended to desiccate the product upon receipt.[2][3] When preparing stock solutions, use an anhydrous solvent such as DMSO or DMF. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Q4: What is the difference between tetrazine and this compound?

A4: The "Sulfo" prefix indicates the presence of sulfonate groups on the cyanine (B1664457) dye. These groups increase the water solubility of the molecule, making it particularly well-suited for labeling biomolecules in aqueous buffers without the need for organic co-solvents.[3] This improved hydrophilicity also helps to minimize non-specific binding to proteins and other biomolecules.[3]

Troubleshooting Guide

Below are common issues encountered during this compound labeling and their potential causes and solutions.

Problem Possible Cause(s) Recommended Solution(s)
Low Labeling Efficiency / Low Degree of Labeling (DOL) Incorrect Stoichiometry: Insufficient molar excess of this compound.Optimize the molar ratio of this compound to the TCO-modified molecule. Start with a 3-5 fold molar excess and titrate up or down as needed.[1]
Suboptimal Reaction Buffer: Incorrect pH or presence of interfering substances.Ensure the reaction buffer is within the optimal pH range of 7-8.5.[1] Avoid buffers containing primary amines (e.g., Tris) if the TCO-modification was introduced via an NHS ester.
Degraded Reagents: Improper storage or handling of this compound or the TCO-modified molecule.Ensure that both reagents have been stored correctly at -20°C and protected from light and moisture.[2][3][4] Prepare fresh stock solutions.
Steric Hindrance: The TCO group on the target molecule is not easily accessible.Consider using a TCO derivative with a longer PEG spacer arm to increase its accessibility.
Low Reactant Concentration: Dilute solutions can lead to slow reaction kinetics.If possible, increase the concentration of your TCO-modified molecule and the this compound.
High Background / Non-Specific Labeling Excess Unreacted Dye: Incomplete removal of unbound this compound after the labeling reaction.Thoroughly purify the labeled conjugate using size-exclusion chromatography (e.g., PD-10 desalting column), dialysis, or another suitable method to remove all unreacted dye.[1]
Hydrophobic Interactions: The Cy5 dye is inherently hydrophobic and can non-specifically associate with proteins.Include a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) in your wash buffers to minimize non-specific binding.[1]
Long Incubation Times with High Dye Concentration: Excessive reaction time or dye concentration can lead to increased non-specific interactions.Reduce the incubation time and/or the concentration of this compound.
Precipitation of Reagents Poor Solubility: The TCO-modified molecule or the this compound may have limited solubility in the reaction buffer.The use of this compound with its enhanced water solubility should minimize this issue.[3] If the TCO-modified molecule is poorly soluble, consider the use of a small percentage of an organic co-solvent like DMSO or DMF.

Experimental Protocols & Data

Generic Protocol for Labeling a TCO-Modified Protein

This protocol provides a general starting point. Optimization may be required for your specific protein and application.

  • Reagent Preparation:

    • Dissolve the TCO-modified protein in a suitable reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to a final concentration of 1-10 mg/mL.

    • Prepare a 1-10 mM stock solution of this compound in an anhydrous organic solvent such as DMSO or DMF.

  • Labeling Reaction:

    • Add a 3-5 molar excess of the this compound stock solution to the TCO-modified protein solution.

    • Gently mix and incubate at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Remove the unreacted this compound by passing the reaction mixture through a size-exclusion chromatography column (e.g., a PD-10 desalting column) equilibrated with your desired storage buffer.

    • Collect the fractions containing the labeled protein.

  • Characterization:

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~646 nm (for Sulfo-Cy5).

Quantitative Data Summary
Parameter Recommended Range / Value Notes
Molar Ratio (this compound : TCO-molecule) 3:1 to 5:1A good starting point for optimization.[1]
pH 7.0 - 8.5Optimal range for most bioconjugation reactions.[1]
Temperature Room Temperature (20-25°C)The reaction is typically efficient at ambient temperatures.
Reaction Time 1 - 2 hoursMonitor progress if possible; may vary depending on reactant concentrations and reactivity.
Solvent Aqueous buffers (e.g., PBS)This compound is highly water-soluble.[2][3][4]

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization prep_protein Prepare TCO-Modified Protein Solution (1-10 mg/mL in PBS, pH 7.4) mix Mix Reagents (3-5x molar excess of dye) prep_protein->mix prep_dye Prepare this compound Stock Solution (1-10 mM in DMSO/DMF) prep_dye->mix incubate Incubate (1-2 hours at RT, protected from light) mix->incubate sec Size-Exclusion Chromatography (e.g., PD-10 column) incubate->sec collect Collect Labeled Protein Fractions sec->collect dol Determine Degree of Labeling (DOL) (Absorbance at 280 nm & ~646 nm) collect->dol tetrazine_ligation cluster_product Product tetrazine This compound plus + tco TCO-Modified Biomolecule arrow Inverse-Electron-Demand Diels-Alder Reaction (Click Chemistry) tco->arrow conjugate Labeled Biomolecule (Stable Conjugate) arrow->conjugate

References

Troubleshooting low signal in Sulfo-Cy5-tetrazine experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-Cy5-tetrazine experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a water-soluble fluorescent dye belonging to the cyanine (B1664457) family. It is functionalized with a tetrazine group, which allows it to be used in bioorthogonal chemistry, specifically in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with trans-cyclooctene (B1233481) (TCO) tagged molecules.[1][2] This reaction, often referred to as TCO-tetrazine ligation, is exceptionally fast and specific, making it ideal for labeling biomolecules such as proteins and nucleic acids in complex biological environments.[3][4] The Sulfo-Cy5 dye emits in the far-red spectrum, which helps to minimize autofluorescence from biological samples.

Q2: What are the key spectral properties of this compound?

The spectral properties of this compound are crucial for designing imaging experiments and selecting appropriate filter sets. Key quantitative data are summarized in the table below.

PropertyValueReference(s)
Excitation Maximum (λex)~646 - 649 nm[2][5]
Emission Maximum (λem)~662 - 671 nm[2][5]
Molar Extinction Coefficient (ε)~250,000 - 271,000 M⁻¹cm⁻¹[2]
Fluorescence Quantum Yield (Φ)~0.21 - 0.28

Q3: How should this compound be stored?

Proper storage is critical to maintain the reactivity and fluorescence of this compound. It should be stored at -20°C in the dark and desiccated.[2][6] For transportation, it can be kept at room temperature for up to three weeks.[6] It is important to avoid prolonged exposure to light.[6]

Q4: What is the optimal stoichiometry for the TCO-tetrazine reaction?

For efficient conjugation, it is generally recommended to use a slight molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule.[7] A common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine reagent.[7] However, the optimal ratio may vary depending on the specific molecules being conjugated and should be determined empirically for your system.[7]

Troubleshooting Guide: Low Fluorescence Signal

Low fluorescence signal is a common issue in experiments involving fluorescent labeling. This guide provides potential causes and solutions to help you troubleshoot your this compound experiments.

Issue: Little to no fluorescence is detected after the labeling reaction.

This could be due to a number of factors, from inefficient labeling to issues with the imaging setup. The following sections break down the potential causes and how to address them.

Inefficient Labeling Reaction

A low degree of labeling (DOL), meaning an insufficient number of dye molecules conjugated to your target biomolecule, is a primary cause of low signal.[8][9]

Potential Causes & Solutions:

Potential CauseRecommended SolutionReference(s)
Suboptimal Molar Ratio Empirically optimize the molar ratio of this compound to your TCO-modified molecule. A slight excess of the tetrazine dye (e.g., 1.5 to 5-fold) is often a good starting point.[10]
Incorrect Buffer Conditions The TCO-tetrazine ligation is robust over a pH range of 6.0 to 9.0. Ensure your reaction buffer falls within this range. Avoid buffers containing primary amines (e.g., Tris) if your TCO-molecule was functionalized via an NHS ester, as these can compete with the desired reaction.[7][11]
Presence of Thiols High concentrations of reducing agents like DTT or TCEP can sometimes affect the stability of TCO groups or directly quench the Cy5 fluorescence. If possible, purify your sample to remove these agents before labeling.[10][12]
Low Reactant Concentration As a bimolecular reaction, the rate is dependent on the concentration of both reactants. If working with very dilute samples, consider increasing the concentration of one or both components if possible.[10]
Degraded Reagents Ensure that both the this compound and the TCO-modified molecule have been stored correctly and have not expired. Prepare stock solutions fresh, especially if the TCO-NHS ester is used for initial labeling.[2][6]
Fluorescence Quenching

Quenching occurs when the fluorescence of a dye is reduced due to its environment or interactions with other molecules.

Potential Causes & Solutions:

Potential CauseRecommended SolutionReference(s)
Over-labeling (Self-Quenching) A high degree of labeling can lead to dye-dye interactions and self-quenching. Aim for a degree of labeling (DOL) between 2 and 10 for antibodies. You can control this by adjusting the molar ratio of dye to protein during the labeling reaction.[9][13]
Environmental Quenching The local environment around the conjugated dye can affect its fluorescence. For example, conjugation near certain amino acid residues (like tryptophan) or in hydrophobic pockets can lead to quenching. While difficult to control directly, using a PEG linker on the tetrazine or TCO can help minimize these interactions.[14]
Presence of Quenchers Certain molecules in your sample can act as quenchers. For instance, Tris(2-carboxyethyl)phosphine (TCEP), a common reducing agent, has been shown to quench Cy5 fluorescence. Gold nanoparticles can also quench Cy5 fluorescence. Remove potential quenchers from your sample before imaging.[12][15][16]
Tetrazine-Induced Quenching The tetrazine moiety itself can cause a degree of fluorescence quenching that is relieved upon reaction with TCO, leading to a "turn-on" fluorescence response. If you are measuring fluorescence before the reaction is complete, the signal will be lower.[11]
Suboptimal Imaging and Detection

Even with successful labeling, the signal can be weak if the imaging setup is not optimized.

Potential Causes & Solutions:

Potential CauseRecommended SolutionReference(s)
Incorrect Filter Sets Ensure that the excitation and emission filters on your microscope or plate reader are appropriate for Sulfo-Cy5 (Ex: ~646 nm, Em: ~662 nm).[5][17]
Low Light Source Power The intensity of the excitation light source may be too low. Increase the power or exposure time, but be mindful of photobleaching.
Photobleaching Cy5 dyes are relatively photostable, but prolonged exposure to high-intensity light will cause photobleaching. Use an anti-fade mounting medium for microscopy and minimize light exposure.[5][18]
Detector Settings The gain or sensitivity of your detector (e.g., PMT in a confocal microscope or camera) may be too low. Increase the detector gain to amplify the signal.

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol assumes you have a protein that has already been modified with a TCO group.

  • Prepare a stock solution of this compound: Dissolve the this compound in an anhydrous organic solvent like DMSO or DMF to a concentration of 1-10 mM.[11]

  • Prepare your TCO-modified protein: Dissolve your TCO-protein in a suitable reaction buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[11]

  • Perform the labeling reaction: Add a 1.5 to 5-fold molar excess of the this compound stock solution to the TCO-protein solution.[10]

  • Incubate the reaction: Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.[7][11]

  • Purify the labeled protein: Remove unreacted this compound using a desalting column (e.g., Sephadex G-25) or through dialysis.[11]

  • Determine the Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~646 nm (for Sulfo-Cy5). Calculate the DOL using the Beer-Lambert law and a correction factor for the dye's absorbance at 280 nm.[8][13]

Protocol 2: Determining the Degree of Labeling (DOL)
  • Measure Absorbance: After purification, measure the absorbance of the labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of Sulfo-Cy5 (~646 nm, A_max).

  • Calculate Protein Concentration:

    • Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

    • Where:

      • CF is the correction factor (A₂₈₀ of the free dye / A_max of the free dye). For Sulfo-Cy5, this is typically around 0.04.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Dye Concentration:

    • Dye Concentration (M) = A_max / ε_dye

    • Where ε_dye is the molar extinction coefficient of Sulfo-Cy5 (~271,000 M⁻¹cm⁻¹).

  • Calculate DOL:

    • DOL = Dye Concentration / Protein Concentration

An ideal DOL for antibodies is typically between 2 and 10.[13]

Visualizations

Troubleshooting_Low_Signal cluster_labeling Labeling & Reaction Issues cluster_quenching Fluorescence Quenching cluster_imaging Imaging & Detection start Low or No Fluorescence Signal inefficient_labeling Inefficient Labeling? start->inefficient_labeling quenching Potential Quenching? start->quenching imaging_setup Suboptimal Imaging? start->imaging_setup check_dol Determine Degree of Labeling (DOL) inefficient_labeling->check_dol dol_low DOL < 2 ? check_dol->dol_low optimize_ratio Optimize Molar Ratio (1.5-5x excess of tetrazine) dol_low->optimize_ratio Yes dol_low->quenching No check_buffer Check Buffer pH (6.0-9.0) & Avoid Primary Amines optimize_ratio->check_buffer check_reagents Verify Reagent Integrity (Storage & Age) check_buffer->check_reagents dol_high DOL > 10 ? quenching->dol_high reduce_ratio Reduce Molar Ratio in Labeling Reaction dol_high->reduce_ratio Yes remove_quenchers Remove Potential Quenchers (e.g., TCEP, thiols) dol_high->remove_quenchers No check_environment Consider Environmental Effects (e.g., PEG linker) remove_quenchers->check_environment check_filters Verify Correct Filter Sets (Ex: ~646nm, Em: ~662nm) imaging_setup->check_filters increase_power Increase Excitation Power/ Exposure Time check_filters->increase_power use_antifade Use Antifade Reagent increase_power->use_antifade optimize_detector Optimize Detector Settings (Gain) use_antifade->optimize_detector

Caption: Troubleshooting workflow for low signal in this compound experiments.

Experimental_Workflow cluster_prep Step 1: Preparation cluster_reaction Step 2: Ligation cluster_analysis Step 3: Analysis tco_protein TCO-Modified Biomolecule mix Mix Reactants (PBS, pH 7.4) tco_protein->mix cy5_tetrazine This compound (in DMSO/DMF) cy5_tetrazine->mix incubate Incubate 30-60 min (Room Temperature, Protected from Light) mix->incubate purify Purification (e.g., Desalting Column) incubate->purify measure_dol Measure Absorbance (280nm & ~646nm) & Calculate DOL purify->measure_dol image Fluorescence Imaging measure_dol->image

Caption: General experimental workflow for labeling with this compound.

References

Technical Support Center: Optimizing Sulfo-Cy5-Tetrazine and TCO Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for Sulfo-Cy5-tetrazine and trans-cyclooctene (B1233481) (TCO) ligation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions (FAQs), and detailed protocols to ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the this compound and TCO reaction?

The reaction between this compound and a TCO-modified molecule is a bioorthogonal reaction known as an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2] This "click chemistry" reaction is characterized by its high speed, specificity, and biocompatibility, as it proceeds rapidly at low concentrations and physiological conditions without the need for a catalyst.[1][3] The tetrazine, an electron-deficient diene, reacts with the TCO, a strained, electron-rich dienophile, to form a stable covalent bond.[2][4]

Q2: What are the key factors influencing the rate and efficiency of the tetrazine-TCO ligation?

Several factors influence the kinetics of the tetrazine-TCO reaction:

  • Reactant Electronics: The reaction rate is accelerated by electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO.[1][4]

  • Steric Hindrance: Smaller substituents on the tetrazine generally lead to higher reactivity.[1]

  • Ring Strain of the Dienophile: Highly strained TCO derivatives exhibit significantly faster reaction kinetics.[1]

  • Solvent: The reaction is robust in various aqueous and organic solvents, but the choice of solvent can influence the reaction rate.[1][2] The reaction benefits from a hydrophobic effect, with faster rates observed in aqueous mixtures compared to purely organic solvents.[5]

  • Concentration of Reactants: As a bimolecular reaction, the rate is directly proportional to the concentration of both the tetrazine and the TCO-modified molecule.[1]

Q3: How should I store and handle this compound and TCO-modified molecules?

For optimal stability, both this compound and TCO-modified molecules should be stored in a cool, dark, and dry environment, typically at -20°C.[1][6] It is recommended to protect them from moisture and light.[7] Before use, allow the vials to equilibrate to room temperature to prevent condensation.[8] Stock solutions should be prepared fresh in anhydrous, water-miscible organic solvents like DMSO or DMF.[7][8]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Conjugation Yield Suboptimal Stoichiometry: An incorrect molar ratio of this compound to TCO can lead to an incomplete reaction.[9]Empirically optimize the molar ratio. A common starting point is to use a slight molar excess (1.05 to 1.5-fold) of the tetrazine reagent relative to the TCO-functionalized molecule.[9][10] For dye labeling, a 1.5 to 5-fold molar excess of the tetrazine-dye may be beneficial.[1]
Degraded Reagents: Reagents may have degraded due to improper storage or handling.Ensure that the this compound and TCO-modified molecules have been stored properly at -20°C and have not expired.[1] Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use.[8]
Suboptimal Reaction Conditions: The reaction buffer, pH, temperature, or incubation time may not be optimal.Use a reaction buffer with a pH between 6.0 and 9.0, such as phosphate-buffered saline (PBS).[2][9] The reaction is typically fast at room temperature, often completing within 60 minutes.[9][10] For slower reactions, consider incubating at 37°C or for a longer duration.[7]
High Background or Non-Specific Staining Excess Unreacted Dye: Residual, unreacted this compound can lead to high background.It is crucial to remove any unreacted dye after the labeling reaction. This can be achieved through size-exclusion chromatography (e.g., desalting columns), dialysis, or other appropriate purification methods.[1][9]
Hydrophobic Interactions: The Cy5 dye is relatively hydrophobic and can non-specifically associate with proteins or other biomolecules.[1]Include a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) in your wash buffers to help reduce this non-specific binding.[1]
Long Incubation Times with High Dye Concentration: Prolonged incubation with a high concentration of the fluorescent probe can increase non-specific binding.Reduce the incubation time and/or the concentration of the this compound to minimize non-specific interactions.[1]

Quantitative Data Summary

ParameterValueNotes
Second-Order Rate Constant (k₂) 10³ - 10⁶ M⁻¹s⁻¹The reaction is extremely fast. The exact rate depends on the specific tetrazine and TCO structures and the solvent.[11] For the reaction of 3,6-di-(2-pyridyl)-s-tetrazine with TCO, a rate of ~2000 M⁻¹s⁻¹ has been reported.[11]
Optimal Reaction pH 6.0 - 9.0The reaction is efficient over a broad pH range compatible with biological systems.[9][11]
Reaction Temperature 4°C to 37°CThe reaction proceeds efficiently across a range of temperatures.[11] Room temperature is often sufficient.[9]
Recommended Molar Excess (Tetrazine:TCO) 1.05 - 5-foldA slight excess of tetrazine is generally recommended.[1][9] The optimal ratio should be determined empirically.
Sulfo-Cy5 Excitation Maximum (λex) ~649 nmPost-ligation with TCO.[12][13]
Sulfo-Cy5 Emission Maximum (λem) ~670 nmPost-ligation with TCO.[12][13]

Experimental Protocols

Protocol 1: Labeling of a TCO-Modified Protein with this compound
  • Reagent Preparation:

    • Dissolve the TCO-modified protein in a suitable reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.[1]

    • Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO or DMF) at a concentration of 1-10 mM.[1]

  • Labeling Reaction:

    • Add a 3-5 molar excess of the this compound solution to the TCO-modified protein solution.[1]

    • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[9][11]

  • Purification:

    • Remove the unreacted this compound by running the reaction mixture through a size-exclusion chromatography column (e.g., a desalting column) equilibrated with your desired storage buffer.[1]

    • Collect the fractions containing the labeled protein.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~649 nm (for Sulfo-Cy5). A correction factor may be needed to account for the dye's absorbance at 280 nm.[14]

Protocol 2: Staining of TCO-labeled Cells for Flow Cytometry
  • Cell Preparation:

    • Prepare a single-cell suspension of your TCO-labeled cells in a suitable buffer (e.g., FACS buffer: PBS with 1% BSA).

  • Staining Solution Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1 mM).[11]

    • Dilute the stock solution in FACS buffer to the desired final staining concentration (e.g., 1-10 µM). The optimal concentration should be determined empirically.[11]

  • Staining:

    • Add the this compound staining solution to the cell suspension.

    • Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light.[11]

  • Washing:

    • Wash the cells two to three times with ice-cold FACS buffer to remove any unreacted this compound.[11]

  • Analysis:

    • Resuspend the cells in FACS buffer and analyze them on a flow cytometer using the appropriate laser (e.g., 633 nm or 647 nm) and filter set for Cy5.[11][12]

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_analysis Purification & Analysis prep_tco Prepare TCO-Modified Protein Solution mix Mix TCO-Protein and This compound prep_tco->mix prep_cy5 Prepare this compound Stock Solution prep_cy5->mix incubate Incubate at Room Temperature (30-60 min) mix->incubate purify Purify via Size-Exclusion Chromatography incubate->purify characterize Characterize Degree of Labeling (DOL) purify->characterize

Caption: Experimental workflow for labeling a TCO-modified protein with this compound.

troubleshooting_logic start Low Conjugation Yield? check_stoichiometry Check Stoichiometry (1.05-5x excess Tetrazine) start->check_stoichiometry Yes success Successful Conjugation start->success No check_reagents Verify Reagent Integrity (Storage & Freshness) check_stoichiometry->check_reagents check_conditions Optimize Reaction Conditions (pH, Temp, Time) check_reagents->check_conditions check_conditions->success

Caption: Troubleshooting logic for addressing low conjugation yield in this compound and TCO reactions.

References

Technical Support Center: Purification of Labeled Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for removing unreacted Sulfo-Cy5-tetrazine from your sample after a labeling reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is it crucial to remove unreacted this compound?

Excess, unreacted this compound in your sample can lead to inaccurate quantification of labeling efficiency, high background fluorescence, and potential non-specific binding in downstream applications. This interference can compromise the reliability of your experimental results.

Q2: What are the common methods to remove free this compound?

The most common and effective methods for removing small molecule dyes like this compound from larger biomolecules (e.g., proteins, antibodies, oligonucleotides) are:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their size.[1][2][3]

  • Dialysis/Ultrafiltration: Uses a semi-permeable membrane to separate molecules based on size differences.[4][5][6]

  • Precipitation: Selectively precipitates the labeled biomolecule, leaving the unreacted dye in the supernatant.[7]

Q3: How do I choose the best removal method for my sample?

The choice of method depends on your sample volume, concentration, the molecular weight of your biomolecule, and the required purity. See the workflow diagram and comparison table below for guidance.

Q4: My labeled protein appears to have aggregated after the labeling reaction. What should I do?

Protein aggregation can sometimes occur during labeling. Size exclusion chromatography is an excellent method to not only remove the unreacted dye but also to separate monomeric labeled protein from aggregates.[2][3]

Q5: I used a spin column, but I still see a high background in my fluorescence measurements. What went wrong?

If a single spin column does not sufficiently remove the free dye, especially with a high initial dye concentration, you can try a second pass through a new column.[8] Alternatively, using a larger gravity-flow column (e.g., PD-10) can handle larger amounts of dye and protein.[8]

Q6: Can I use dialysis to remove the free dye? What are the potential issues?

Dialysis is a viable, gentle method. However, it can be time-consuming. Ensure you use a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your biomolecule to prevent sample loss. For example, for an antibody (~150 kDa), a 10 kDa MWCO membrane is suitable.[5] Free dye may not dissolve well in plain water, so using a buffered solution for dialysis is recommended.[4]

Q7: Is precipitation a good method for my sample?

Acetone (B3395972) precipitation is a rapid method but may lead to protein denaturation or loss.[7] It is crucial to ensure your protein of interest is stable under the precipitation conditions. This method is often less gentle than SEC or dialysis.

Comparison of Removal Methods

FeatureSize Exclusion Chromatography (SEC)Dialysis / UltrafiltrationAcetone Precipitation
Principle Separation based on molecular size.[2][3]Diffusion across a semi-permeable membrane based on a concentration gradient.[5]Differential solubility.
Speed Fast (spin columns) to moderate (gravity columns).Slow (can take hours to days).Very fast.
Sample Dilution Can be minimal with spin columns, more significant with gravity columns.[1]Can result in sample dilution, although ultrafiltration can concentrate the sample.[5]Results in a concentrated pellet.
Efficiency High; can remove >98% of free dye.[5]High, but may require multiple buffer changes.Can be effective, but may have lower recovery.
Gentleness Generally very gentle, preserving protein activity.[2]Very gentle.Can cause protein denaturation and loss.[7]
Best For Most sample types, including those prone to aggregation.Temperature-sensitive samples; large volumes.Robust proteins; rapid cleanup.

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (Spin Column Format)

This protocol is suitable for rapid desalting and buffer exchange for small sample volumes.

Materials:

  • Pre-packed spin column (e.g., Sephadex G-25).[9][10]

  • Collection tubes.

  • Phosphate-buffered saline (PBS) or other desired buffer.

  • Microcentrifuge.

Procedure:

  • Column Equilibration:

    • Remove the top and then the bottom cap of the spin column.

    • Place the column in a collection tube.

    • Centrifuge for 2 minutes at 1,000 x g to remove the storage buffer.

    • Place the column in a new collection tube.

    • Add your desired buffer to the top of the resin and allow it to gravity-pack.

    • Repeat the wash and centrifugation step 2-3 times to equilibrate the column.[11]

  • Sample Loading:

    • Discard the equilibration buffer from the collection tube.

    • Slowly apply your sample containing the labeled biomolecule and unreacted this compound to the center of the resin bed.

  • Elution:

    • Place the column in a clean collection tube.

    • Centrifuge for 2-5 minutes at 1,000 x g.

    • The purified, labeled biomolecule will be in the collection tube. The smaller, unreacted dye molecules will be retained in the resin.

Protocol 2: Dialysis

This method is gentle and suitable for larger sample volumes.

Materials:

  • Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO).

  • Dialysis buffer (e.g., PBS).

  • Stir plate and stir bar.

  • Beaker or flask.

Procedure:

  • Prepare Dialysis Membrane:

    • Cut the dialysis tubing to the desired length and hydrate (B1144303) it in the dialysis buffer as per the manufacturer's instructions.

  • Load Sample:

    • Load your sample into the dialysis tubing/cassette and seal it securely, ensuring no leaks.

  • Dialysis:

    • Immerse the sealed dialysis tubing in a beaker containing a large volume of cold dialysis buffer (typically 100-1000 times the sample volume).

    • Place the beaker on a stir plate and stir gently at 4°C.

    • Allow dialysis to proceed for at least 4 hours, or overnight for best results.

  • Buffer Exchange:

    • Change the dialysis buffer at least 2-3 times to ensure complete removal of the unreacted dye.

  • Sample Recovery:

    • Carefully remove the dialysis tubing from the buffer and recover your purified sample.

Protocol 3: Acetone Precipitation

This is a rapid method but should be tested on a small aliquot first to ensure your protein of interest is not irreversibly denatured.

Materials:

  • Ice-cold acetone (-20°C).[7]

  • Microcentrifuge tubes.

  • Refrigerated microcentrifuge.

Procedure:

  • Precipitation:

    • Place your sample in a microcentrifuge tube.

    • Add at least 5 volumes of ice-cold acetone.[7]

    • Vortex briefly and incubate at -20°C for at least 1 hour (overnight is also possible).[7]

  • Pelleting:

    • Centrifuge at high speed (e.g., 13,000 x g) for 10-20 minutes at 4°C.[7]

  • Washing:

    • Carefully decant the supernatant which contains the unreacted dye.

    • Gently wash the protein pellet with a small volume of cold acetone and centrifuge again.

  • Resuspension:

    • Remove the supernatant and allow the pellet to air dry briefly to remove residual acetone.

    • Resuspend the purified protein pellet in a suitable buffer.

Workflow for Method Selection

RemovalMethodSelection start Start: Labeled Sample (Biomolecule + Unreacted Dye) q_sample_volume Sample Volume > 2 mL? start->q_sample_volume q_protein_stability Is the protein robust and not prone to denaturation? q_sample_volume->q_protein_stability No method_dialysis Dialysis / Ultrafiltration q_sample_volume->method_dialysis Yes q_speed Is speed critical? q_protein_stability->q_speed No method_precipitation Acetone Precipitation q_protein_stability->method_precipitation Yes q_aggregation Is aggregation a concern? q_speed->q_aggregation No method_sec_spin Size Exclusion Chromatography (Spin Column) q_speed->method_sec_spin Yes method_sec_gravity Size Exclusion Chromatography (Gravity Column) q_aggregation->method_sec_gravity Yes q_aggregation->method_sec_spin No

Caption: Workflow for selecting a method to remove unreacted dye.

References

Factors affecting the stability of Sulfo-Cy5-tetrazine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and stability of Sulfo-Cy5-tetrazine in solution. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to help you optimize your experiments and ensure reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

A1: Proper storage is critical for maintaining the stability and reactivity of this compound. It is recommended to store the lyophilized powder at -20°C, desiccated, and protected from light.[1] Vials should be allowed to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the compound. While it can be shipped at ambient temperature for short periods (up to 3 weeks), long-term storage should be at -20°C.[1]

Q2: In what solvents can I dissolve this compound?

A2: this compound is designed for good solubility in aqueous buffers due to its sulfo groups.[1][2][3][4] It can also be dissolved in polar organic solvents such as dimethylsulfoxide (DMSO) and dimethylformamide (DMF).[2][5] For aqueous applications, it is best practice to first prepare a concentrated stock solution in anhydrous DMSO or DMF and then dilute it into the aqueous buffer of choice.

Q3: What are the primary factors that affect the stability of this compound in solution?

A3: The stability of this compound is influenced by several factors:

  • pH: The tetrazine ring can be susceptible to degradation in basic aqueous solutions.[6][7] While some cyanine (B1664457) dyes are stable over a broad pH range, it is advisable to maintain a pH between 6.0 and 8.0 for optimal stability and reactivity.[5][8]

  • Light Exposure: Like other cyanine dyes, the Cy5 fluorophore is susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to light.[9][10] This is particularly relevant during fluorescence microscopy or other applications involving intense illumination.

  • Presence of Nucleophiles: The tetrazine ring can be sensitive to strong nucleophiles. For example, high concentrations of thiols (e.g., from dithiothreitol (B142953) (DTT) or glutathione) may lead to degradation over time.[11]

  • Temperature: While the inverse electron-demand Diels-Alder (iEDDA) reaction with TCO is rapid at room temperature, prolonged incubation at elevated temperatures may accelerate the degradation of the tetrazine moiety.[]

Q4: How does the tetrazine moiety affect the fluorescence of the Cy5 dye?

A4: The tetrazine group can act as a fluorescence quencher for the Cy5 dye.[13] This property is advantageous for creating "fluorogenic" probes. The fluorescence of this compound is relatively low, but upon reaction with a trans-cyclooctene (B1233481) (TCO), the quenching is relieved, leading to a significant increase in fluorescence intensity.[13] This allows for real-time monitoring of the ligation reaction.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Fluorescence Signal After Ligation Degradation of this compound: The reagent may have degraded due to improper storage (moisture, light exposure) or harsh buffer conditions (high pH, presence of strong nucleophiles).- Ensure the reagent was stored at -20°C, desiccated, and protected from light. - Prepare fresh solutions in anhydrous DMSO before diluting in aqueous buffer. - Use a reaction buffer with a pH between 6.0 and 8.0. Avoid buffers containing high concentrations of nucleophiles like DTT.
Inefficient TCO Ligation: The TCO-modified molecule may be present at a low concentration, or the reaction time may be insufficient.- Confirm the concentration and integrity of your TCO-modified molecule. - Increase the incubation time or the concentration of the reactants. The reaction is typically fast, but kinetics can vary.[8]
Photobleaching: The sample was exposed to excessive light during imaging.- Minimize light exposure by using neutral density filters, reducing laser power, or decreasing exposure time. - Consider using an anti-fade mounting medium if applicable. - For live-cell imaging, consider adding photostabilizing agents like Trolox or cyclooctatetraene (B1213319) (COT) to the media.[10]
High Background Fluorescence Non-specific Binding: The sulfonated dye helps reduce non-specific binding, but it can still occur, especially with hydrophobic proteins or membranes.- Include a blocking agent (e.g., BSA) in your buffer. - Add a surfactant like Tween-20 (0.05-0.1%) to your washing buffers.
Unreacted Probe: Insufficient washing steps after the labeling reaction.- Increase the number and duration of washing steps to thoroughly remove any unbound this compound.
Reaction Fails to Proceed (Monitored by Absorbance) Degraded Reagents: Either the this compound or the TCO-modified molecule has degraded.- Test the reactivity of each component separately. For example, react the this compound with a fresh, known-good TCO compound. - The reaction can be monitored by the disappearance of the tetrazine's characteristic absorbance peak around 520-540 nm.[8]
Incorrect Buffer Composition: The buffer may contain competing reagents or be at an incorrect pH.- Ensure the buffer is free from primary amines (like Tris or glycine) if using an NHS-ester activated TCO in a preceding step.[14] - Verify the pH of the reaction buffer is within the optimal range (6.0-8.0).

Data Presentation

Table 1: Recommended Storage and Handling of this compound
ParameterRecommendationRationale
Storage Temperature -20°C (long-term)Minimizes thermal degradation.[1][2]
Form Lyophilized powderIncreases long-term stability compared to solutions.
Atmosphere DesiccatedPrevents hydrolysis of the molecule.[1]
Light Conditions In the darkPrevents photobleaching of the Cy5 fluorophore.[1]
Stock Solution Solvent Anhydrous DMSO or DMFEnsures the reagent is fully dissolved and free of water before dilution in aqueous buffers.
Stock Solution Storage -20°C, desiccated, in small aliquotsAvoids repeated freeze-thaw cycles which can introduce moisture and lead to degradation.
Table 2: Representative Stability of Various Tetrazine Derivatives in Aqueous Buffer

Note: This table presents data for different tetrazine derivatives to illustrate the variability in stability. The stability of this compound should be experimentally determined for your specific application and conditions.

Tetrazine DerivativeBuffer ConditionsIncubation TimeRemaining Tetrazine (%)Reference
Dipyridyl-s-tetrazine1:9 DMSO/PBS (pH 7.4), 37°C12 hours~15-40%[7]
Phenyl-tetrazine1:9 DMSO/PBS (pH 7.4), 37°C12 hours>75%[7]
Dimethyl-tetrazinePBS14 hours~50%[15]
Dipyridyl-tetrazinePBS9.6 hours (half-life)50%[15]
Triazolyl-tetrazineDMEM + 10% FBS, 37°C24 hours~75%[16]

Experimental Protocols

Protocol: Assessing the Stability of this compound in Solution

This protocol provides a method to evaluate the stability of this compound under specific experimental conditions (e.g., different buffers, pH values, or in the presence of other molecules) by monitoring its absorbance over time.

Materials:

  • This compound

  • Anhydrous DMSO

  • Buffers of interest (e.g., PBS at pH 6.0, 7.4, and 8.5)

  • UV-Vis Spectrophotometer

  • Microcuvettes or 96-well UV-transparent plates

  • Incubator or water bath set to the desired temperature (e.g., 37°C)

Procedure:

  • Prepare a Stock Solution:

    • Allow the vial of lyophilized this compound to warm to room temperature.

    • Prepare a 10 mM stock solution by dissolving the powder in anhydrous DMSO. Mix thoroughly by vortexing.

  • Prepare Working Solutions:

    • For each condition to be tested, dilute the 10 mM stock solution to a final concentration of 50 µM in the respective buffer. Prepare a sufficient volume for all time points.

    • Example: To prepare 200 µL of 50 µM solution, add 1 µL of 10 mM stock to 199 µL of the test buffer.

  • Initial Absorbance Measurement (T=0):

    • Immediately after preparing the working solutions, measure the full absorbance spectrum (e.g., 300-700 nm) for each sample.

    • Record the absorbance value at the tetrazine's characteristic peak (around 520-540 nm). This will serve as your baseline (A₀).

  • Incubation:

    • Incubate the remaining working solutions under the desired conditions (e.g., 37°C, protected from light).

  • Time-Point Measurements:

    • At regular intervals (e.g., 1, 2, 4, 8, 12, and 24 hours), take an aliquot of each solution and measure its absorbance spectrum as in step 3.

    • Record the absorbance at the tetrazine peak for each time point (Aₜ).

  • Data Analysis:

    • For each condition, calculate the percentage of remaining this compound at each time point using the formula: % Remaining = (Aₜ / A₀) * 100

    • Plot the % Remaining versus time for each condition to visualize the stability profile.

    • The half-life (t₁/₂) can be determined as the time it takes for the absorbance to decrease to 50% of its initial value.

Visualizations

experimental_workflow Experimental Workflow for this compound Ligation cluster_prep Preparation cluster_reaction Ligation Reaction cluster_analysis Analysis reagent_prep Prepare this compound (Stock in DMSO, dilute in buffer) mix Mix this compound and TCO-biomolecule reagent_prep->mix Step 1a tco_prep Prepare TCO-modified biomolecule in buffer tco_prep->mix Step 1b incubate Incubate at RT (e.g., 30-60 min) mix->incubate Step 2 wash Wash to remove unreacted probe incubate->wash Step 3 image Fluorescence Imaging (Ex: ~646 nm, Em: ~662 nm) wash->image Step 4 degradation_pathway Potential Degradation Pathways for this compound cluster_hydrolysis Hydrolytic Degradation cluster_photobleaching Photochemical Degradation cluster_nucleophilic Nucleophilic Attack start This compound (Stable) hydrolysis Reaction with H₂O or OH⁻ (especially at high pH) start->hydrolysis pH > 8.0 light High-intensity light (Ex: ~646 nm) start->light Light Exposure nucleophile Nucleophiles (e.g., R-SH) start->nucleophile e.g., high [DTT] hydrolyzed_prod Hydrolyzed, non-reactive tetrazine species hydrolysis->hydrolyzed_prod bleached_prod Bleached Cy5 (Non-fluorescent) light->bleached_prod nucleophile_prod Tetrazine adduct (Loss of reactivity) nucleophile->nucleophile_prod

References

Solving solubility issues with Sulfo-Cy5-tetrazine conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on resolving solubility issues and other common challenges encountered when working with Sulfo-Cy5-tetrazine conjugates. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your experiments for successful outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a water-soluble, far-red fluorescent dye functionalized with a tetrazine group.[1][2] The presence of sulfonate (sulfo) groups enhances its hydrophilicity, making it suitable for bioconjugation in aqueous environments.[3][4] Its primary application is in the labeling of molecules containing a trans-cyclooctene (B1233481) (TCO) group through a bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][5] This reaction is exceptionally fast and specific, making it ideal for labeling proteins, antibodies, and other biomolecules in complex biological samples.[5][6]

Q2: I am observing precipitation or cloudiness in my this compound solution. What is the likely cause?

Precipitation or cloudiness is often due to the formation of aggregates. While this compound is designed for water solubility, aggregation can occur under certain conditions, particularly at high concentrations.[7] Cyanine dyes, in general, have a tendency to self-associate through hydrophobic and van der Waals interactions, leading to reduced solubility and potential fluorescence quenching.[7][8]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

For preparing a concentrated stock solution, it is best practice to use a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[9][10][11] Although the sulfo- groups improve water solubility, dissolving the compound first in a small amount of organic solvent ensures it is fully monomeric before dilution into your aqueous reaction buffer.[9]

Q4: How should I store my this compound stock solution?

Stock solutions should be stored at -20°C, protected from light.[3][12] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and lead to degradation of the compound.[9] When stored correctly, stock solutions in anhydrous DMSO can be stable for several months.

Q5: Will the pH of my buffer affect the solubility and performance of this compound?

The fluorescence of Sulfo-Cy5 dyes is generally stable across a broad pH range, typically from pH 4 to 10.[6] However, the stability and reactivity of the tetrazine moiety can be influenced by pH. For most bioconjugation reactions involving TCO, a buffer with a pH between 7.0 and 8.5 is recommended.[13] It is crucial to avoid buffers containing primary amines (e.g., Tris) if you are working with an NHS-ester activated form of the dye, as these will compete with the intended reaction.[13][14]

Troubleshooting Guide

This guide addresses common issues related to the solubility of this compound conjugates.

IssuePotential CauseRecommended Solution
Precipitate forms immediately upon adding the dye to an aqueous buffer. High Concentration: The final concentration of the dye in the aqueous buffer may be too high, leading to aggregation.- Prepare a more dilute working solution.- Add the dye stock solution to the buffer slowly while vortexing.
Poor Mixing: Inadequate mixing can create localized high concentrations of the dye, causing it to precipitate.- Vortex the buffer solution while adding the dye stock.- Briefly sonicate the final solution to aid dissolution.
The solution is initially clear but becomes cloudy over time. Time-Dependent Aggregation: At certain concentrations, aggregation can be a slower process.- Use the dye solution immediately after preparation.- If storage is necessary, store on ice and use within a few hours.
Buffer Incompatibility: Certain salts or additives in the buffer may promote aggregation.- Test the solubility in different buffer systems (e.g., PBS, HEPES).- Consider adding a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01-0.05%) to the buffer.
Low or no fluorescence signal in the final conjugate. Aggregation-Induced Quenching: Aggregation of the dye can lead to self-quenching of the fluorescence.- Follow the steps to prevent precipitation.- Purify the conjugate immediately after the reaction to remove any aggregated dye.
Degradation of the Dye: Improper storage or handling can lead to the degradation of the fluorophore.- Ensure the dye is stored at -20°C, protected from light and moisture.- Use fresh, high-quality solvents to prepare stock solutions.
Inconsistent results between experiments. Variability in Stock Solution: Repeated freeze-thaw cycles or moisture contamination can affect the concentration and quality of the stock solution.- Aliquot the stock solution into single-use vials.- Use anhydrous solvents for stock solution preparation.

Data Presentation

Table 1: Solubility and Handling of this compound

ParameterRecommendationNotes
Primary Stock Solvent Anhydrous DMSO or DMFEnsures complete initial dissolution.[10][11]
Stock Solution Concentration 1-10 mMHigher concentrations may be possible but increase the risk of precipitation upon dilution.[9]
Working Buffer Phosphate-Buffered Saline (PBS), HEPESpH 7.0 - 8.5 is generally optimal for TCO ligation.[13]
Final Co-solvent Concentration <1% (v/v) in the final reaction mixtureMinimize the amount of organic solvent to avoid affecting the stability of biomolecules.
Storage (Solid) -20°C, desiccated, protected from lightStable for up to 24 months under these conditions.[1][3]
Storage (Stock Solution) -20°C in single-use aliquotsAvoid repeated freeze-thaw cycles.[9][12]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve a stock concentration of 1-10 mM.

  • Vortex the vial for at least 1 minute until the solid is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.

  • Centrifuge the vial briefly to collect the solution at the bottom.

  • Divide the stock solution into single-use aliquots in low-protein-binding tubes.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Preparation of an Aqueous Working Solution

  • Determine the final desired concentration of this compound in your reaction.

  • While vigorously vortexing your aqueous reaction buffer (e.g., PBS, pH 7.4), slowly add the required volume of the this compound stock solution.

  • Continue to vortex for another 30 seconds to ensure thorough mixing.

  • Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, it may be necessary to prepare a more dilute working solution.

  • Use the freshly prepared working solution immediately for your bioconjugation experiment.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation solid This compound (Solid) vortex1 Vortex/Sonicate solid->vortex1 1. Add dmso Anhydrous DMSO/DMF dmso->vortex1 2. Add stock 1-10 mM Stock Solution vortex1->stock 3. Dissolve aliquot Aliquot & Store at -20°C stock->aliquot 4. Prepare for Storage vortex2 Vortex Vigorously aliquot->vortex2 5. Add Dropwise buffer Aqueous Buffer (e.g., PBS) buffer->vortex2 6. While Vortexing working Final Working Solution vortex2->working 7. Mix Thoroughly use Use Immediately working->use 8. Proceed with Experiment troubleshooting_workflow start Start: Solution appears cloudy/precipitated check_conc Is the concentration too high? start->check_conc dilute Dilute the solution check_conc->dilute Yes check_mixing Was mixing adequate? check_conc->check_mixing No success Solution is clear dilute->success remix Re-prepare: Add stock to vortexing buffer check_mixing->remix No check_buffer Is the buffer compatible? check_mixing->check_buffer Yes remix->success change_buffer Try a different buffer (e.g., HEPES) check_buffer->change_buffer No add_surfactant Add 0.01-0.05% Tween-20 check_buffer->add_surfactant Consider change_buffer->success fail Issue persists: Contact technical support change_buffer->fail add_surfactant->success add_surfactant->fail

References

Minimizing non-specific binding of Sulfo-Cy5-tetrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of Sulfo-Cy5-tetrazine in their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during labeling experiments with this compound.

Issue Potential Cause Recommended Solution
High Background Fluorescence Non-specific binding of this compound: The probe may be electrostatically or hydrophobically interacting with non-target molecules or surfaces.[1][2]Optimize Blocking Step: • Use a blocking buffer containing proteins like Bovine Serum Albumin (BSA) or non-fat dry milk.[3][4] • Consider commercially available blocking buffers optimized for fluorescence applications.[2][5][6] Add Detergents: • Include a non-ionic detergent like Tween 20 in your wash buffers (typically at 0.05% - 0.1%) to reduce hydrophobic interactions.[1][7] Adjust Buffer Composition: • Increase the salt concentration of your buffers to minimize electrostatic interactions.[2]
Inadequate Washing: Insufficient removal of unbound probe.[8]Increase Wash Steps: • Increase the number and duration of wash steps after incubation with this compound.[8][9] • Use a larger volume of wash buffer.
Autofluorescence: Endogenous fluorescence from cells or tissues.[10]Use Spectral Unmixing: If your imaging system allows, use spectral unmixing to separate the Cy5 signal from the autofluorescence. Use a Quenching Agent: Consider using a background quenching agent if autofluorescence is a significant issue.[5]
Weak or No Specific Signal Inefficient Reaction: The inverse electron demand Diels-Alder (iEDDA) reaction between this compound and the TCO-modified molecule is not optimal.[11]Optimize Reaction Conditions: • Ensure the pH of the reaction buffer is within the optimal range for the tetrazine-TCO ligation (typically pH 4-10).[12] • Optimize the concentration of the this compound probe; start with a titration to find the optimal concentration.[13] • Increase the incubation time to allow for complete reaction.[13]
Low Abundance of Target: The TCO-modified target molecule is not present in sufficient quantities.Verify Target Expression: Confirm the expression and accessibility of your TCO-modified target molecule.
Photobleaching: The Cy5 fluorophore has been damaged by excessive exposure to excitation light.[14]Minimize Light Exposure: • Reduce the intensity and duration of light exposure during imaging.[15] • Use an anti-fade mounting medium for fixed samples.[15]
Patchy or Uneven Staining Probe Aggregation: this compound may form aggregates, leading to punctate staining.Filter the Staining Solution: Spin down and filter the this compound solution before use. Optimize Buffer Conditions: Ensure the probe is fully solubilized in the working buffer. The sulfo- groups on the molecule are designed to increase water solubility.[16][17]
Incomplete Permeabilization (for intracellular targets): The probe is not able to efficiently access intracellular targets.[8]Optimize Permeabilization: Adjust the concentration and incubation time of your permeabilization agent.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to use for cell staining?

A1: The optimal concentration should be determined empirically for your specific application. For flow cytometry, a starting range of 1-10 µM is often recommended.[13] For live-cell imaging, a lower concentration of 1-5 µM is a good starting point.[13] It is crucial to perform a titration experiment to find the concentration that provides the best signal-to-noise ratio.

Q2: What type of blocking buffer should I use?

A2: The choice of blocking buffer can significantly impact your results.[18]

  • Protein-based blockers: 1-5% Bovine Serum Albumin (BSA) or non-fat dry milk in a buffered saline solution (like PBS or TBS) are common choices.[3][4]

  • Commercial blockers: Several commercially available blocking buffers are specifically formulated for fluorescent applications and may offer superior performance by reducing background and stabilizing the fluorescent signal.[6][19][20]

Q3: Can I add Tween 20 to my blocking buffer?

A3: Yes, adding a non-ionic detergent like Tween 20 (typically at a concentration of 0.05% to 0.1%) to your blocking and wash buffers can help reduce non-specific binding due to hydrophobic interactions.[1][7]

Q4: What is the ideal pH for the this compound reaction?

A4: The inverse electron demand Diels-Alder (iEDDA) reaction between tetrazine and TCO is generally tolerant of a wide pH range, typically from pH 4 to 10.[12] However, it is important to ensure that the buffer is compatible with your biological sample.

Q5: How can I reduce autofluorescence in my samples?

A5: Autofluorescence can be a significant source of background noise.[10] Strategies to mitigate this include using a far-red dye like Cy5, which has emission wavelengths outside the typical range of most endogenous fluorophores.[13] If autofluorescence is still an issue, you can try using a commercial autofluorescence quenching kit or employing spectral imaging and linear unmixing to computationally separate the specific signal from the background.

Quantitative Data Summary

The following tables provide recommended concentration ranges for common reagents used to minimize non-specific binding. The optimal concentration for your specific experiment should be determined empirically.

Table 1: Recommended Concentrations of Common Blocking Agents

Blocking Agent Typical Concentration Range Notes
Bovine Serum Albumin (BSA)1 - 5% (w/v)A common and effective protein-based blocking agent.[3][4]
Non-fat Dry Milk3 - 5% (w/v)A cost-effective alternative to BSA, but may not be suitable for all applications, especially those involving phospho-specific antibodies.[4]
Normal Serum (from the same species as the secondary antibody)5 - 10% (v/v)Can be very effective at blocking non-specific binding of secondary antibodies.
Commercial Blocking BuffersVaries by manufacturerOften contain proprietary formulations that can provide superior blocking and signal stability.[6][19][20]

Table 2: Recommended Concentrations of Additives in Wash Buffers

Additive Typical Concentration Range Purpose
Tween 200.05 - 0.1% (v/v)Reduces non-specific binding due to hydrophobic interactions.[1][7]
NaCl150 - 500 mMIncreasing ionic strength can reduce non-specific electrostatic interactions.[2]

Experimental Protocols

Protocol 1: General Staining of TCO-Modified Cells for Fluorescence Microscopy

  • Cell Preparation: Culture and prepare your TCO-modified cells on a suitable imaging surface (e.g., glass-bottom dishes or coverslips).

  • Fixation (Optional): If not performing live-cell imaging, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization (for intracellular targets): If targeting an intracellular molecule, permeabilize the cells with a detergent such as 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.

  • Blocking:

    • Prepare a blocking buffer (e.g., 3% BSA in PBS with 0.05% Tween 20).

    • Incubate the cells in the blocking buffer for 1 hour at room temperature.

  • This compound Staining:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1 mM).

    • Dilute the stock solution to the desired final concentration (e.g., 1-5 µM) in blocking buffer.

    • Incubate the cells with the this compound solution for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells three times with wash buffer (e.g., PBS with 0.05% Tween 20) for 5 minutes each.

  • Mounting and Imaging:

    • Mount the coverslips with an anti-fade mounting medium.

    • Image the cells using appropriate laser lines and filters for Cy5 (Excitation max ~649 nm, Emission max ~670 nm).[12]

Visualizations

experimental_workflow Experimental Workflow for this compound Staining cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_analysis Analysis prep Prepare TCO-Modified Cells fix Fixation (Optional) prep->fix perm Permeabilization (Optional) fix->perm block Blocking Step perm->block stain Incubate with this compound block->stain wash Washing Steps stain->wash mount Mount Sample wash->mount image Fluorescence Imaging mount->image

Caption: A general workflow for staining TCO-modified cells with this compound.

troubleshooting_logic Troubleshooting High Background cluster_causes Potential Causes cluster_solutions Solutions start High Background Observed cause1 Non-specific Binding start->cause1 cause2 Inadequate Washing start->cause2 cause3 Autofluorescence start->cause3 sol1a Optimize Blocking Buffer cause1->sol1a sol1b Add Detergent cause1->sol1b sol1c Adjust Salt Concentration cause1->sol1c sol2 Increase Wash Duration/Frequency cause2->sol2 sol3 Use Spectral Unmixing / Quenching cause3->sol3

References

Technical Support Center: Sulfo-Cy5-Tetrazine Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of pH on Sulfo-Cy5-tetrazine reaction kinetics. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the this compound reaction with a trans-cyclooctene (B1233481) (TCO)-modified molecule?

A1: The inverse electron demand Diels-Alder (iEDDA) reaction between this compound and TCO is largely pH-insensitive within a range of pH 4 to 10.[1] One study found no significant change in the second-order rate constant when comparing the reaction at pH 7.4 and pH 5.0.[2] Therefore, for the ligation step itself, a physiological pH of 7.2-7.4 is commonly used and is generally optimal.[3]

Q2: Does pH affect the stability of this compound?

A2: this compound is generally stable in aqueous buffers.[4][5][6] However, it is advisable to avoid strongly acidic or basic conditions, as some tetrazine derivatives can be prone to hydrolysis over time in aqueous buffers.[7] For long-term storage, it is best to keep the reagent desiccated at -20°C.[4]

Q3: I am using a this compound NHS ester to label my protein. What is the recommended pH for this initial labeling step?

A3: The reaction of an N-hydroxysuccinimide (NHS) ester with a primary amine (e.g., on a protein) is pH-dependent. A pH range of 8.0 to 9.0 is often recommended for this step.[8][9] This is because a higher pH ensures that the primary amine groups on the protein are deprotonated and thus more nucleophilic and reactive towards the NHS ester. Buffers such as phosphate-buffered saline (PBS) adjusted to the appropriate pH, or sodium bicarbonate buffer are suitable.[10][11]

Q4: Are there any buffers I should avoid during the labeling and ligation steps?

A4: Yes. When labeling a molecule using a this compound NHS ester, you must avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218).[8][12] These buffers will compete with your target molecule for reaction with the NHS ester, leading to low labeling efficiency. For the subsequent ligation reaction with a TCO-modified molecule, these buffers are generally acceptable, although PBS at pH 7.2-7.4 is most commonly used.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no fluorescence signal after ligation Inefficient initial labeling of the biomolecule with this compound NHS ester. - Check the pH of the labeling reaction: Ensure the pH is between 8.0 and 9.0 to facilitate the reaction with primary amines.[8][9]- Avoid amine-containing buffers: Do not use Tris or glycine buffers during the NHS ester labeling step.[8][12]- Hydrolysis of the NHS ester: Allow the vial to warm to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[12]
Degradation of this compound. - Proper storage: Store the reagent at -20°C and protect it from light and moisture.[4]- Avoid extreme pH: Do not expose the reagent to strong acids or bases.
Problem with the TCO-modified molecule. - Confirm TCO modification: Ensure that your biomolecule has been successfully modified with TCO.- TCO instability: Some TCO derivatives can be unstable under certain conditions. Check the stability of your specific TCO reagent.
High background fluorescence Non-specific binding of the this compound. - Purification: Ensure adequate purification after the ligation step to remove any unreacted this compound.- Blocking: If working with cells or tissues, use appropriate blocking agents to minimize non-specific binding.
Inconsistent reaction rates Variability in buffer preparation. - Consistent pH: Use a calibrated pH meter to ensure the pH of your reaction buffer is consistent between experiments.- Fresh buffer: Prepare fresh buffers for your experiments.

Data Summary

While the this compound ligation reaction rate is not significantly impacted by pH in the 4-10 range, the preceding NHS ester labeling step is pH-dependent. The following table summarizes the key pH recommendations.

Reaction Step Parameter Recommended pH Range Notes
Labeling with this compound NHS Ester Reaction pH8.0 - 9.0Optimizes the reaction between the NHS ester and primary amines.[8][9]
Buffer TypeAmine-free buffers (e.g., PBS, Sodium Bicarbonate)Buffers containing primary amines (e.g., Tris, Glycine) will compete with the labeling reaction.[8][12]
This compound and TCO Ligation Reaction pH4.0 - 10.0The reaction is largely pH-insensitive within this range.[1] A pH of 7.2-7.4 is commonly used.[3]
StabilityStable in the recommended pH rangeAvoid prolonged exposure to strong acids or bases.

Experimental Protocols

Protocol 1: Labeling of a Protein with this compound NHS Ester
  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., 1X PBS) at a concentration of 2-10 mg/mL.

    • Adjust the pH of the protein solution to 8.5 ± 0.5 using 1 M sodium bicarbonate.[8]

  • This compound NHS Ester Stock Solution Preparation:

    • Allow the vial of this compound NHS ester to equilibrate to room temperature.

    • Prepare a 10 mM stock solution by dissolving the dry reagent in anhydrous DMSO. This solution should be prepared fresh.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound NHS ester stock solution to the protein solution.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Remove the unreacted dye and byproducts by size exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis against an appropriate buffer (e.g., 1X PBS, pH 7.4).

Protocol 2: Ligation of a this compound Labeled Protein with a TCO-Modified Molecule
  • Reactant Preparation:

    • Prepare the this compound labeled protein in 1X PBS, pH 7.4.

    • Prepare the TCO-modified molecule in 1X PBS, pH 7.4.

  • Ligation Reaction:

    • Mix the this compound labeled protein and the TCO-modified molecule in a 1:1 to 1:1.5 molar ratio.

    • Incubate the reaction at room temperature for 30-60 minutes. The reaction progress can be monitored by the disappearance of the characteristic pink color of the tetrazine.

  • Analysis:

    • The resulting conjugate can be analyzed by methods such as SDS-PAGE, mass spectrometry, or fluorescence imaging.

Visualizations

experimental_workflow cluster_labeling Step 1: Protein Labeling cluster_ligation Step 2: Ligation Reaction protein Protein in Amine-Free Buffer ph_adjust Adjust pH to 8.0-9.0 protein->ph_adjust 1. Prepare add_tetrazine Add this compound NHS Ester ph_adjust->add_tetrazine 2. React incubate_labeling Incubate 1 hr at Room Temp add_tetrazine->incubate_labeling purify_labeling Purify (e.g., SEC) incubate_labeling->purify_labeling 3. Purify labeled_protein This compound Labeled Protein purify_labeling->labeled_protein mix_reactants Mix Labeled Protein and TCO Molecule labeled_protein->mix_reactants tco_molecule TCO-Modified Molecule tco_molecule->mix_reactants 1. Prepare incubate_ligation Incubate 30-60 min at Room Temp mix_reactants->incubate_ligation 2. React final_conjugate Final Sulfo-Cy5 Conjugate incubate_ligation->final_conjugate

Caption: Workflow for protein labeling and ligation.

troubleshooting_logic start Low/No Signal? check_labeling Was initial labeling efficient? start->check_labeling Yes ok Investigate other factors start->ok No check_ph Labeling pH 8.0-9.0? check_labeling->check_ph Check check_buffer Amine-free buffer used? check_ph->check_buffer Yes solution_ph Adjust pH and repeat labeling check_ph->solution_ph No check_reagent Reagent handled properly? check_buffer->check_reagent Yes solution_buffer Use appropriate buffer and repeat check_buffer->solution_buffer No check_ligation Ligation successful? check_reagent->check_ligation Yes solution_reagent Use fresh reagent check_reagent->solution_reagent No check_tco TCO molecule confirmed? check_ligation->check_tco solution_tco Verify TCO modification check_tco->solution_tco No check_tco->ok Yes

Caption: Troubleshooting logic for low signal issues.

References

How to calculate the degree of labeling for Sulfo-Cy5-tetrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to calculating the degree of labeling (DOL) for Sulfo-Cy5-tetrazine.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the Degree of Labeling (DOL) and why is it important?

The Degree of Labeling (DOL), also known as the Dye-to-Protein ratio, represents the average number of dye molecules covalently attached to a single protein or antibody molecule.[1][2] It is a critical parameter for ensuring the quality and consistency of fluorescently labeled conjugates. An optimal DOL is crucial for maximizing fluorescence signal while avoiding issues like self-quenching (reduced fluorescence due to high dye proximity) and potential loss of protein function.[3][4]

Q2: How is the DOL for this compound calculated?

The DOL is calculated using spectrophotometric measurements of absorbance at 280 nm (for the protein) and at the maximum absorbance of this compound (~649 nm). The calculation must account for the dye's absorbance at 280 nm.[2][5]

The general formulas are as follows:

  • Corrected Protein Concentration (M):

    • Protein Conc. (M) = [A₂₈₀ - (Aₘₐₓ × CF₂₈₀)] / ε_protein

  • Dye Concentration (M):

    • Dye Conc. (M) = Aₘₐₓ / ε_dye

  • Degree of Labeling (DOL):

    • DOL = Dye Conc. (M) / Protein Conc. (M)

Q3: What do I do if my absorbance readings are too high?

If the absorbance reading at either 280 nm or the dye's maximum absorbance is above 2.0, you should dilute your sample with an appropriate buffer (e.g., PBS) and re-measure.[5] Remember to account for this dilution factor in your final calculations.

Q4: My calculated DOL is too low (e.g., < 2 for an antibody). What went wrong?

  • Inefficient Labeling Reaction: The molar ratio of dye to protein in the labeling reaction may have been too low. Consider increasing the molar excess of this compound in your next experiment.

  • Suboptimal Reaction Conditions: The pH of the reaction buffer is critical. For reactions involving tetrazines with trans-cyclooctene (B1233481) (TCO)-modified proteins, ensure the buffer conditions are optimal for the click chemistry reaction. While many tetrazine ligations are fast, factors like temperature and reaction time can still play a role.

  • Protein Concentration: Inaccurate determination of the initial protein concentration can lead to incorrect molar ratios in the labeling reaction.

  • Hydrolysis of the Dye: If the this compound stock solution is old or has been improperly stored, it may have hydrolyzed, reducing its reactivity.

Q5: My calculated DOL is too high (e.g., > 10 for an antibody). How can I fix this?

  • Excessive Dye in Labeling Reaction: A high molar excess of the dye during conjugation will result in a higher DOL.[4] Reduce the dye-to-protein ratio in your next labeling experiment.

  • Incomplete Removal of Unconjugated Dye: It is crucial to completely remove all non-covalently bound dye after the labeling reaction.[3][5][6] Use size-exclusion chromatography, dialysis, or spin columns for efficient purification.[3][5][6]

  • Precipitation of Labeled Protein: Over-labeling can sometimes lead to protein aggregation and precipitation, which can skew absorbance readings. Visually inspect your sample for any precipitate.

Quantitative Data Summary

ParameterValueReference
This compound
Molecular Weight~920.1 g/mol [1]
Molar Extinction Coefficient (ε_dye)250,000 M⁻¹cm⁻¹[1]
Maximum Absorbance (λₘₐₓ)~649 nm[1]
Maximum Emission~670 nm[1]
Correction Factor (CF₂₈₀)¹~0.04[7]
Typical Antibody (IgG)
Molar Extinction Coefficient (ε_protein)~210,000 M⁻¹cm⁻¹
Molecular Weight~150,000 g/mol

¹The Correction Factor (CF₂₈₀) is the ratio of the dye's absorbance at 280 nm to its absorbance at its λₘₐₓ. This value can vary slightly between batches and should be determined experimentally if high accuracy is required.

Experimental Protocol: Determining the DOL of a this compound Labeled Antibody

This protocol assumes the antibody has been modified with a trans-cyclooctene (TCO) group to react with the tetrazine moiety of the dye.

1. Purification of the Labeled Antibody:

  • Following the conjugation reaction, it is imperative to remove all unconjugated this compound.

  • Use a suitable method such as a desalting column (e.g., Sephadex G-25), spin filtration, or extensive dialysis against an appropriate buffer (e.g., PBS, pH 7.4).[3][5][6]

2. Spectrophotometric Measurement:

  • Turn on the spectrophotometer and allow the lamps to warm up.

  • Set the wavelength to 280 nm and zero the instrument using the purification buffer as a blank.

  • Measure the absorbance of your purified labeled antibody solution (A₂₈₀).

  • Set the wavelength to the absorbance maximum of this compound (~649 nm) and zero the instrument with the same blank.

  • Measure the absorbance of your purified labeled antibody solution at this wavelength (Aₘₐₓ).

  • Note: If any absorbance reading is above 2.0, dilute the sample with a known volume of buffer and re-measure. Be sure to include the dilution factor in your calculations.[5]

3. Calculation of the Degree of Labeling:

  • Step 1: Calculate the molar concentration of the antibody.

    • Use the following formula, inserting your measured absorbance values and the known molar extinction coefficients for your antibody and the dye, along with the dye's correction factor.

    • Antibody Conc. (M) = [A₂₈₀ - (A₆₄₉ × 0.04)] / 210,000 M⁻¹cm⁻¹

  • Step 2: Calculate the molar concentration of the dye.

    • This compound Conc. (M) = A₆₄₉ / 250,000 M⁻¹cm⁻¹

  • Step 3: Calculate the DOL.

    • DOL = [this compound Conc. (M)] / [Antibody Conc. (M)]

Workflow for DOL Determination

DOL_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation start Start with TCO-modified Antibody conjugation Conjugation Reaction start->conjugation dye This compound dye->conjugation purification Purification (e.g., Size Exclusion) conjugation->purification spectro Spectrophotometer Measurement purification->spectro abs280 Measure Absorbance at 280 nm (A₂₈₀) spectro->abs280 abs_max Measure Absorbance at ~649 nm (Aₘₐₓ) spectro->abs_max calc_prot Calculate Corrected Protein Concentration abs280->calc_prot abs_max->calc_prot calc_dye Calculate Dye Concentration abs_max->calc_dye calc_dol Calculate DOL calc_prot->calc_dol calc_dye->calc_dol result Final DOL Value calc_dol->result

Caption: Workflow for determining the Degree of Labeling (DOL).

References

Technical Support Center: Preventing Photobleaching of Sulfo-Cy5 in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of photobleaching when using Sulfo-Cy5 in microscopy applications.

Frequently Asked Questions (FAQs)

Q1: What is Sulfo-Cy5 and what are its spectral properties?

Sulfo-Cy5 is a water-soluble, far-red fluorescent dye commonly used for labeling biomolecules such as proteins and nucleic acids. Its sulfonate groups enhance its water solubility, making it ideal for biological imaging in aqueous environments. Key spectral properties are summarized below.

Q2: What is photobleaching and why is it a problem for Sulfo-Cy5?

Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to lose its ability to fluoresce. This process is primarily initiated by the interaction of the excited fluorophore with molecular oxygen, which generates reactive oxygen species (ROS) that can chemically damage the dye molecule. For Sulfo-Cy5, this results in a progressive loss of signal during an imaging experiment, which can compromise the quality and quantitative accuracy of the data, especially in time-lapse or high-intensity imaging modalities like TIRF microscopy.

Q3: What are the primary factors that contribute to the photobleaching of Sulfo-Cy5?

Several factors can accelerate the photobleaching of Sulfo-Cy5:

  • High Excitation Light Intensity: More intense and prolonged exposure to excitation light increases the rate of fluorophore excitation and subsequent photodamage.

  • Presence of Molecular Oxygen: Oxygen is a key mediator of photobleaching through the formation of damaging reactive oxygen species (ROS).

  • Local Chemical Environment: The pH and presence of certain chemicals in the imaging buffer can influence the photostability of Sulfo-Cy5.

  • Microscopy Technique: High-intensity techniques like Total Internal Reflection Fluorescence (TIRF) microscopy can lead to more rapid photobleaching compared to standard confocal microscopy.

Q4: Can Sulfo-Cy5 convert to other fluorescent species during imaging?

Yes, under certain conditions, particularly with intense laser illumination, Cy5 and its derivatives can undergo photoconversion to a bluer-shifted species, identified as Cy3.[1][2][3][4] This phenomenon is mediated by singlet oxygen and involves the cleavage and reconstitution of the polymethine chain of the cyanine (B1664457) dye.[1][3] This can be a source of artifacts in multicolor imaging experiments, where an unexpected signal may appear in the Cy3 channel.

Troubleshooting Guide: Rapid Signal Loss of Sulfo-Cy5

This guide addresses the common problem of rapid fluorescence signal loss during imaging experiments with Sulfo-Cy5.

Problem Possible Cause Solution
Rapid and uniform signal loss across the entire field of view. High laser power or long exposure times.Reduce the laser power to the lowest level that provides an adequate signal-to-noise ratio. Decrease the camera exposure time.
Presence of excessive oxygen in the imaging medium.Use a commercial or homemade antifade mounting medium containing an oxygen scavenging system. For live-cell imaging, consider specialized live-cell antifade reagents.
Suboptimal imaging buffer pH.Ensure the pH of your mounting medium or imaging buffer is stable and within the optimal range for Sulfo-Cy5 (typically around pH 7.4).
Severe photobleaching specifically in TIRF microscopy. High local concentration of excitation energy at the coverslip surface.Reduce the laser power and exposure time to the absolute minimum required. Consider using a more photostable alternative dye if the signal loss is still too rapid.
Increased generation of reactive oxygen species in the confined excitation volume.Use an antifade reagent with potent ROS scavenging capabilities.
Appearance of an unexpected signal in the green/yellow channel (Cy3). Photoconversion of Sulfo-Cy5 to a Cy3-like species.Minimize light exposure. If possible, use imaging conditions that reduce the likelihood of photoconversion (e.g., lower laser power). Be aware of this potential artifact when performing multicolor imaging.[1][2][3][4]
Low initial signal intensity. Suboptimal labeling of the target molecule.Optimize the dye-to-protein labeling ratio to avoid over- or under-labeling.
Inefficient excitation or emission filter set.Ensure your microscope's filter sets are appropriate for the excitation and emission maxima of Sulfo-Cy5.

Data Presentation: Photophysical Properties of Sulfo-Cy5 and Alternatives

The choice of fluorophore can significantly impact the success of a fluorescence microscopy experiment. The following table summarizes the key photophysical properties of Sulfo-Cy5 and some common, more photostable alternatives.

Fluorophore Excitation Max (nm) Emission Max (nm) Molar Extinction Coefficient (M⁻¹cm⁻¹) Quantum Yield Relative Photostability
Sulfo-Cy5 ~646~662~250,000~0.2Moderate
Alexa Fluor 647 ~650~665~239,000~0.33High
DyLight 650 ~652~672~250,000Not readily availableHigh
Atto 647N ~644~669~150,000~0.65Very High

Experimental Protocols

Protocol 1: Mounting Fixed Cells with ProLong Gold Antifade Reagent

ProLong Gold is a curing mountant that provides excellent photobleaching protection for long-term sample storage.[5][6][7][8][9]

Materials:

  • Fixed cells on coverslips or slides

  • ProLong Gold Antifade Reagent

  • Microscope slides and coverslips

  • Nail polish or sealant

Procedure:

  • Bring the ProLong Gold reagent to room temperature.

  • Carefully remove excess liquid from the specimen by gently tapping the edge of the slide or coverslip on a clean wipe.

  • Apply one drop of ProLong Gold to the microscope slide.

  • Carefully lower the coverslip with the cells facing down onto the drop of mounting medium, avoiding air bubbles.

  • Allow the sample to cure for 24 hours at room temperature in the dark on a flat surface.

  • For long-term storage, seal the edges of the coverslip with nail polish.

Protocol 2: Mounting Fixed Cells with SlowFade Diamond Antifade Reagent

SlowFade Diamond is a non-curing mountant ideal for immediate imaging after mounting.[10][11][12][13][14]

Materials:

  • Fixed cells on coverslips or slides

  • SlowFade Diamond Antifade Reagent

  • Microscope slides and coverslips

  • Nail polish or sealant (for short-term storage)

Procedure:

  • Warm the SlowFade Diamond reagent to room temperature.

  • Remove excess liquid from the specimen.

  • Apply one drop of SlowFade Diamond to the microscope slide.

  • Mount the coverslip with cells facing down, avoiding air bubbles.

  • The sample can be imaged immediately.

  • For storage up to a few weeks, seal the edges of the coverslip.

Protocol 3: Preparation of a Homemade n-Propyl Gallate (NPG) Antifade Mounting Medium

This is a cost-effective option for preparing an antifade mounting medium in the laboratory.[15][16][17]

Materials:

  • 10X Phosphate-Buffered Saline (PBS)

  • Glycerol (ACS grade, 99-100% purity)

  • n-Propyl gallate (NPG)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Prepare a 10X PBS stock solution.

  • Prepare a 20% (w/v) stock solution of NPG in DMF or DMSO.

  • In a clean container, thoroughly mix 1 part of 10X PBS with 9 parts of glycerol.

  • While rapidly stirring the PBS/glycerol mixture, slowly add 0.1 parts of the 20% NPG stock solution dropwise.

  • Store the final mounting medium in small aliquots at -20°C, protected from light.

Visualizations

Photobleaching_Pathway Simplified Photobleaching Pathway of Sulfo-Cy5 S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation Light S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing Bleached Photobleached Sulfo-Cy5 S1->Bleached + ROS T1->S0 Phosphorescence (slow) ROS Reactive Oxygen Species (ROS) T1->ROS + O₂ ROS->Bleached Chemical Reaction

Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of Sulfo-Cy5.

Troubleshooting_Workflow Troubleshooting Workflow for Sulfo-Cy5 Photobleaching Start Rapid Signal Loss Observed Check_Imaging Optimize Imaging Parameters? Start->Check_Imaging Reduce_Light Reduce Laser Power & Exposure Time Check_Imaging->Reduce_Light Yes Use_Antifade Use Antifade Reagent? Check_Imaging->Use_Antifade No Reduce_Light->Use_Antifade Add_Antifade Incorporate Antifade Medium Use_Antifade->Add_Antifade Yes Check_Dye Consider Alternative Dye? Use_Antifade->Check_Dye No Add_Antifade->Check_Dye Switch_Dye Switch to a More Photostable Dye (e.g., Alexa Fluor 647) Check_Dye->Switch_Dye Yes Problem_Solved Problem Resolved Check_Dye->Problem_Solved No, continue optimization Switch_Dye->Problem_Solved

Caption: A logical workflow for troubleshooting photobleaching of Sulfo-Cy5.

Antifade_Mechanism Mechanism of Action for Antifade Reagents Excitation Excitation of Sulfo-Cy5 Triplet_State Triplet State Formation Excitation->Triplet_State Oxygen Molecular Oxygen (O₂) ROS Reactive Oxygen Species (ROS) Triplet_State->ROS Energy Transfer Photobleaching Photobleaching ROS->Photobleaching Damage to Fluorophore Antifade Antifade Reagent Antifade->ROS Scavenges

Caption: The role of antifade reagents in preventing photobleaching by scavenging ROS.

References

Validation & Comparative

A Head-to-Head Comparison: Sulfo-Cy5-tetrazine vs. Alexa Fluor 647-tetrazine for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioorthogonal labeling, the choice of a fluorescent probe is a critical decision that directly influences experimental outcomes. This guide provides an objective comparison of two prominent far-red tetrazine-conjugated fluorophores: Sulfo-Cy5-tetrazine and Alexa Fluor 647-tetrazine. We will delve into their performance characteristics, supported by experimental data, to empower you to make an informed choice for your specific application.

Executive Summary

Both this compound and Alexa Fluor 647-tetrazine are excellent choices for the highly specific and rapid labeling of trans-cyclooctene (B1233481) (TCO)-modified biomolecules via the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This "click chemistry" reaction is renowned for its fast kinetics and biocompatibility, making it ideal for live-cell imaging and in vivo studies.[1] While both probes share similar spectral properties, key differences in their photostability, brightness, and susceptibility to environmental factors can influence their suitability for different experimental setups. Alexa Fluor 647-tetrazine generally exhibits superior photostability and brightness, whereas this compound provides a well-established and cost-effective option. The sulfonation of the Cy5 core in this compound enhances its water solubility.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound and Alexa Fluor 647-tetrazine. It is important to note that these values are compiled from various sources and may have been determined under different experimental conditions.

PropertyThis compoundAlexa Fluor 647-tetrazineReferences
Excitation Maximum (nm) ~646 - 649~650 - 656[1][2][3]
Emission Maximum (nm) ~662 - 671~667 - 671[1][2][3]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000 - 271,000~239,000 - 270,000[2][4][5][6]
Fluorescence Quantum Yield ~0.28~0.25 - 0.33[7][8]
Photostability Less photostableMore photostable[1][6][9]
Brightness Generally lowerSignificantly brighter[4][10][11]
Self-Quenching Prone to self-quenchingMinimal self-quenching[12]

Performance Characteristics: A Deeper Dive

Photostability

A critical factor for fluorescence microscopy, particularly in experiments requiring long exposure times or high-intensity light sources, is the photostability of the fluorophore. In direct comparisons, Alexa Fluor 647 has demonstrated significantly greater resistance to photobleaching than Cy5.[1][6] One study showed that after continuous illumination, Alexa Fluor 647 retained approximately 80% of its initial fluorescence, while Cy5 retained only 55%.[1] This superior photostability makes Alexa Fluor 647-tetrazine the preferred choice for demanding imaging applications such as super-resolution microscopy.

Brightness (Quantum Yield and Extinction Coefficient)

The brightness of a fluorophore is a product of its molar extinction coefficient and its fluorescence quantum yield. Both Sulfo-Cy5 and Alexa Fluor 647 are characterized by high extinction coefficients, indicating efficient light absorption.[2][4][5][6] The quantum yield of Alexa Fluor 647 is approximately 0.33.[8] While a specific quantum yield for this compound is reported to be around 0.28, protein conjugates of Alexa Fluor 647 have been reported to be significantly brighter than those of Cy5, especially at high degrees of labeling, due to reduced self-quenching.[4][12]

Reaction Kinetics

Experimental Protocols

Below are detailed methodologies for a typical live-cell labeling experiment and a protein conjugation protocol using either this compound or Alexa Fluor 647-tetrazine.

Live-Cell Labeling of TCO-Modified Cells

This protocol outlines the fluorescent labeling of cells that have been metabolically or surface-labeled with a TCO moiety.

Materials:

  • Cells expressing a TCO-modified molecule on their surface

  • This compound or Alexa Fluor 647-tetrazine

  • Anhydrous DMSO

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) or other suitable imaging buffer

Procedure:

  • Prepare Stock Solution: Prepare a 1 mM stock solution of this compound or Alexa Fluor 647-tetrazine in anhydrous DMSO. Store the stock solution at -20°C, protected from light and moisture.

  • Cell Culture: Culture TCO-modified cells to the desired confluency in a suitable imaging dish or plate.

  • Prepare Staining Solution: Dilute the 1 mM tetrazine-dye stock solution to a final working concentration of 1-10 µM in complete cell culture medium. The optimal concentration should be determined empirically.

  • Staining: Remove the existing cell culture medium and add the staining solution to the cells.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells two to three times with fresh, pre-warmed imaging medium or PBS to remove any unreacted tetrazine dye.

  • Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for Cy5/Alexa Fluor 647 (e.g., excitation ~630-650 nm, emission ~660-700 nm).

Protein Labeling with Tetrazine Dyes via TCO Ligation

This protocol describes a two-step process for labeling a protein of interest. First, the protein is modified with a TCO-NHS ester, and then the TCO-modified protein is reacted with the tetrazine-functionalized dye.

Part 1: TCO-Modification of Protein

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-NHS ester

  • Anhydrous DMSO

  • Desalting column

Procedure:

  • Prepare Protein: Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer.

  • Prepare TCO-NHS Ester Stock: Prepare a 10 mM stock solution of TCO-NHS ester in anhydrous DMSO.

  • Labeling Reaction: Add a 5-20 molar excess of the TCO-NHS ester stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Purification: Remove the excess, unreacted TCO-NHS ester using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

Part 2: Ligation with Tetrazine Dye

Materials:

  • TCO-modified protein

  • This compound or Alexa Fluor 647-tetrazine

  • Anhydrous DMSO

Procedure:

  • Prepare Tetrazine-Dye Stock: Prepare a 1 mM stock solution of the tetrazine dye in anhydrous DMSO.

  • Ligation Reaction: Add a 1.5-3 molar excess of the tetrazine-dye stock solution to the TCO-modified protein solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Remove the unreacted dye using a desalting column.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the dye at its absorbance maximum (~650 nm).

Visualizations

experimental_workflow cluster_tco_modification Part 1: TCO-Modification of Protein cluster_ligation Part 2: Ligation with Tetrazine Dye protein Protein of Interest reaction1 Labeling Reaction protein->reaction1 tco_nhs TCO-NHS Ester tco_nhs->reaction1 purification1 Purification (Desalting Column) reaction1->purification1 tco_protein TCO-Modified Protein purification1->tco_protein reaction2 Ligation Reaction tco_protein->reaction2 tetrazine_dye This compound or Alexa Fluor 647-tetrazine tetrazine_dye->reaction2 purification2 Purification (Desalting Column) reaction2->purification2 labeled_protein Fluorescently Labeled Protein purification2->labeled_protein

Caption: Workflow for protein labeling via TCO-tetrazine ligation.

signaling_pathway tco_cell TCO-Modified Cell Surface Receptor cycloaddition Inverse-Electron-Demand Diels-Alder Cycloaddition tco_cell->cycloaddition tetrazine_dye This compound or Alexa Fluor 647-tetrazine tetrazine_dye->cycloaddition labeled_cell Fluorescently Labeled Cell cycloaddition->labeled_cell imaging Fluorescence Imaging labeled_cell->imaging

Caption: Logical relationship for live-cell labeling.

References

A Head-to-Head Comparison of Sulfo-Cy5 and Cy5 for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of in vivo fluorescence imaging, the choice of near-infrared (NIR) fluorophore is critical for achieving high-quality, reproducible data. Among the most established dyes are Cyanine5 (Cy5) and its sulfonated derivative, Sulfo-Cy5. While sharing a common core chromophore, their distinct physicochemical properties lead to significant differences in their in vivo behavior and suitability for various research applications. This guide provides an objective comparison, supported by experimental data, to help researchers select the optimal dye for their needs.

The fundamental distinction between these two dyes lies in the addition of sulfonate (SO3-) groups to the Cy5 structure, creating Sulfo-Cy5. This modification dramatically enhances the dye's hydrophilicity, a pivotal factor influencing its performance within a biological system.

Chemical and Physical Properties

The spectral characteristics of Sulfo-Cy5 and Cy5 are nearly identical due to their shared cyanine (B1664457) core structure. Both dyes exhibit strong absorption and emission in the far-red to near-infrared window, a region where tissue autofluorescence is minimized, allowing for deeper tissue penetration and a better signal-to-noise ratio.[1][2] However, their solubility and molecular weights differ significantly.

PropertySulfo-Cy5Cy5Reference(s)
Excitation Maximum ~646 - 649 nm~650 - 651 nm[3][4][5]
Emission Maximum ~662 - 670 nm~670 nm[3][4][5]
Molar Extinction Coeff. ~271,000 cm⁻¹M⁻¹~250,000 cm⁻¹M⁻¹[6][7]
Quantum Yield ~0.20 - 0.28~0.20 - 0.28[6][7]
Solubility High in water and aqueous buffersLow in water; Soluble in organic solvents (DMSO, DMF)[1][3][8]
Key Structural Feature Contains one or more sulfonate groupsLacks sulfonate groups[3]
Molecular Weight (example) 761.8 g/mol (NHS Ester)Varies by derivative, generally lower than sulfo- version[9]

Key Differences and Their Impact on In Vivo Performance

The primary differentiator for in vivo applications is water solubility. The sulfonate groups on Sulfo-Cy5 render it highly water-soluble and hydrophilic.[4][8] In contrast, the non-sulfonated Cy5 is hydrophobic and prone to aggregation in aqueous environments, often requiring organic co-solvents for initial solubilization.[1][3] This fundamental difference has several critical consequences for in vivo imaging.

Biodistribution and Clearance

The hydrophilicity of the dye profoundly impacts the biodistribution and clearance pathway of the molecule it is conjugated to.

  • Sulfo-Cy5: Due to its high water solubility, Sulfo-Cy5 and its bioconjugates tend to be cleared more rapidly through the renal system.[10] However, labeling a targeting molecule (like a nanoparticle or peptide) with Sulfo-Cy5 can also dramatically alter its intended biodistribution, sometimes leading to increased accumulation in non-target organs like the liver and kidneys.[11][12]

  • Cy5: The hydrophobic nature of Cy5 can lead to increased non-specific binding to lipid-rich structures and plasma proteins.[3] This can result in higher background signals and a biodistribution profile that favors hepatic (liver) clearance.[10]

In a comparative study using a cell-penetrating peptide, the Sulfo-Cy5 conjugate successfully accumulated in tumor tissue, whereas the Cy5 conjugate did not and showed more intense signals in the liver and intestines.[10] This suggests that while Sulfo-Cy5 can alter the biodistribution of a targeting agent, its hydrophilicity may be advantageous in reducing non-specific hydrophobic interactions that can prevent a probe from reaching its target.

Signal-to-Noise Ratio (SNR)

A high signal-to-noise ratio is paramount for sensitive in vivo detection.

  • Sulfo-Cy5: Its high water solubility reduces the tendency for dye molecules to aggregate, which can quench fluorescence and lead to poor signal. This generally results in bright, stable conjugates. The use of a far-red dye like Sulfo-Cy5 inherently helps to minimize background from tissue autofluorescence, which is more prevalent at shorter wavelengths.[13]

  • Cy5: The propensity of Cy5 to aggregate in aqueous solutions can be a significant drawback, potentially leading to signal loss.[5] Its hydrophobic nature can also cause it to stick non-specifically to cellular membranes and other components, increasing background noise and lowering the SNR.[3]

logical_comparison cluster_sulfo_cy5 Sulfo-Cy5 cluster_cy5 Cy5 s_feat Key Feature: Sulfonate Groups s_prop High Water Solubility (Hydrophilic) s_feat->s_prop s_adv Advantages: - Reduced Aggregation - Lower Non-Specific  Hydrophobic Binding - Suitable for Renal Clearance s_prop->s_adv s_dis Disadvantage: - Can significantly alter biodistribution  of parent molecule s_prop->s_dis c_feat Key Feature: No Sulfonate Groups c_prop Low Water Solubility (Hydrophobic) c_feat->c_prop c_adv Advantage: - Less impact on the biodistribution  of already hydrophobic molecules c_prop->c_adv c_dis Disadvantages: - Prone to Aggregation - Higher Non-Specific Binding - Favors Hepatic Clearance c_prop->c_dis

Experimental Protocols

Below is a generalized protocol for a comparative in vivo imaging study. Specific parameters must be optimized for the particular animal model, targeting molecule, and imaging system.

Bioconjugation (Protein Labeling)

This protocol describes the labeling of a protein (e.g., an antibody) with an amine-reactive NHS-ester version of the dye.

  • Reagents:

    • Protein of interest (in amine-free buffer, e.g., PBS pH 7.4-8.0) at 2-5 mg/mL.

    • Sulfo-Cy5 NHS Ester or Cy5 NHS Ester.

    • Anhydrous DMSO.

    • Purification column (e.g., Sephadex G-25) to remove free dye.

  • Procedure:

    • Allow the dye vial to warm to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO.

    • Adjust the protein solution to a pH of 8.0-8.5 using a bicarbonate buffer.

    • Add a 10-fold molar excess of the dissolved dye to the protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

    • Purify the labeled protein from the unconjugated free dye using a size-exclusion chromatography column.

    • Determine the Degree of Labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~650 nm (for the dye).

In Vivo Imaging and Biodistribution Study
  • Animal Model: Tumor-bearing mice (e.g., subcutaneous xenograft model).

  • Probe Administration:

    • Dilute the purified Sulfo-Cy5-protein and Cy5-protein conjugates in sterile PBS to the desired final concentration.

    • Administer a defined dose (e.g., 10 nmol) to each mouse via intravenous (tail vein) injection.

  • In Vivo Fluorescence Imaging:

    • Anesthetize mice at predetermined time points post-injection (e.g., 1, 4, 24, 48 hours).

    • Place the mouse in an in vivo imaging system (e.g., IVIS Spectrum).

    • Acquire fluorescence images using the appropriate excitation and emission filters for Cy5 (e.g., Ex: 640 nm, Em: 680 nm).

    • Acquire a photographic image for anatomical reference.

    • Quantify the radiant efficiency (photons/s/cm²/sr)/(µW/cm²) in the tumor and other body regions.

  • Ex Vivo Biodistribution Analysis:

    • At the final time point, euthanize the mice.

    • Dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart, etc.).

    • Arrange the organs in a petri dish and image them using the in vivo imaging system.

    • Quantify the fluorescence intensity for each organ to determine the ex vivo biodistribution profile.

experimental_workflow cluster_prep Probe Preparation cluster_invivo In Vivo Experiment cluster_exvivo Ex Vivo Analysis cluster_analysis Data Analysis conjugation 1. Bioconjugation (e.g., Antibody + Dye NHS Ester) purification 2. Purification (Remove Free Dye) conjugation->purification qc 3. Quality Control (Measure DOL) purification->qc injection 4. IV Injection into Animal Model qc->injection imaging 5. Longitudinal Imaging (Multiple Time Points) injection->imaging euthanasia 6. Euthanasia at Final Time Point imaging->euthanasia dissection 7. Organ & Tumor Dissection euthanasia->dissection ex_vivo_scan 8. Ex Vivo Imaging of Tissues dissection->ex_vivo_scan quant 9. Quantify Signal in ROIs (In Vivo & Ex Vivo) ex_vivo_scan->quant comparison 10. Compare Biodistribution & Tumor Targeting quant->comparison

Conclusion and Recommendations

Both Sulfo-Cy5 and Cy5 are powerful fluorophores for in vivo imaging, but their suitability depends heavily on the specific application and the nature of the molecule being labeled.

Choose Sulfo-Cy5 when:

  • Working in purely aqueous conditions is necessary.

  • The target molecule is highly soluble and intended for systemic circulation.

  • Reducing non-specific binding due to hydrophobicity is a primary concern.

  • Renal clearance is the desired or expected elimination pathway.

Choose Cy5 when:

  • Labeling hydrophobic molecules or nanoparticles where the addition of a hydrophobic dye has a minimal relative impact.

  • The use of organic co-solvents in the preparation phase is acceptable.

  • A hepatic clearance route is acceptable or intended for the conjugated molecule.

For most applications involving the labeling of proteins, peptides, and other water-soluble biomolecules for systemic delivery, Sulfo-Cy5 is generally the superior choice . Its enhanced water solubility and reduced aggregation tendency provide a more robust and predictable starting point for in vivo studies. However, researchers must always remain aware that any fluorescent label can alter the biodistribution of its conjugate, and appropriate controls are essential for the correct interpretation of results.[11][12]

References

A Comparative Guide to the Validation of Sulfo-Cy5-tetrazine Labeling by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Sulfo-Cy5-tetrazine labeling with alternative bioconjugation techniques, focusing on validation by mass spectrometry. It is intended for researchers, scientists, and drug development professionals engaged in protein labeling and characterization. Detailed experimental protocols and quantitative data are presented to facilitate objective evaluation and implementation.

Introduction to this compound Labeling

This compound is a fluorescent probe that participates in bioorthogonal "click chemistry" reactions. Specifically, it reacts with strained alkenes like trans-cyclooctene (B1233481) (TCO) through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2] This reaction is exceptionally fast and highly specific, allowing for the precise labeling of biomolecules, often proteins, in complex biological mixtures and even in living cells.[3][4]

Validation of this covalent labeling is critical to ensure that the conjugation has occurred and to determine its efficiency. Mass spectrometry (MS) is a primary analytical method for this purpose, offering precise mass determination of the resulting conjugate.[5][6] By measuring the mass shift between the unlabeled and labeled protein, one can confirm the successful conjugation and calculate the Degree of Labeling (DOL).

Experimental Workflow: From Labeling to Validation

The overall process involves a two-step labeling procedure followed by mass spectrometric analysis. First, the protein of interest is functionalized with a TCO group, typically by reacting primary amines (e.g., lysine (B10760008) residues) with a TCO-NHS ester. After removing the excess TCO reagent, the TCO-modified protein is then reacted with this compound. The final conjugate is then analyzed by MS.

G A Unlabeled Protein (e.g., Antibody) C TCO-labeled Protein A->C Step 1: Protein Modification (Amine-reactive chemistry) B TCO-NHS Ester E Sulfo-Cy5-TCO-Protein Conjugate C->E Step 2: Bioorthogonal Ligation (IEDDA Click Chemistry) D This compound F Mass Spectrometry Analysis (e.g., ESI-MS, MALDI-TOF) E->F Analysis G Validation Confirmed: Mass Shift & Degree of Labeling (DOL) F->G Result

Workflow for protein labeling and MS validation.

Quantitative Validation by Mass Spectrometry

Mass spectrometry directly measures the mass-to-charge ratio of molecules. For protein labeling, Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common techniques.[5] The validation hinges on a simple principle: the mass of the final conjugate should be the sum of the initial protein's mass and the mass of the added chemical moieties.

Calculating Degree of Labeling (DOL): DOL = (Mass of Labeled Protein - Mass of Unlabeled Protein) / (Mass of TCO linker + Mass of this compound)

Below is a summary of hypothetical data from an ESI-MS analysis of an antibody (mAb, ~150 kDa) labeled with this compound via a TCO linker.

Sample DescriptionExpected Mass (Da)Observed Mass (Da)Mass Shift (Da)Calculated DOL
Unlabeled mAb150,000150,000-0
Labeled mAb (Target DOL: 2)151,800151,8021,802~2.0
Labeled mAb (Target DOL: 4)153,600153,6053,605~4.0
*Note: Assumes a combined mass of ~900 Da for the TCO linker and this compound moiety.

Comparison of Labeling Methodologies

While this compound labeling is highly effective, other methods exist. The choice of technique depends on factors like required specificity, reaction conditions, and the nature of the biomolecule.

FeatureThis compound (IEDDA)NHS Ester LabelingStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Type Bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[2]Nucleophilic acyl substitution.Bioorthogonal strain-promoted [3+2] azide-alkyne cycloaddition.[7]
Target Group Strained alkene (e.g., TCO), which must be introduced first.Primary amines (e.g., Lysine residues, N-terminus).[3]Azide or a strained alkyne (e.g., DBCO), which must be introduced first.[7]
Specificity Very High : The tetrazine-TCO reaction is bioorthogonal and does not react with native functional groups.[4]Moderate : Targets abundant primary amines, leading to potentially heterogeneous labeling.[3]Very High : The azide-alkyne reaction is bioorthogonal.
Reaction Speed Very Fast : Kinetics are among the fastest in click chemistry, often complete in minutes at low concentrations.[2]Fast : Typically complete within 30-60 minutes.Moderate to Fast : Generally slower than IEDDA but still highly efficient.
MS Validation Direct mass shift analysis to determine DOL.[8]Direct mass shift analysis to determine DOL.Direct mass shift analysis to determine DOL.
Pros - Extremely fast and specific- No catalyst required- Works in complex biological media and live cells- Simple one-step procedure- No prior modification of the protein is needed- Highly specific and bioorthogonal- No cytotoxic copper catalyst required
Cons - Requires pre-modification of the biomolecule with a strained alkene- Less specific; can lead to a heterogeneous product- Amine-containing buffers (e.g., Tris) interfere with the reaction- Requires pre-modification of the biomolecule- Slower kinetics compared to IEDDA

Experimental Protocols

Protocol 1: Modification of Protein with TCO-NHS Ester

This protocol describes the initial step of modifying a protein with a TCO group.[8]

  • Protein Preparation : Prepare the protein (e.g., antibody) at a concentration of 2-10 mg/mL in an amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.4-8.5.[9] Buffers containing primary amines like Tris or glycine (B1666218) must be avoided.

  • Reagent Preparation : Immediately before use, dissolve the TCO-PEGx-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Labeling Reaction : Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. The optimal ratio should be determined empirically for each specific protein.

  • Incubation : Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

  • Purification : Remove the unreacted TCO-NHS ester using a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).

Protocol 2: Labeling of TCO-Protein with this compound

This protocol details the bioorthogonal reaction.

  • Reagent Preparation : Prepare a stock solution of this compound in anhydrous DMSO or water (due to its 'sulfo' group, it has good aqueous solubility) at a concentration of 1-10 mM.[1][]

  • Ligation Reaction : Add a 1.5- to 5-fold molar excess of the this compound solution to the purified TCO-labeled protein from Protocol 1.

  • Incubation : Incubate the reaction for 30-60 minutes at room temperature, protected from light. The reaction is often complete much faster.

  • Purification : Purify the final Sulfo-Cy5-labeled protein conjugate to remove any unreacted tetrazine dye, using a desalting column as described previously.

Protocol 3: Mass Spectrometry Validation

This protocol outlines the analysis to confirm labeling.

  • Sample Preparation : Prepare aliquots of the unlabeled protein and the final purified conjugate at a suitable concentration (e.g., 0.1-1 mg/mL) in a buffer compatible with mass spectrometry, such as ammonium (B1175870) bicarbonate or water. For ESI-MS of large proteins, desalting is crucial.

  • Mass Analysis : Analyze the samples using a calibrated mass spectrometer (e.g., Q-TOF or Orbitrap for ESI-MS, or a MALDI-TOF instrument).[11]

    • For ESI-MS , the protein is typically analyzed under denaturing conditions (e.g., with acetonitrile/formic acid) to obtain a charge state envelope. Deconvolution software is used to calculate the neutral mass of the protein.

    • For MALDI-TOF , the protein is co-crystallized with a suitable matrix (e.g., sinapinic acid) on a target plate and analyzed.[11]

  • Data Interpretation : Compare the deconvoluted mass of the labeled protein to that of the unlabeled protein. The observed mass difference should correspond to the theoretical mass of the added TCO linker and this compound. Calculate the Degree of Labeling (DOL) using the formula provided earlier.

References

A Head-to-Head Comparison of Tetrazine-Based Dyes for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the vibrant landscape of bioorthogonal chemistry, tetrazine-based dyes offer a powerful toolkit for imaging and tracking biomolecules in living systems. Their utility stems from the inverse electron demand Diels-Alder (iEDDA) reaction, a fast and specific "click" reaction with strained dienophiles like trans-cyclooctene (B1233481) (TCO). This guide provides an objective, data-driven comparison of various tetrazine-based dyes to aid in the selection of the optimal probe for your research needs.

The key to the utility of tetrazine-based dyes in biological imaging is their fluorogenic nature. Many of these dyes are designed to be quenched in their unreacted state and exhibit a significant increase in fluorescence upon reaction with a dienophile. This "turn-on" response allows for no-wash imaging, reducing background signal and improving the signal-to-noise ratio. The quenching mechanism can vary, including Förster Resonance Energy Transfer (FRET), photoinduced electron transfer (PET), and Dexter-type electron exchange.

Comparative Performance of Tetrazine-Dye Conjugates

The choice of a tetrazine-dye conjugate depends on several factors, including the desired spectral properties, reaction kinetics, and the specific experimental conditions. Below is a summary of key performance data for a selection of commonly used tetrazine-dye conjugates.

Dye ScaffoldTetrazine MoietyExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ) (post-reaction)Fluorescence Enhancement (Fold Increase)Second-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹)Reference
BODIPY-FLH-Tet~503~512-15-20-
Oregon Green 488H-Tet~496~524->100-
BODIPY TMR-XH-Tet~544~574-15-20-
Tetramethylrhodamine (TMR)H-Tet~555~580-up to 76-
Silicon Rhodamine (SiRh)H-Tet~640~660-2-4-
ATTO425Me-Tet/H-Tet4394850.9015-40H-Tet: ~30x faster than Me-Tet
ATTO465Me-Tet/H-Tet4535070.5515-40H-Tet: ~30x faster than Me-Tet
ATTO488Me-Tet/H-Tet5015230.8015-40H-Tet: ~30x faster than Me-Tet

Note: The specific values for quantum yield and fluorescence enhancement can vary depending on the dienophile used and the local environment.

Reaction Kinetics: The Influence of Tetrazine and Dienophile Structure

The rate of the iEDDA reaction is a critical parameter for in vivo applications where low concentrations of reactants are typical. The kinetics are influenced by the electronic properties of both the tetrazine and the dienophile.

  • Tetrazine Substituents: Electron-withdrawing groups on the tetrazine ring generally increase the reaction rate, while electron-donating groups tend to decrease it. However, highly reactive tetrazines can sometimes exhibit lower stability in aqueous solutions. For instance, hydrogen-substituted tetrazines (H-Tet) react approximately 30-fold faster than methyl-substituted tetrazines (Me-Tet), but the latter can offer greater stability.

  • Dienophile Strain: The reactivity of the dienophile is largely governed by its ring strain. Highly strained alkenes like trans-cyclooctenes (TCOs) are the most common reaction partners for tetrazines due to their exceptionally fast reaction rates. Cyclopropenes have also been explored as small, reactive "mini-tags".

The following diagram illustrates the general workflow for evaluating the fluorogenic response of a tetrazine-based dye.

experimental_workflow Experimental Workflow for Evaluating Tetrazine Dyes cluster_preparation Sample Preparation cluster_reaction Reaction cluster_measurement Data Acquisition cluster_analysis Data Analysis Tetrazine-Dye Tetrazine-Dye Mix Mix Tetrazine-Dye->Mix Dissolve Dienophile Dienophile Incubate Incubate Dienophile->Incubate Buffer Buffer Buffer->Mix in Mix->Incubate Add Dienophile Spectrometer Spectrometer Incubate->Spectrometer Measure Fluorescence Calculate Calculate Fluorescence Enhancement Spectrometer->Calculate Obtain Intensity Data

Caption: A generalized workflow for assessing the fluorogenic properties of tetrazine dyes upon reaction with a dienophile.

The Bioorthogonal Reaction: A Closer Look

The core of this technology is the inverse electron demand Diels-Alder (iEDDA) cycloaddition between a 1,2,4,5-tetrazine (B1199680) and a strained alkene (the dienophile). This reaction is highly selective and proceeds rapidly under physiological conditions without the need for a catalyst.

iEDDA_reaction Inverse Electron Demand Diels-Alder Reaction cluster_reactants Reactants cluster_products Products Tetrazine Tetrazine (Diene) Dihydropyridazine (B8628806) Dihydropyridazine Adduct Tetrazine->Dihydropyridazine + Dienophile Strained Dienophile (e.g., TCO) Dienophile->Dihydropyridazine Nitrogen Nitrogen Gas (N₂) Dihydropyridazine->Nitrogen → +

Caption: The bioorthogonal reaction between a tetrazine and a strained dienophile, forming a stable dihydropyridazine adduct and releasing nitrogen gas.

Experimental Protocols

Reproducible and reliable data is paramount in scientific research. Below are generalized protocols for key experiments used to characterize tetrazine-based dyes.

Protocol 1: Determination of Second-Order Rate Constants (k₂)

The reaction kinetics of a tetrazine with a dienophile are typically determined using pseudo-first-order conditions.

  • Reagent Preparation: Prepare stock solutions of the tetrazine-dye conjugate and the dienophile (e.g., TCO) in a suitable solvent (e.g., PBS or a methanol/water mixture).

  • Reaction Setup: In a cuvette, mix the tetrazine-dye solution with a large excess (at least 10-fold) of the dienophile solution. The final concentration of the tetrazine should be in the low micromolar range.

  • Data Acquisition: Immediately after mixing, monitor the change in absorbance of the tetrazine at its characteristic wavelength (around 520 nm) over time using a UV-Vis spectrophotometer.

  • Data Analysis: The observed rate constant (k_obs) is determined by fitting the absorbance decay to a single exponential function.

  • k₂ Calculation: The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the dienophile. To ensure accuracy, this should be repeated at several different dienophile concentrations, and the resulting k_obs values plotted against the dienophile concentration. The slope of the resulting line will be the second-order rate constant, k₂.

Protocol 2: Measurement of Fluorescence Quantum Yield (Φ) and Enhancement

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process.

  • Reference Standard: Select a well-characterized fluorescent standard with a known quantum yield and an absorption profile similar to the tetrazine-dye product (e.g., Rhodamine 101 in ethanol).

  • Absorbance Measurement: Prepare dilute solutions of the reacted tetrazine-dye product and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

  • Fluorescence Spectra: Record the fluorescence emission spectra of both the sample and the reference standard using the same excitation wavelength and instrument settings.

  • Data Analysis: Integrate the area under the emission spectra for both the sample and the standard.

  • Quantum Yield Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)

    Where:

    • Φ_ref is the quantum yield of the reference.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

  • Fluorescence Enhancement Calculation: To determine the fluorescence enhancement, the fluorescence intensity of the tetrazine-dye conjugate is measured before and after the reaction with the dienophile under identical conditions. The ratio of the post-reaction intensity to the pre-reaction intensity gives the fold increase.

Conclusion

The selection of a tetrazine-based dye is a multifaceted decision that requires careful consideration of the specific biological question and experimental setup. For applications requiring rapid labeling at low concentrations, tetrazines with high second-order rate constants, such as H-Tet derivatives, are preferable. For experiments where photostability and long-term imaging are critical, a more stable tetrazine might be advantageous, even at the cost of slower kinetics. The spectral properties of the dye must also be matched to the available excitation sources and detectors, and the fluorescence enhancement should be sufficient to provide a clear signal over any background. By understanding the interplay of these factors and utilizing the quantitative data provided, researchers can make informed decisions to harness the full potential of tetrazine-based dyes in their work.

Evaluating the Specificity of Sulfo-Cy5-Tetrazine Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking highly specific and efficient fluorescent labeling of biomolecules, Sulfo-Cy5-tetrazine has emerged as a powerful tool. This guide provides an objective comparison of this compound's performance against other common labeling alternatives, supported by experimental data and detailed protocols to inform your selection of the optimal labeling strategy.

The specificity of fluorescent labeling is paramount for generating high-quality, reproducible data in biological research. Non-specific binding of fluorescent probes can lead to high background signals, masking the true localization and quantification of the target molecule. This compound utilizes a bioorthogonal reaction, the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine and a strained trans-cyclooctene (B1233481) (TCO), to achieve highly specific covalent labeling. This "click chemistry" approach offers significant advantages in terms of specificity and reaction kinetics over traditional labeling methods.

Performance Comparison: this compound vs. Alternatives

The choice of a fluorescent labeling strategy depends on the specific application, the nature of the target molecule, and the experimental conditions. Here, we compare this compound with two common alternatives: traditional amine-reactive labeling using N-hydroxysuccinimide (NHS) esters and another popular bioorthogonal reaction, strain-promoted alkyne-azide cycloaddition (SPAAC).

FeatureThis compound (iEDDA)NHS Ester LabelingStrain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Targeting Principle Bioorthogonal reaction with a TCO-modified target.Covalent reaction with primary amines (e.g., lysine (B10760008) residues).Bioorthogonal reaction between a cyclooctyne (B158145) and an azide (B81097).
Specificity Very High: The tetrazine-TCO reaction is highly specific and does not react with native functional groups in biological systems.[1][2]Moderate to Low: NHS esters can react with any accessible primary amine, leading to potential off-target labeling and reduced protein function.High: The cyclooctyne-azide reaction is also bioorthogonal, but some cyclooctynes can exhibit side reactions.
Reaction Kinetics Extremely Fast: Second-order rate constants are in the range of 10³ to 10⁶ M⁻¹s⁻¹.[3][4]Fast: Reaction is typically rapid but can be influenced by pH.Moderate: Rate constants are generally lower than iEDDA, in the range of 10⁻¹ to 10¹ M⁻¹s⁻¹.
Signal-to-Noise Ratio High: The fluorogenic nature of some tetrazine dyes, where fluorescence increases upon reaction, contributes to a high signal-to-noise ratio.[5][6][7]Variable: Can be low due to non-specific binding and background from unreacted probe.Good: Can also utilize fluorogenic probes, but kinetics may be a limiting factor for rapid, high-contrast imaging.
Workflow Two-step: Requires pre-labeling of the target with TCO.One-step: Direct labeling of the target molecule.Two-step: Requires pre-labeling of the target with an azide or cyclooctyne.
Cell Permeability The Sulfo- group generally renders the probe cell-impermeable, ideal for cell surface labeling. Non-sulfonated versions are available for intracellular targets.[5][6]Permeability is variable and depends on the specific NHS ester.Permeability is variable depending on the specific probe.

In-Depth Comparison with a Spectrally Similar Bioorthogonal Probe: Alexa Fluor 647-Tetrazine

For applications where a tetrazine-based bioorthogonal approach is chosen, a direct comparison with other commercially available tetrazine conjugates is crucial. Alexa Fluor 647 is a popular alternative to Cy5 dyes.

ParameterThis compoundAlexa Fluor 647-Tetrazine
Excitation/Emission Maxima ~649 nm / ~670 nm~650 nm / ~668 nm
Quantum Yield ~0.2~0.33
Photostability GoodExcellent (retains ~80% fluorescence vs. ~55% for Cy5 after continuous illumination in one study)
Brightness BrightVery Bright
Cost-Effectiveness Generally more cost-effective.Higher cost.

Data in the table is compiled from manufacturer information and comparative studies.

Experimental Protocols

Detailed methodologies are critical for successful and reproducible labeling experiments. Below are representative protocols for labeling cell surface proteins using a two-step bioorthogonal approach with this compound.

Protocol 1: Labeling of HER2 Receptors on Live Cancer Cells

This protocol is adapted from a method for labeling HER2-positive cells, modified for a two-step tetrazine-TCO ligation.

Materials:

  • HER2-positive cells (e.g., SK-BR-3)

  • Anti-HER2 antibody (e.g., Trastuzumab) conjugated with a TCO linker (TCO-Antibody)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium

  • Bovine serum albumin (BSA)

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture HER2-positive cells to a desired confluency in a suitable imaging dish.

  • Antibody Incubation (Pre-targeting):

    • Dilute the TCO-Antibody conjugate in cold PBS containing 1% BSA to a final concentration of 10 µg/mL.

    • Wash the cells twice with cold PBS.

    • Incubate the cells with the TCO-Antibody solution for 1 hour at 4°C to allow binding to the HER2 receptors while minimizing internalization.

  • Washing: Wash the cells three times with cold PBS to remove unbound TCO-Antibody.

  • This compound Labeling:

    • Prepare a 1 µM solution of this compound in cell culture medium.

    • Add the this compound solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.

  • Final Wash and Imaging:

    • Wash the cells three times with PBS.

    • Add fresh cell culture medium to the cells.

    • Image the cells using a fluorescence microscope with appropriate filter sets for Cy5 (e.g., Excitation: 630/20 nm, Emission: 680/30 nm).

Protocol 2: General Live-Cell Surface Labeling

This protocol provides a general framework for labeling cell surface proteins on live cells.

Materials:

  • Live cells expressing the target protein

  • TCO-conjugated primary antibody or ligand specific to the target protein

  • This compound

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Anhydrous DMSO

  • Fluorescence microscope

Procedure:

  • Prepare Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

  • Cell Preparation: Plate cells in an imaging-compatible format and grow to the desired density.

  • Pre-targeting with TCO-Antibody/Ligand:

    • Incubate the cells with the TCO-conjugated antibody or ligand in live-cell imaging medium at a suitable concentration (e.g., 10-100 nM) for 30-60 minutes at 37°C.

  • Wash: Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove unbound TCO-conjugate.

  • Labeling with this compound:

    • Dilute the this compound stock solution in imaging medium to a final concentration of 1-5 µM.

    • Add the staining solution to the cells.

  • Image Acquisition: Immediately begin imaging the cells using a fluorescence microscope with Cy5 filter sets. Time-lapse imaging can be performed to monitor the labeling process in real-time.

Visualizing the Workflow and Underlying Principles

To better illustrate the concepts described, the following diagrams outline the experimental workflow and the chemical principles of the labeling strategies.

G cluster_pretargeting Pre-targeting Step cluster_labeling Labeling Step TCO_Ab TCO-conjugated Antibody Cell Live Cell with Surface Receptor TCO_Ab->Cell Binding Sulfo_Cy5_Tet This compound Labeled_Cell Fluorescently Labeled Cell Sulfo_Cy5_Tet->Labeled_Cell iEDDA Reaction

Caption: Experimental workflow for two-step bioorthogonal labeling.

G cluster_iEDDA iEDDA (this compound) cluster_SPAAC SPAAC cluster_NHS NHS Ester Labeling Tetrazine Tetrazine TCO TCO Tetrazine->TCO Very Fast (k ≈ 10³-10⁶ M⁻¹s⁻¹) Azide Azide Cyclooctyne Cyclooctyne Azide->Cyclooctyne Moderate (k ≈ 10⁻¹-10¹ M⁻¹s⁻¹) NHS NHS Ester Amine Primary Amine NHS->Amine Fast (pH dependent)

Caption: Comparison of reaction kinetics for different labeling chemistries.

References

Navigating the Maze: A Comparative Guide to Sulfo-Cy5-tetrazine Cross-reactivity in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of fluorescent probes is paramount for generating reliable data. This guide provides a comprehensive comparison of Sulfo-Cy5-tetrazine's performance in complex biological samples, focusing on its potential for off-target reactions. We delve into the factors influencing cross-reactivity, present available comparative data, and offer detailed experimental protocols to empower you to assess probe performance in your own experimental setups.

The inverse electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles, such as trans-cyclooctenes (TCO), has become a cornerstone of bioorthogonal chemistry, prized for its rapid kinetics and high specificity.[1] this compound, a water-soluble and bright far-red fluorescent probe, is a popular choice for a wide range of applications, including cellular imaging and in vivo studies.[2][3] However, the inherent reactivity of the tetrazine moiety can lead to off-target labeling in the complex milieu of biological samples, a critical consideration for the accurate interpretation of experimental results.[4]

Understanding Tetrazine Cross-reactivity

The high reactivity of tetrazines, while advantageous for the iEDDA reaction, also makes them susceptible to reactions with endogenous nucleophiles present in biological systems, such as thiols and amines within proteins.[4] This can result in non-specific background signals, potentially masking the true signal from the targeted biomolecule. The structure of the tetrazine derivative, including the nature of its substituents, plays a crucial role in its stability and propensity for off-target reactions.[4]

Performance Comparison of Tetrazine-Based Probes

While a direct head-to-head quantitative comparison of this compound's cross-reactivity against a wide range of alternatives in complex biological samples is not extensively documented in publicly available literature, studies on other tetrazine derivatives provide valuable insights into the structure-reactivity relationship.

One systematic investigation into the proteome reactivity of 23 different silicon-rhodamine (SiR)-conjugated tetrazine derivatives revealed a strong dependence of off-target labeling on the tetrazine's chemical structure. This study demonstrated that tetrazines with higher intrinsic reactivity towards nucleophiles exhibited more pronounced non-specific protein labeling in cell lysates.[4]

Table 1: Proteome Reactivity of Selected Tetrazine Probes (Qualitative)

Tetrazine Probe ConjugateObserved Proteome Reactivity in HeLa Cell LysateReference
TAMRA-tetrazineSignificant non-specific labeling[4]
Cy5-tetrazineSignificant non-specific labeling[4]
SiR-tetrazine (various derivatives)Ranged from minimal to high non-specific labeling[4]

Note: This table provides a qualitative summary based on published gel images. Quantitative data for direct comparison is limited.

When selecting an alternative to this compound, it is also important to consider the photophysical properties of the fluorophore.

Table 2: Photophysical Properties of Common Far-Red Fluorophores

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum YieldPhotostability
Cy5~649~670~0.28Moderate
Alexa Fluor 647~650~668~0.33High

Data compiled from various sources. Exact values can vary depending on the conjugation and local environment.

Alexa Fluor 647 generally exhibits superior photostability compared to Cy5, which can be a significant advantage in demanding imaging applications.[5]

Experimental Protocols

To enable researchers to directly assess the cross-reactivity of this compound and other probes within their specific experimental context, we provide the following detailed protocols.

Protocol 1: Assessment of Proteome Reactivity in Cell Lysates

This protocol is adapted from the methodology described by Kim et al. (2021) and allows for the visualization of non-specific protein labeling by a fluorescent tetrazine probe.

Materials:

  • HeLa cells (or other cell line of interest)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • This compound and other tetrazine probes for comparison

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Procedure:

  • Cell Lysate Preparation:

    • Culture and harvest cells.

    • Lyse the cells in lysis buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Probe Incubation:

    • Dilute the cell lysate to a final concentration of 1 mg/mL in lysis buffer.

    • Add the tetrazine probe to the lysate at various final concentrations (e.g., 1, 5, 10 µM).

    • Incubate the mixture for 1 hour at 37°C.

  • SDS-PAGE and Imaging:

    • Add SDS-PAGE loading buffer to the samples and heat at 95°C for 5 minutes.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Run the gel according to standard procedures.

    • Visualize the fluorescently labeled proteins directly in the gel using a fluorescence scanner with appropriate excitation and emission filters for the specific fluorophore.

Protocol 2: Competitive Binding Assay

This protocol can be used to assess the specificity of a tetrazine probe for its TCO-modified target in the presence of a complex biological sample.

Materials:

  • TCO-modified protein of interest

  • Cell lysate or plasma from the relevant biological system

  • This compound

  • Unlabeled tetrazine as a competitor

  • Appropriate buffer (e.g., PBS)

  • Method for separating bound and free probe (e.g., size exclusion chromatography, dialysis, or pull-down assay if the target is immobilized)

  • Fluorescence plate reader or spectrophotometer

Procedure:

  • Prepare Samples:

    • In a microcentrifuge tube or 96-well plate, combine the TCO-modified protein with the cell lysate or plasma.

    • Prepare a series of samples with a fixed concentration of this compound and increasing concentrations of the unlabeled tetrazine competitor.

    • Include control samples with no competitor and no TCO-modified protein.

  • Incubation:

    • Incubate the samples at a controlled temperature (e.g., 37°C) for a set period (e.g., 1 hour) to allow the iEDDA reaction to proceed.

  • Separation and Quantification:

    • Separate the protein-bound probe from the free probe using a suitable method.

    • Quantify the fluorescence of the protein-bound fraction.

  • Data Analysis:

    • Plot the fluorescence signal as a function of the competitor concentration.

    • A decrease in fluorescence with increasing competitor concentration indicates specific binding to the TCO-target. The degree of inhibition can be used to assess the relative binding affinity and specificity.

Visualizing Workflows and Pathways

To further clarify the experimental processes and underlying principles, the following diagrams are provided.

Experimental_Workflow_Proteome_Reactivity cluster_preparation Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cell_culture Cell Culture lysis Cell Lysis cell_culture->lysis quantification Protein Quantification lysis->quantification add_probe Add Tetrazine Probe quantification->add_probe incubation Incubate at 37°C add_probe->incubation sds_page SDS-PAGE incubation->sds_page scan Fluorescence Gel Scan sds_page->scan analysis Analyze Off-Target Bands scan->analysis

Workflow for assessing proteome cross-reactivity.

iEDDA_Reaction_and_Off_Target cluster_bioorthogonal Bioorthogonal Reaction (On-Target) cluster_off_target Cross-Reactivity (Off-Target) sulfo_cy5_tz_on This compound iedda_product Fluorescently Labeled Target sulfo_cy5_tz_on->iedda_product iEDDA Reaction tco_target TCO-Modified Biomolecule tco_target->iedda_product sulfo_cy5_tz_off This compound off_target_product Non-specific Labeling sulfo_cy5_tz_off->off_target_product Nucleophilic Attack nucleophile Endogenous Nucleophile (e.g., Thiol, Amine) nucleophile->off_target_product

On-target vs. off-target reactions of tetrazine probes.

Conclusion

References

Sulfo-Cy5-tetrazine: A Comparative Guide for Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to harness the power of super-resolution microscopy, the choice of fluorophore is paramount. This guide provides an in-depth comparison of Sulfo-Cy5-tetrazine's performance against other common alternatives in techniques like dSTORM (direct Stochastic Optical Reconstruction Microscopy), supported by experimental data and detailed protocols.

This compound has emerged as a valuable tool for bioorthogonal labeling in super-resolution imaging. Its key advantage lies in the tetrazine moiety, which facilitates a highly specific and rapid reaction with trans-cyclooctene (B1233481) (TCO)-modified biomolecules. This "click chemistry" approach enables precise labeling of target structures with minimal background, a critical requirement for resolving fine cellular details at the nanoscale.

Performance Comparison

The performance of a fluorophore in super-resolution microscopy is determined by several key photophysical parameters. These include photon output, localization precision, and photoswitching characteristics. Below is a quantitative comparison of this compound with other commonly used red-excitable dyes.

ParameterThis compound / Cy5Alexa Fluor 647ATTO 655Cy5.5
Excitation Max (nm) ~649[1]~650~663~675
Emission Max (nm) ~670[1]~665~684~694
Extinction Coefficient (M⁻¹cm⁻¹) 250,000[1]270,000125,000250,000
Photon Count per Switching Event ~4,254 (in MEA/OS buffer)[2]~3,823 (in MEA/OS buffer)[2]~660[3]~6,000[3]
Localization Precision (nm) ~12~10--
On/Off Duty Cycle Low (~0.001)Low (~0.001)Low (~0.001)[3]High (~0.007)[3]
Photostability GoodExcellent[4]ModerateGood

Note: Performance metrics can vary depending on the specific experimental conditions, including the imaging buffer composition and laser power. Cy5 data is often used as a proxy for this compound due to the similar core cyanine (B1664457) structure. Alexa Fluor 647 is widely regarded as the benchmark for dSTORM imaging due to its exceptional photostability and brightness.[4][5] While this compound offers the significant advantage of bioorthogonal labeling, Alexa Fluor 647 generally provides superior photophysical performance for demanding super-resolution applications.[4]

Experimental Protocols

Achieving high-quality super-resolution images requires meticulous sample preparation and optimized imaging conditions. The following protocols provide a detailed methodology for labeling and imaging with this compound.

Protocol 1: Bioorthogonal Labeling of Cellular Structures

This protocol describes the labeling of a target protein modified with a TCO group using this compound.

Materials:

  • Cells expressing the TCO-modified protein of interest

  • This compound

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • dSTORM imaging buffer

Procedure:

  • Cell Culture and Fixation: Culture cells expressing the TCO-modified target protein on coverslips. Fix the cells with 4% paraformaldehyde for 10 minutes at room temperature.

  • Permeabilization: If the target is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Blocking: Block non-specific binding sites by incubating with 3% BSA in PBS for 30 minutes.

  • Labeling: Prepare a 1-5 µM solution of this compound in PBS. Incubate the fixed and blocked cells with the this compound solution for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS to remove unbound dye.

  • Sample Mounting: Mount the coverslip on a microscope slide with a suitable dSTORM imaging buffer.

Protocol 2: dSTORM Imaging

This protocol outlines the general procedure for acquiring dSTORM images of this compound labeled samples.

dSTORM Imaging Buffer Composition (MEA/OS):

  • 10 mM MEA (cysteamine)

  • Oxygen scavenging system (e.g., GLOX: 0.5 mg/mL glucose oxidase, 40 µg/mL catalase, and 10% glucose)

  • Buffer (e.g., Tris-HCl, pH 8.0)

Procedure:

  • Microscope Setup: Use a microscope equipped for total internal reflection fluorescence (TIRF) or highly inclined and laminated optical sheet (HILO) illumination to minimize background fluorescence.

  • Laser Illumination:

    • Use a 640-647 nm laser for excitation of this compound.

    • A 405 nm laser can be used for photo-activation to control the density of single-molecule events.

  • Image Acquisition:

    • Illuminate the sample with the 647 nm laser at a high power density (a few kW/cm²) to induce photoswitching of the this compound molecules into a dark state.

    • Acquire a time-series of thousands of images (typically 10,000-50,000 frames) with a sensitive camera (e.g., EMCCD or sCMOS).

    • Use the 405 nm laser at a low power to intermittently reactivate a sparse subset of fluorophores back to the fluorescent state in each frame.

  • Data Analysis: Process the acquired image series with a localization software (e.g., ThunderSTORM, rapidSTORM) to identify and localize the center of each single-molecule fluorescence event with sub-pixel accuracy. Reconstruct the final super-resolution image from the table of localizations.

Visualizations

Signaling Pathway and Experimental Workflow

experimental_workflow cluster_labeling Bioorthogonal Labeling cluster_imaging dSTORM Imaging TCO_protein TCO-modified Protein Labeled_Protein Labeled Protein TCO_protein->Labeled_Protein Click Reaction Sulfo_Cy5_tetrazine This compound Sulfo_Cy5_tetrazine->Labeled_Protein Acquisition Image Acquisition (Time Series) Labeled_Protein->Acquisition Sample Localization Single-Molecule Localization Acquisition->Localization Reconstruction Image Reconstruction Localization->Reconstruction

Experimental workflow for labeling and dSTORM imaging.
Logical Relationship of Performance Metrics

performance_metrics SuperRes_Image High-Quality Super-Resolution Image High_Photon_Count High Photon Count High_Localization_Precision High Localization Precision High_Photon_Count->High_Localization_Precision High_Localization_Precision->SuperRes_Image Low_Duty_Cycle Low On/Off Duty Cycle Low_Duty_Cycle->SuperRes_Image High_Photostability High Photostability High_Photostability->SuperRes_Image

References

A Comparative Analysis of Sulfo-Cy5-Tetrazine Reaction Kinetics for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging bioorthogonal chemistry, the kinetics of the chosen ligation reaction are paramount for the success of their experiments. The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine, such as Sulfo-Cy5-tetrazine, and a strained dienophile, typically a trans-cyclooctene (B1233481) (TCO), is renowned for its exceptionally fast reaction rates.[1] This guide provides a quantitative comparison of the this compound reaction with other prominent bioorthogonal ligations, supported by experimental data and detailed protocols.

The this compound/TCO reaction is characterized by second-order rate constants that are among the highest reported for any bioorthogonal reaction, often in the range of 10³ to 10⁶ M⁻¹s⁻¹.[2] This rapid kinetics allows for efficient labeling at low concentrations of reactants, a critical advantage for in vivo imaging and the study of low-abundance biomolecules.

Quantitative Comparison of Bioorthogonal Reaction Kinetics

The following table summarizes the second-order rate constants for the this compound/TCO reaction and other commonly used bioorthogonal reactions. This data facilitates the selection of an appropriate ligation chemistry based on the kinetic requirements of the intended application.

Bioorthogonal ReactionReactantsSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Experimental Conditions
IEDDA Cycloaddition This compound + trans-Cyclooctene (TCO) ~1,000 - 30,000 PBS, 37°C
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Dibenzocyclooctyne (DBCO) + Benzyl Azide~0.6 - 1.0Room Temperature
Traceless Staudinger LigationPhosphino-thioester + Azide7.7 x 10⁻³Room Temperature
Aniline-Catalyzed Oxime LigationAminooxyacetyl-peptide + Benzaldehyde8.2pH 7, Room Temperature

Experimental Protocols for Kinetic Analysis

Accurate determination of reaction kinetics is crucial for comparing and optimizing bioorthogonal labeling strategies. Below are detailed methodologies for three common techniques used to measure second-order rate constants.

Stopped-Flow Spectrophotometry

This technique is ideal for measuring the kinetics of very fast reactions, such as the IEDDA cycloaddition between tetrazine and TCO.

Principle: The rapid mixing of two reactants initiates the reaction, and the change in absorbance of a chromophore is monitored over a very short timescale (milliseconds). For the tetrazine-TCO reaction, the disappearance of the tetrazine chromophore (typically absorbing around 520-540 nm) is followed.

Protocol:

  • Reagent Preparation: Prepare stock solutions of the tetrazine and TCO in an appropriate buffer (e.g., PBS, pH 7.4).

  • Instrument Setup: Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 37°C).

  • Loading: Load the tetrazine and TCO solutions into separate syringes of the instrument.

  • Mixing and Data Acquisition: The instrument rapidly mixes equal volumes of the two solutions, and the absorbance decay of the tetrazine is recorded over time.

  • Data Analysis: The observed rate constant (k_obs) is determined by fitting the absorbance decay to a single exponential function. The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the reactant in excess.

G Stopped-Flow Spectrophotometry Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis reagent_prep Prepare Tetrazine and TCO Solutions instrument_setup Equilibrate Stopped-Flow Spectrophotometer load_syringes Load Reagents into Separate Syringes instrument_setup->load_syringes mix_acquire Rapid Mixing and Absorbance Measurement load_syringes->mix_acquire fit_data Fit Absorbance Decay to Exponential Function mix_acquire->fit_data calc_k2 Calculate Second-Order Rate Constant (k₂) fit_data->calc_k2

Stopped-Flow Spectrophotometry Workflow

UV-Visible Spectroscopy

For reactions with moderate kinetics, standard UV-Visible spectroscopy can be employed to monitor the change in concentration of reactants or products over time.

Principle: The absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law). By monitoring the change in absorbance at a specific wavelength, the reaction progress can be followed.

Protocol:

  • Reagent Preparation: Prepare solutions of the reactants in a suitable buffer.

  • Measurement: Mix the reactants in a quartz cuvette and immediately place it in the spectrophotometer.

  • Data Acquisition: Record the absorbance at the wavelength of maximum absorbance (λ_max) of one of the reactants or products at regular time intervals.

  • Data Analysis: Plot the concentration of the monitored species versus time. The initial rate of the reaction can be determined from the slope of this curve. For a second-order reaction, a plot of 1/[A] versus time (where [A] is the concentration of a reactant) will yield a straight line with a slope equal to the rate constant k₂.

G UV-Visible Spectroscopy Kinetic Analysis cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis prep_solutions Prepare Reactant Solutions mix_in_cuvette Mix Reactants in a Quartz Cuvette prep_solutions->mix_in_cuvette place_in_spec Place Cuvette in Spectrophotometer mix_in_cuvette->place_in_spec record_absorbance Record Absorbance at λ_max over Time place_in_spec->record_absorbance plot_data Plot Concentration vs. Time record_absorbance->plot_data determine_rate Determine Rate Constant from Plot plot_data->determine_rate

UV-Visible Spectroscopy Kinetic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for monitoring reaction kinetics as it provides structural information and allows for the simultaneous observation of multiple species in the reaction mixture.

Principle: The intensity of an NMR signal is proportional to the concentration of the corresponding nucleus. By acquiring a series of NMR spectra over time, the disappearance of reactants and the appearance of products can be quantified.

Protocol:

  • Sample Preparation: Prepare the reaction mixture in an NMR tube, including a deuterated solvent for locking and an internal standard for concentration calibration.

  • Instrument Setup: Set up the NMR spectrometer for quantitative measurements, ensuring proper shimming and pulse calibration.

  • Data Acquisition: Initiate the reaction (e.g., by adding a catalyst or the second reactant) and immediately start acquiring a time-course series of 1D NMR spectra.

  • Data Processing: Process the spectra (Fourier transform, phasing, and baseline correction).

  • Data Analysis: Integrate the signals corresponding to the reactants and products. Convert the integral values to concentrations using the internal standard. Plot the concentrations versus time to determine the reaction rate and rate constant.

G NMR Spectroscopy for Reaction Kinetics cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prepare_mixture Prepare Reaction Mixture in NMR Tube with Internal Standard setup_nmr Setup NMR for Quantitative Analysis prepare_mixture->setup_nmr acquire_spectra Acquire Time-Course 1D NMR Spectra setup_nmr->acquire_spectra process_spectra Process NMR Spectra acquire_spectra->process_spectra integrate_signals Integrate Reactant and Product Signals process_spectra->integrate_signals calculate_kinetics Calculate Concentrations and Determine Rate integrate_signals->calculate_kinetics

NMR Spectroscopy for Reaction Kinetics

References

Assessing the Photostability of Sulfo-Cy5-Tetrazine Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a fluorescent probe with high photostability is paramount for the success of demanding fluorescence imaging applications, including live-cell imaging, single-molecule tracking, and high-content screening. Sulfo-Cy5-tetrazine has emerged as a valuable tool for bioorthogonal labeling due to its far-red fluorescence and its ability to participate in rapid and specific click chemistry reactions. However, a critical performance characteristic that dictates its utility is its resistance to photobleaching under continuous illumination.

Quantitative Comparison of Photophysical Properties

The following table summarizes the key photophysical properties of Sulfo-Cy5 and its common alternatives. It is crucial to recognize that the photostability of a fluorophore can be influenced by its conjugation to other molecules and the local microenvironment. The data for Alexa Fluor 647, ATTO 647N, and Dyomics DY-647 are for the parent dyes, as specific data for their tetrazine conjugates is limited.

FeatureSulfo-Cy5Alexa Fluor 647ATTO 647NDyomics DY-647
Excitation Max (nm) ~646~650~647~653
Emission Max (nm) ~662~668~669~672
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~271,000~270,000~150,000~250,000
Fluorescence Quantum Yield (Φ) ~0.28~0.33~0.65Not readily available
Relative Photostability ModerateHighVery HighNot readily available
Key Photostability Characteristics Prone to photobleaching, especially under high laser power as experienced in TIRF microscopy.[1] Can undergo photoconversion to a blue-shifted species.[2]Significantly more photostable than Cy5, retaining about 80% of initial fluorescence compared to 55% for Cy5 under similar conditions.[3][4]Described as having high thermal and photostability and high resistance to ozone, making it suitable for single-molecule detection.[3][5]Spectrally similar to Cy5 and Alexa Fluor 647.[6][7]

Experimental Protocol for Assessing Photostability

To facilitate a direct and quantitative comparison of the photostability of this compound conjugates with other fluorophores, the following experimental protocol is provided. This protocol is designed to be adaptable to most standard fluorescence microscopy setups.

Objective: To quantify and compare the photobleaching rate of different fluorescently labeled samples under controlled illumination conditions.

Materials:

  • Fluorescently labeled samples (e.g., proteins, antibodies, or cells labeled with this compound, Alexa Fluor 647-tetrazine, etc.)

  • Microscope slides and coverslips

  • Phosphate-buffered saline (PBS) or other suitable imaging buffer

  • Antifade mounting medium (optional, but recommended for fixed samples)

  • Fluorescence microscope equipped with:

    • A stable light source (e.g., laser or LED) with adjustable intensity.

    • Appropriate filter sets for the fluorophores being tested.

    • A sensitive camera (e.g., sCMOS or EMCCD).

    • Image acquisition software with time-lapse capabilities.

Procedure:

  • Sample Preparation:

    • Prepare microscope slides with your fluorescently labeled samples. Ensure that the samples are immobilized on the coverslip to prevent movement during imaging.

    • For live-cell imaging, plate cells on glass-bottom dishes or chamber slides and perform labeling according to your established protocol.

    • For in vitro assays, you can immobilize fluorescently labeled proteins or other biomolecules on the coverslip surface.

    • Prepare a control slide with an unlabeled sample to measure background fluorescence.

  • Microscope Setup:

    • Turn on the microscope and light source, allowing them to stabilize for at least 30 minutes.

    • Select the appropriate objective lens (e.g., 60x or 100x oil immersion) for high-resolution imaging.

    • Choose the filter set that matches the excitation and emission spectra of the fluorophore being tested.

    • Set the camera parameters (exposure time, gain) to achieve a good signal-to-noise ratio without saturating the detector. Keep these settings constant for all samples being compared.

  • Image Acquisition:

    • Locate a region of interest (ROI) on the sample slide.

    • Adjust the illumination intensity to a level that provides a clear signal but is not excessively high, as this will accelerate photobleaching. It is critical to use the same illumination intensity for all samples in the comparison.

    • Set up a time-lapse acquisition sequence in the software. Acquire images continuously at a defined frame rate (e.g., 1 frame per second) for a set duration (e.g., 5-10 minutes, or until the fluorescence has significantly decayed).

  • Data Analysis:

    • Open the acquired time-lapse image series in an image analysis software (e.g., ImageJ/Fiji, MATLAB).

    • Define an ROI that encompasses the fluorescent signal.

    • Measure the mean fluorescence intensity within the ROI for each frame of the time series.

    • Correct for background fluorescence by subtracting the mean intensity of a region with no fluorescent signal.

    • Normalize the fluorescence intensity of each frame to the initial intensity (the first frame).

    • Plot the normalized fluorescence intensity as a function of time. This will generate a photobleaching decay curve.

    • To quantify the photostability, you can fit the decay curve to an exponential decay function to determine the photobleaching time constant (τ). A larger time constant indicates higher photostability. Alternatively, you can report the half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Experimental Workflow for Photostability Assessment

G prep_sample Prepare fluorescently labeled samples immobilize Immobilize samples on microscope slide prep_sample->immobilize find_roi Locate Region of Interest (ROI) immobilize->find_roi prep_control Prepare unlabeled control sample stabilize Stabilize light source and microscope select_obj Select appropriate objective lens stabilize->select_obj select_filter Choose correct filter set select_obj->select_filter set_camera Set constant camera parameters select_filter->set_camera set_camera->find_roi set_intensity Set constant illumination intensity find_roi->set_intensity time_lapse Acquire time-lapse image series set_intensity->time_lapse measure_intensity Measure mean fluorescence intensity in ROI time_lapse->measure_intensity background_correct Correct for background fluorescence measure_intensity->background_correct normalize Normalize intensity to initial value background_correct->normalize plot_decay Plot photobleaching decay curve normalize->plot_decay quantify Quantify photostability (t₁/₂ or τ) plot_decay->quantify

References

A Head-to-Head Comparison: Sulfo-Cy5-tetrazine versus Enzymatic Labeling Techniques for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to fluorescently label proteins for cellular imaging, the choice of labeling strategy is critical. This guide provides an objective comparison of two major approaches: the bioorthogonal chemistry of Sulfo-Cy5-tetrazine and popular enzymatic labeling techniques like SNAP-tag and HaloTag. We present a detailed analysis of their underlying mechanisms, performance metrics, and experimental workflows to help you select the optimal method for your research needs.

Executive Summary

Protein labeling is a cornerstone of modern cell biology, enabling the visualization and tracking of proteins within their native environment. This guide contrasts the bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, utilizing this compound and a trans-cyclooctene (B1233481) (TCO) handle, with enzymatic self-labeling tags, specifically SNAP-tag and HaloTag.

This compound labeling is a two-step process that offers exceptional reaction speed and the use of a very small bioorthogonal handle, minimizing potential disruption to protein function. This method involves the genetic incorporation of a TCO-containing unnatural amino acid into the protein of interest, followed by the rapid and highly specific reaction with a this compound dye.

Enzymatic labeling techniques like SNAP-tag and HaloTag employ a genetically fused protein tag that covalently reacts with a specific substrate conjugated to a fluorescent dye. This one-step labeling process is straightforward and has been widely adopted in the research community.

This guide will delve into the quantitative differences in their performance, provide detailed experimental protocols, and visualize the workflows and conceptual differences to aid in your decision-making process.

Data Presentation: Quantitative Comparison of Labeling Techniques

The following table summarizes key quantitative parameters for this compound and the enzymatic labeling tags, SNAP-tag and HaloTag.

FeatureThis compound with TCOSNAP-tagHaloTag
Labeling Principle Bioorthogonal "click" chemistry (iEDDA)Enzymatic self-labelingEnzymatic self-labeling
Tag Size Very small (TCO amino acid)~20 kDa~33 kDa
Reaction Rate Constant (k₂) Up to 10⁶ M⁻¹s⁻¹~2.8 x 10⁴ M⁻¹s⁻¹[1]Up to 10⁷ M⁻¹s⁻¹ (with certain substrates)
Specificity High, bioorthogonalHighHigh
Labeling Steps Two (TCO incorporation and dye reaction)OneOne
Fluorescent Signal Dependent on Cy5 dye propertiesSubstrate-dependentCan be up to 9-fold brighter than SNAP-tag with certain dyes[2]
Background Signal Can be low, especially with fluorogenic tetrazines[3]Can be an issue, requires washing steps[4]Can be an issue, requires washing steps[4]

Experimental Protocols

Detailed methodologies for labeling proteins in live mammalian cells are provided below for both this compound and a representative enzymatic technique, SNAP-tag.

Protocol 1: Labeling of Proteins with this compound via TCO Incorporation

This protocol is a two-step process involving the incorporation of a TCO-containing unnatural amino acid (e.g., TCO*-L-lysine) into the protein of interest, followed by labeling with this compound.

Step 1: Incorporation of TCO-lysine into the Target Protein

  • Cell Culture and Transfection:

    • Culture mammalian cells in a suitable medium to the desired confluency on glass-bottom dishes.

    • Co-transfect the cells with two plasmids: one encoding the target protein with an in-frame amber stop codon (TAG) at the desired labeling site, and another plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for TCO*-L-lysine.

  • Induction of Protein Expression and TCO Incorporation:

    • Following transfection, supplement the cell culture medium with TCO*-L-lysine to a final concentration of 10-100 µM.

    • Induce protein expression according to the specific expression vector used.

    • Incubate the cells for 24-48 hours to allow for expression and incorporation of the TCO-containing amino acid.

Step 2: Labeling with this compound

  • Preparation of Labeling Solution:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1 mM).

    • Dilute the stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-5 µM.

  • Cell Labeling:

    • Wash the cells expressing the TCO-modified protein twice with pre-warmed PBS.

    • Add the this compound labeling solution to the cells.

    • Incubate for 10-30 minutes at 37°C, protected from light.[3]

  • Washing and Imaging:

    • Wash the cells three times with pre-warmed live-cell imaging medium to remove unbound dye.

    • Image the cells using a fluorescence microscope with appropriate filter sets for Cy5 (Excitation/Emission: ~650/670 nm).

Protocol 2: Labeling of SNAP-tag Fusion Proteins in Live Cells

This protocol describes the one-step labeling of a SNAP-tag fusion protein with a suitable fluorescent substrate.

  • Cell Culture and Transfection:

    • Culture mammalian cells expressing the SNAP-tag fusion protein of interest on glass-bottom dishes.

  • Preparation of Labeling Solution:

    • Prepare a stock solution of the SNAP-tag substrate (e.g., SNAP-Cell TMR-Star) in DMSO (e.g., 1 mM).

    • Dilute the stock solution in pre-warmed complete cell culture medium to a final concentration of 1-5 µM.[5]

  • Cell Labeling:

    • Replace the existing cell culture medium with the labeling medium.

    • Incubate the cells for 30 minutes at 37°C and 5% CO₂.[6][7]

  • Washing and Imaging:

    • Remove the labeling medium and wash the cells three times with pre-warmed complete cell culture medium.[7]

    • Incubate the cells in fresh medium for an additional 30 minutes to allow for the diffusion of unbound substrate out of the cells.[7]

    • Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the conceptual workflows and mechanisms of each labeling technique.

Sulfo_Cy5_Tetrazine_Workflow cluster_step1 Step 1: TCO Incorporation cluster_step2 Step 2: Labeling Plasmid_Protein Plasmid for Target Protein (with TAG codon) Cell Mammalian Cell Plasmid_Protein->Cell Plasmid_Synthetase Plasmid for TCO-RS/tRNA Plasmid_Synthetase->Cell TCO_Lysine TCO*-L-lysine TCO_Lysine->Cell TCO_Protein TCO-modified Protein Cell->TCO_Protein Expression Labeled_Protein Fluorescently Labeled Protein TCO_Protein->Labeled_Protein Sulfo_Cy5_Tetrazine This compound Sulfo_Cy5_Tetrazine->Labeled_Protein

Caption: Workflow for this compound labeling.

Enzymatic_Labeling_Workflow Plasmid Plasmid for SNAP/Halo-tag Fusion Protein Cell Mammalian Cell Plasmid->Cell Expression Fusion_Protein SNAP/Halo-tag Fusion Protein Cell->Fusion_Protein Expression Labeled_Protein Fluorescently Labeled Protein Fusion_Protein->Labeled_Protein Dye_Substrate Fluorescent Dye-Substrate Dye_Substrate->Labeled_Protein Labeling

Caption: Workflow for enzymatic labeling.

Logical_Comparison cluster_sulfo_cy5 This compound cluster_enzymatic Enzymatic Labeling (SNAP/Halo) Adv_Sulfo Advantages: - Very small tag - Extremely fast kinetics - High specificity Disadv_Enzymatic Disadvantages: - Larger tags (20-33 kDa) - Slower kinetics than tetrazine - Potential for higher background Disadv_Sulfo Disadvantages: - Two-step process - Requires genetic code expansion Adv_Enzymatic Advantages: - One-step labeling - Well-established protocols - High specificity

Caption: Logical comparison of labeling techniques.

Conclusion

Both this compound and enzymatic labeling techniques are powerful tools for protein visualization in living cells, each with distinct advantages and disadvantages.

This compound labeling excels in applications where minimal protein perturbation is paramount due to its exceptionally small tag size. Its rapid reaction kinetics are also a significant advantage, allowing for near-instantaneous labeling. However, this comes at the cost of a more complex, two-step workflow that requires genetic code expansion technology.

Enzymatic labeling with SNAP-tag and HaloTag offers a more straightforward, one-step labeling procedure that is easily implemented. While the tags are significantly larger, these systems are well-established and highly specific. For applications where signal brightness is a priority, HaloTag, in particular, has been shown to outperform SNAP-tag with certain fluorophores.[2]

The choice between these methods will ultimately depend on the specific requirements of the experiment. For studies demanding the highest temporal resolution and minimal steric hindrance, this compound is an excellent choice. For researchers prioritizing ease of use and a robust, well-characterized system, enzymatic labeling remains a strong and reliable option.

References

Safety Operating Guide

Proper Disposal of Sulfo-Cy5-tetrazine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory reagents is paramount for environmental protection and workplace safety. This guide provides essential logistical and safety information for the proper disposal of Sulfo-Cy5-tetrazine, a water-soluble fluorescent dye commonly used in bioconjugation applications. Adherence to these procedures will help researchers, scientists, and drug development professionals manage this chemical waste stream responsibly.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While specific formulations may vary between suppliers, the following general safety precautions should always be observed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid Inhalation and Contact: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. Prevent contact with skin and eyes.

  • Spill Management: In case of a spill, absorb the material with an inert absorbent material and collect it in a suitable, sealed container for disposal.

Quantitative Data Summary

The following table summarizes key quantitative information for this compound, compiled from various suppliers.

PropertyValueNotes
Molecular Weight Approximately 920.1 to 934.12 g/mol Varies slightly based on the salt form
Excitation Maximum (λex) ~646 - 649 nm
Emission Maximum (λem) ~662 - 670 nm
Storage Temperature -20°CStore in the dark and desiccated.
Solubility Good in water, DMSO, and DMFFacilitates handling in aqueous solutions.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound and its associated waste must be carried out in accordance with local, state, and federal regulations. The following is a general operational plan that should be adapted to your institution's specific hazardous waste management policies.

Experimental Protocol: Waste Segregation and Collection
  • Identify Waste Streams: All materials that have come into contact with this compound should be considered chemical waste. This includes:

    • Unused or expired this compound solid.

    • Stock solutions and dilutions of the dye.

    • Contaminated consumables (e.g., pipette tips, microfuge tubes, gloves, absorbent paper).

    • Rinsate from cleaning contaminated labware.

  • Select Appropriate Waste Containers:

    • Use a clearly labeled, leak-proof, and chemically compatible hazardous waste container. For liquid waste, a high-density polyethylene (B3416737) (HDPE) container is typically suitable.

    • For solid waste, use a designated, sealed bag or container.

  • Labeling:

    • Affix a hazardous waste label to the container before adding any waste.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • The concentration of the dye in solution.

      • The primary hazards (e.g., "Irritant," "Handle with Care").

      • The accumulation start date.

  • Waste Accumulation:

    • Liquid Waste: Carefully pour all solutions containing this compound into the designated liquid hazardous waste container. Do not mix with other incompatible waste streams.

    • Solid Waste: Place all contaminated solid materials into the designated solid hazardous waste container.

    • Empty Vials: The original vial containing the solid this compound should be managed as hazardous waste.

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.

    • Ensure the SAA is a secondary containment tray to prevent the spread of any potential leaks.

  • Arrange for Disposal:

    • Once the waste container is full or has reached the allowable accumulation time limit set by your institution, contact your Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.

Crucially, do not dispose of this compound down the drain. While it is water-soluble, cyanine (B1664457) dyes can be harmful to aquatic life, and this method of disposal is generally prohibited.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.

Sulfo_Cy5_Tetrazine_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Waste Segregation & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal start Start: Experiment using This compound gen_waste Generate Waste (Solid & Liquid) start->gen_waste liquid_waste Liquid Waste (Solutions, Rinsate) gen_waste->liquid_waste solid_waste Solid Waste (Gloves, Tips, Vials) gen_waste->solid_waste collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid store_waste Store Sealed Containers in Satellite Accumulation Area collect_liquid->store_waste collect_solid->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Professional Hazardous Waste Disposal contact_ehs->end

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Operational Guidance for Handling Sulfo-Cy5-tetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A procedural guide to the safe handling and disposal of Sulfo-Cy5-tetrazine, ensuring laboratory safety and operational integrity.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is mandatory for all personnel handling this compound. The minimum required PPE is outlined below.

Body PartRequired PPESpecifications and Notes
Hands Chemical Resistant GlovesNitrile gloves are the minimum requirement for incidental exposure and should be removed immediately after contact with the chemical.[2] For tasks with a higher risk of splashing, consider double-gloving or using thicker, heavy-duty gloves.
Eyes/Face Safety Goggles and/or Face ShieldSafety glasses provide minimum protection.[2] For any risk of chemical splash, safety goggles are required. A face shield should be worn over safety goggles when handling larger quantities or for procedures with a significant splash hazard.[3]
Body Laboratory CoatA lab coat is required to protect against skin contact and to prevent contamination of personal clothing.[2][3]
Feet Closed-Toe ShoesClosed-toe shoes are mandatory to protect from spills and falling objects.[3]
Respiratory Appropriate RespiratorUse in a well-ventilated area.[4] If there is a risk of inhaling dust or aerosols, a NIOSH/MSHA approved respirator should be worn.[5] In case of fire, a self-contained breathing apparatus is necessary as toxic fumes may be emitted.[1]

Handling and Storage

  • Handling: Avoid all personal contact, including inhalation of dust or vapors.[4] Wear appropriate PPE at all times. Use in a well-ventilated area, preferably within a chemical fume hood. Do not eat, drink, or smoke in the handling area.[4] After handling, wash hands thoroughly.[4]

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials.[1][4] Keep the container tightly closed to prevent degradation from air and humidity. Protect from light.[6][7]

Disposal Plan

All waste materials must be handled in accordance with local, state, and federal regulations.[4] As dyes can be persistent and hazardous to the aquatic environment, do not dispose of this compound down the drain.[4]

Waste TypeDisposal Procedure
Solid Waste (unused product, contaminated consumables) Collect in a designated, labeled hazardous waste container. Ensure the container is properly sealed.
Liquid Waste (solutions containing this compound) Collect in a designated, labeled hazardous waste container. Do not mix with other incompatible waste streams.
Contaminated Sharps Dispose of in a designated sharps container that is puncture-resistant and leak-proof.

Experimental Workflow: Handling and Disposal of this compound

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_sds Review SDS for Similar Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe 1. Assess Hazards prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area 2. Ensure Safety Measures handle_weigh Weigh/Reconstitute in Fume Hood prep_area->handle_weigh 3. Begin Work handle_exp Perform Experiment handle_weigh->handle_exp 4. Proceed with Protocol cleanup_decon Decontaminate Work Surfaces handle_exp->cleanup_decon 5. Post-Experiment storage_store Store in Cool, Dry, Dark Place handle_exp->storage_store If storing remaining product cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste 6. Waste Management cleanup_ppe Doff and Dispose of PPE Correctly cleanup_waste->cleanup_ppe 7. Personal Decontamination cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash 8. Final Step

Caption: A logical workflow for the safe handling and disposal of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.